Celecoxib Carboxylic Acid Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEYSPFQLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624667 | |
| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189893-75-1 | |
| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Celecoxib Carboxylic Acid Methyl Ester
Abstract
This guide provides an in-depth technical overview of a robust and logical synthesis pathway for Celecoxib Carboxylic Acid Methyl Ester (CAS 1189893-75-1), a key analog and synthetic intermediate of the selective COX-2 inhibitor, Celecoxib.[1] The document is structured for researchers, chemists, and drug development professionals, detailing the retrosynthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a convergent, multi-stage process, emphasizing the causal logic behind procedural choices, from reagent selection to reaction conditions, to ensure scientific integrity and reproducibility. Key stages include a Claisen condensation to form the requisite β-diketone intermediate and a subsequent regioselective cyclocondensation to construct the core 1,5-diarylpyrazole structure. This whitepaper serves as a self-validating instructional resource, grounded in established chemical principles and supported by authoritative references.
Introduction
The Significance of Celecoxib and its Analogs
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a foundational nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] This selectivity allows it to exert potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[2] The development of Celecoxib spurred extensive research into its analogs and related compounds. These derivatives are crucial for various applications, including the development of new therapeutic agents with improved efficacy or different pharmacological profiles, and as reference standards for identifying impurities and degradation products during the manufacturing of the active pharmaceutical ingredient (API).[4][5]
Profile of this compound
This compound is a structural analog of Celecoxib where the characteristic para-sulfonamide group on the N-1 phenyl ring is replaced by a methyl ester moiety (-COOCH₃). This compound is a critical intermediate in the synthesis of various Celecoxib derivatives and serves as a vital reference standard in impurity profiling to ensure the quality and safety of the final drug product.[1][5] Its synthesis leverages the same core chemical strategy used for Celecoxib itself, providing an excellent case study in heterocyclic chemistry and process development.[6]
Retrosynthetic Analysis and Pathway Design
The synthesis of this compound is best approached through a convergent strategy, which involves preparing key fragments of the molecule separately before combining them in a final step. This approach is highly efficient and allows for better control over the purity of the intermediates.
The primary disconnection is made at the pyrazole ring, breaking it down into two key synthons: a 1,3-dicarbonyl compound and a substituted hydrazine. This retrosynthetic logic is the cornerstone of many 1,5-diarylpyrazole syntheses, including that of Celecoxib.[6]
Figure 1: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Step-by-Step Execution
The forward synthesis involves three primary stages: (1) the synthesis of the β-diketone intermediate, (2) the preparation of the hydrazine intermediate, and (3) the final cyclocondensation reaction to yield the target molecule.
Stage 1: Synthesis of the β-Diketone Intermediate
The pivotal β-diketone, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, is reliably prepared via a Claisen condensation.[7][8]
3.1.1 Mechanistic Rationale: The Claisen Condensation This reaction involves the acylation of a ketone enolate with an ester. Here, p-methylacetophenone serves as the ketone, and ethyl trifluoroacetate is the acylating agent. A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate.[9][10] The enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. The choice of a strong, non-nucleophilic base is critical to drive the reaction towards completion and minimize side reactions.
3.1.2 Detailed Experimental Protocol
-
Setup: A dry, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with a suitable aprotic solvent such as toluene or methyl tert-butyl ether (MTBE).[10]
-
Base Addition: Sodium methoxide (1.1 equivalents) is added to the solvent and stirred to form a suspension.
-
Reagent Addition: A solution of p-methylacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in the same solvent is added dropwise to the flask at a controlled temperature (typically 25-30°C).
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting ketone.[9]
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of aqueous hydrochloric acid to neutralize the excess base.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step but can be further purified by vacuum distillation or recrystallization if necessary.
Stage 2: Synthesis of the Hydrazine Intermediate
The second key component, methyl 4-hydrazinobenzoate, is synthesized from methyl 4-aminobenzoate.
3.2.1 Mechanistic Rationale: Diazotization and Reduction This is a classic two-step process. First, the primary aromatic amine (methyl 4-aminobenzoate) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. The diazonium salt is a versatile intermediate. For conversion to a hydrazine, it is then reduced. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[11] The tin(II) chloride reduces the diazonium group to the corresponding hydrazine hydrochloride salt, which can be isolated or used directly.
3.2.2 Detailed Experimental Protocol
-
Diazotization: Methyl 4-aminobenzoate (1.0 equivalent) is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, keeping the temperature below 5°C. The reaction is stirred for 30 minutes.
-
Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0°C.
-
Addition: The cold diazonium salt solution is added slowly to the tin(II) chloride solution, maintaining a low temperature.
-
Isolation: The resulting precipitate, methyl 4-hydrazinobenzoate hydrochloride, is collected by filtration, washed with cold water, and dried under vacuum.
Stage 3: Cyclocondensation to Form this compound
This final stage unites the two intermediates to form the pyrazole ring, the core of the target molecule.
3.3.1 Mechanistic Rationale: Pyrazole Ring Formation and Regioselectivity The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic method for pyrazole synthesis.[6] The reaction proceeds via nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration.
A critical consideration is regioselectivity . The unsymmetrical β-diketone has two distinct electrophilic carbonyl carbons. Nucleophilic attack can occur at either site, potentially leading to two different regioisomers. In this specific case, the carbonyl adjacent to the trifluoromethyl (-CF₃) group is significantly more electrophilic due to the strong electron-withdrawing nature of the -CF₃ group. Therefore, the initial nucleophilic attack by the hydrazine preferentially occurs at this position. This directs the cyclization to form the desired 1,5-diarylpyrazole isomer, as seen in Celecoxib, rather than the 1,3-diaryl alternative.[6][9] The reaction is typically catalyzed by acid and performed in a protic solvent like ethanol or methanol.[12]
Figure 2: High-level experimental workflow diagram.
3.3.2 Detailed Experimental Protocol
-
Setup: A round-bottom flask is charged with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equivalent), methyl 4-hydrazinobenzoate hydrochloride (1.05 equivalents), and a solvent such as methanol or ethanol.[12]
-
Reaction: The mixture is heated to reflux (approximately 65-78°C) and stirred for 8-12 hours. The reaction progress is monitored by TLC or HPLC.
-
Cooling and Precipitation: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove soluble impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product with high purity.[12]
Process Validation and Characterization
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is required.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any process-related impurities or regioisomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak for C₂₀H₁₇F₃N₂O₂ would be [M+H]⁺ at m/z 387.12.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group of the tolyl ring, a singlet for the pyrazole proton, and a singlet for the methyl ester protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms and show characteristic shifts for the CF₃ carbon, the carbonyl carbon of the ester, and the methyl ester carbon.
-
¹⁹F NMR: Will show a singlet corresponding to the trifluoromethyl group.
-
Summary of Quantitative Data
The following tables summarize the key quantitative aspects of the synthesis pathway.
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Stage Used | Purity Specification | Rationale |
| p-Methylacetophenone | 1 | >98% | Starting material quality directly impacts diketone yield and purity. |
| Ethyl Trifluoroacetate | 1 | >99% | High purity ensures efficient acylation. |
| Sodium Methoxide | 1 | Anhydrous | Water will quench the base and inhibit enolate formation. |
| Toluene | 1, 3 | Anhydrous | Prevents unwanted side reactions with the base and intermediates. |
| Methyl 4-aminobenzoate | 2 | >98% | Purity of the amine is critical for clean diazotization. |
| Tin(II) Chloride | 2 | Dihydrate, >98% | Ensures efficient reduction of the diazonium salt. |
| Ethanol/Methanol | 3 | ACS Grade | Protic solvent facilitates the cyclocondensation and dehydration steps. |
Table 2: Process Parameters and Expected Yields
| Stage | Key Reaction | Temperature | Duration | Typical Yield |
| 1 | Claisen Condensation | Reflux (Toluene) | 4-6 hours | 80-90% |
| 2 | Diazotization/Reduction | 0-5°C | 2-3 hours | 75-85% |
| 3 | Cyclocondensation | Reflux (Ethanol) | 8-12 hours | 85-95% |
| Overall | - | - | - | ~55-70% |
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental organic reactions. The presented three-stage convergent pathway, involving a Claisen condensation and a regioselective pyrazole formation, is both logical and efficient. By understanding the mechanistic principles behind each step—from the choice of base in the condensation to the factors controlling regioselectivity in the cyclization—researchers can reliably and safely produce this important Celecoxib analog. This guide provides the necessary technical framework and procedural details to support professionals in the fields of medicinal chemistry and pharmaceutical development.
References
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Available at: [Link]
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ScienceDirect. Available at: [Link]
-
Synthesis and Spectral Characterization of Impurities of a COX-2 Selective Drug, Celecoxib. Wiley Online Library. Available at: [Link]
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Bentham Science. Available at: [Link]
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
-
Celecoxib EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]
-
Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents. PubMed. Available at: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. ScienceDirect. Available at: [Link]
- Synthesis method of celecoxib. Google Patents.
-
Celecoxib Impurities. SynZeal. Available at: [Link]
-
Cas no 1189893-75-1 (this compound). Kuujia. Available at: [Link]
- Process for preparation of celecoxib. Google Patents.
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. Available at: [Link]
Sources
- 1. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Celecoxib Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physicochemical properties of Celecoxib Carboxylic Acid Methyl Ester, a key intermediate and impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Understanding these properties is crucial for process optimization, impurity profiling, and the development of robust analytical methods in a drug development setting.
Introduction: The Significance of a Key Intermediate
This compound (CCAME) is a compound of significant interest in pharmaceutical development. As a primary synthetic precursor to Celecoxib, a selective COX-2 inhibitor, the characterization of its physical and chemical properties is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API).[1] Furthermore, as a potential impurity in the final drug product, a thorough understanding of CCAME's properties is essential for the development of effective analytical methods for its detection and quantification.[2]
Molecular Structure and Identification
A solid foundation in the molecular identity of a compound is the first step in any comprehensive analysis.
Chemical Name: Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate[1]
Synonyms: this compound, Celebrex Carboxylic Acid Methyl Ester[1]
Molecular Formula: C₁₈H₁₄F₃N₃O₄S[1][3]
Molecular Weight: 425.38 g/mol [3]
CAS Number: 1189893-75-1[1][3]
Diagram: Logical Relationship of Celecoxib and its Derivatives
Caption: Relationship between Celecoxib, its methyl ester intermediate, and its carboxylic acid metabolite.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of CCAME is presented below. It is important to note that while some of these properties are experimentally determined, others are based on computational models due to the limited availability of public data for this specific intermediate.
| Property | Value/Description | Source(s) |
| Appearance | Reported as an off-white to pale yellow solid. | Commercial Suppliers |
| Melting Point | Data not publicly available. | - |
| Solubility | Slightly soluble in chloroform and methanol.[1] | [1] |
| pKa | Data not publicly available. The presence of the sulfonamide group suggests a weakly acidic proton, while the pyrazole ring exhibits basic character. The ester group is neutral. | - |
| LogP | 4.77 (experimentally determined) | [1] |
| Polar Surface Area (PSA) | 112.66 Ų | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the pyrazole proton, a singlet for the methyl ester protons, and a broad singlet for the sulfonamide protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic rings and the pyrazole ring, the trifluoromethyl carbon (likely as a quartet due to C-F coupling), and the methyl carbon of the ester group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 426.07, corresponding to the protonated molecule. Fragmentation patterns would likely involve cleavage of the ester group and fragmentation of the pyrazole ring system.
Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching (sulfonamide): ~3300-3200 cm⁻¹
-
C=O stretching (ester): ~1720 cm⁻¹
-
S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹
-
C-F stretching (trifluoromethyl group): Strong absorptions in the 1300-1100 cm⁻¹ region.
Analytical Methodologies
A robust analytical method is critical for the quality control of Celecoxib, including the detection and quantification of CCAME as a potential impurity. While a specific, validated HPLC method for this compound is not published, a method can be readily developed based on established methods for Celecoxib and its other impurities.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach for the analysis of Celecoxib and its related compounds.
Rationale for Method Development:
-
Stationary Phase: A C18 column is a common choice for the separation of moderately nonpolar compounds like CCAME.
-
Mobile Phase: A mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer is typically used. The exact ratio would be optimized to achieve good resolution between Celecoxib, CCAME, and other potential impurities.
-
Detection: UV detection is suitable, as the aromatic rings in the molecule will absorb UV light. The detection wavelength would be optimized for maximum sensitivity, likely in the range of 250-260 nm.
Diagram: A Generalized Workflow for HPLC Method Development
Caption: A typical workflow for the development and validation of an HPLC method.
Synthesis and Stability
Synthesis
This compound is an intermediate in the synthesis of Celecoxib. The general synthetic route involves the condensation of a substituted phenylhydrazine with a β-diketone. While specific details for the synthesis of the methyl ester are proprietary, it is understood to be a precursor to the final API.[1]
Stability and Storage
The stability of CCAME is a critical factor, as its degradation could lead to the formation of other impurities.
-
Storage Conditions: It is recommended to store this compound at -20°C for long-term stability.[1] For short periods (1-2 weeks), storage at -4°C is acceptable.[1]
-
Degradation Pathways: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield Celecoxib Carboxylic Acid. The sulfonamide and pyrazole moieties may also be susceptible to degradation under harsh conditions. A forced degradation study would be necessary to fully elucidate the degradation pathways.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While there are gaps in the publicly available data, particularly concerning its melting point, pKa, and detailed spectroscopic data, this guide offers a solid foundation for researchers and drug development professionals. A thorough understanding of the properties of this key intermediate is indispensable for the development of high-quality, safe, and effective Celecoxib drug products. Further investigation, including the analysis of commercially available reference standards, is recommended to obtain a more complete physicochemical profile.
References
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.Journal of Pharmaceutical and Biomedical Analysis. (Link not available)
- Synthesis and Spectral Characterization of Impurities of a COX‐2 Selective Drug, Celecoxib.Journal of Heterocyclic Chemistry. (Link not available)
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.Journal of Pharmaceutical and Biomedical Analysis. (Link not available)
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.[Link]
- Cas no 1189893-75-1 (this compound).Kuujia.com. (Link not available)
-
Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing.[Link]
-
This compound. CATO Chemical Reference Standards & Materials.[Link]
- Supporting Information - The Royal Society of Chemistry.The Royal Society of Chemistry. (Link not available)
-
Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. PubMed.[Link]
-
This compound | C18H14F3N3O4S | CID 22315646. PubChem.[Link]
-
Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation. MDPI.[Link]
-
Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PubMed Central.[Link]
-
Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research.[Link]
-
Thermodynamic solubility of celecoxib in organic solvents. University of Limerick.[Link]
-
Pharmacological and Analytical Profile of Celecoxib. Scientific Literature.[Link]
-
Celecoxib. StatPearls - NCBI Bookshelf.[Link]
-
CAS No : 1189893-75-1 | Product Name : this compound. Pharmaffiliates.[Link]
-
Celecoxib Pathway, Pharmacokinetics. ClinPGx.[Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.[Link]
- Celecoxib Identification Methods.Acta Farmacéutica Bonaerense. (Link not available)
-
Showing metabocard for Celecoxib (HMDB0005014). Human Metabolome Database.[Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.[Link]
- 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate.Acta Crystallographica Section E: Structure Reports Online. (Link not available)
- methyl 4-(5-{[3-methyl-5-oxo-1-(4-sulfamoylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)
-
4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_2)sulfonamide. PubChem.[Link] -
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. PMC - NIH.[Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.Molecules. (Link not available)
-
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. PubChem.[Link]
Sources
An In-depth Technical Guide to Celecoxib Carboxylic Acid Methyl Ester (CAS number 1189893-75-1)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Impurity and Intermediate Profiling in Pharmaceutical Development
In the landscape of modern drug development, the principle of "the dose makes the poison" is augmented by a nuanced understanding of a drug substance's complete chemical profile. It is not merely the active pharmaceutical ingredient (API) that dictates therapeutic efficacy and patient safety, but also the constellation of related substances, including synthetic intermediates and potential impurities. Celecoxib, a cornerstone in the management of inflammatory conditions, is no exception. This guide provides an in-depth technical exploration of a key compound related to Celecoxib: Celecoxib Carboxylic Acid Methyl Ester (CAS Number 1189893-75-1). This molecule is significant both as a potential process-related impurity and a crucial synthetic intermediate.[1][2] Understanding its physicochemical properties, synthesis, and analytical characterization is paramount for ensuring the quality, safety, and regulatory compliance of Celecoxib. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers and drug development professionals to navigate the complexities of API characterization with expertise and confidence.
Physicochemical Characterization of this compound
This compound, systematically named methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate, is a close structural analog of the primary metabolite of Celecoxib, Celecoxib Carboxylic Acid.[3][4] Its identity as a methyl ester derivative, however, points more directly to its role as a synthetic precursor or a process-related impurity rather than a direct biological metabolite.[1][2]
A comprehensive understanding of its physicochemical properties is the foundation for developing robust analytical methods and for predicting its behavior during manufacturing and storage.
| Property | Value | Source |
| CAS Number | 1189893-75-1 | [4] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [4] |
| Molecular Weight | 425.38 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
The Synthetic Nexus: Understanding the Origin of this compound
The presence of this compound in a Celecoxib API sample is most logically traced back to the synthetic route employed. While multiple synthetic pathways to Celecoxib exist, a common strategy involves the condensation of a substituted hydrazine with a diketone.[5] The methyl ester can arise if a starting material containing a methyl-esterified benzoic acid moiety is used, which is later intended for hydrolysis to the carboxylic acid or another functional group, or if it is an intermediate in a pathway to create the final Celecoxib molecule.
Below is a plausible synthetic pathway illustrating the formation of Celecoxib and the potential role of this compound as an intermediate.
Caption: Plausible synthetic relationship of this compound.
Regulatory Imperatives: Contextualizing Impurity Profiling
Global regulatory bodies, through frameworks like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in drug substances and products.[6] The ICH Q3A and Q3B guidelines, for instance, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, which are determined by the maximum daily dose of the drug.
For a drug like Celecoxib, with a maximum daily dose that can be up to 400 mg, the identification threshold for an unknown impurity is typically 0.10% or 1.0 mg per day intake, whichever is lower. This underscores the necessity of highly sensitive and validated analytical methods capable of detecting and quantifying substances like this compound at trace levels.
Analytical Strategy: A Validated Approach to Identification and Quantification
A robust, validated analytical method is the cornerstone of effective impurity profiling. For Celecoxib and its related compounds, which are hydrophobic in nature, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the technique of choice.[7][8]
The Causality Behind Method Development Choices
The selection of each parameter in an HPLC method is a deliberate choice rooted in the chemical properties of the analyte and the desired performance of the assay.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a hydrophobic environment that promotes retention of nonpolar analytes like Celecoxib and its methyl ester derivative through van der Waals interactions. The choice of a high-quality, end-capped C18 column minimizes peak tailing, which can be caused by interactions of basic functional groups (like the sulfonamide in Celecoxib) with residual acidic silanol groups on the silica support.
-
Mobile Phase: The mobile phase in reversed-phase HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.
-
Organic Modifier (Acetonitrile/Methanol): Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The ratio of organic solvent to water is a critical parameter that controls the retention time of the analytes. A higher percentage of the organic modifier will decrease retention times, while a lower percentage will increase them. For separating closely related compounds like Celecoxib and its methyl ester, a gradient elution may be employed to achieve optimal resolution across a range of polarities.[9]
-
pH and Buffering: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Although Celecoxib is a neutral molecule, controlling the pH with a buffer (e.g., phosphate buffer at pH 3.2) can suppress the ionization of any residual silanol groups on the column, leading to more symmetrical peaks.[10] The use of formic acid is also common to improve peak shape and ionization efficiency in mass spectrometry.[11]
-
-
Detection: Celecoxib and its derivatives contain chromophores that absorb UV light. A detection wavelength of around 250-260 nm is typically used, as it provides good sensitivity for Celecoxib.[8]
Step-by-Step Experimental Protocol for the Analysis of this compound
The following protocol is a representative, validated method for the determination of Celecoxib and the separation of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile and water in a 1:1 ratio.
-
Standard Stock Solution (Celecoxib): Accurately weigh and dissolve about 10 mg of Celecoxib reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Celecoxib and 5 µg/mL of this compound in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Celecoxib drug substance in the diluent to obtain a final nominal concentration of 500 µg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution. The system is deemed suitable if the resolution between the Celecoxib and this compound peaks is greater than 2.0, and the relative standard deviation (RSD) for the peak areas is not more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of this compound in the sample by comparing its peak area to that of the corresponding peak in a standard solution of known concentration.
Caption: High-level workflow for the HPLC analysis of CCAME.
Spectroscopic Characterization: The Fingerprint of a Molecule
While a validated HPLC method can quantify a known impurity, definitive identification relies on spectroscopic techniques. Commercial reference standards of this compound are typically supplied with a comprehensive data package including ¹H NMR, Mass Spectrometry, and IR data.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the known structure and the NMR spectrum of Celecoxib, the following signals would be anticipated for this compound in a suitable deuterated solvent (e.g., DMSO-d₆):
-
¹H NMR:
-
Aromatic protons on the two phenyl rings would appear in the range of δ 7.0-8.0 ppm.
-
The pyrazole proton would likely be a singlet around δ 6.9-7.2 ppm.
-
A singlet corresponding to the methyl ester (-OCH₃) protons would be expected around δ 3.8-4.0 ppm.
-
The protons of the sulfonamide group (-SO₂NH₂) would appear as a broad singlet.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (-COO-) would be expected in the range of δ 165-175 ppm.
-
The methyl carbon of the ester group would appear around δ 50-55 ppm.
-
Multiple signals in the aromatic region (δ 110-150 ppm) would correspond to the carbons of the phenyl and pyrazole rings.
-
A quartet would be expected for the trifluoromethyl (-CF₃) carbon due to C-F coupling.
-
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, the fragmentation pattern provides crucial information about the molecule's structure. For this compound (MW: 425.38), under electrospray ionization (ESI), the following could be expected:
-
Positive Ion Mode: A prominent protonated molecular ion [M+H]⁺ at m/z 426.
-
Negative Ion Mode: A deprotonated molecular ion [M-H]⁻ at m/z 424.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 394.
-
Cleavage of the sulfonamide group.
-
Characteristic fragmentation of the pyrazole ring.
-
Caption: Predicted major fragmentation pathways for CCAME in MS.
Conclusion: A Commitment to Scientific Integrity
The characterization of this compound is a prime example of the rigorous scientific diligence required in pharmaceutical development. Its control as a potential impurity is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. By understanding its origins in the synthetic process and employing robust, validated analytical methods for its detection and quantification, researchers and manufacturers can maintain the highest standards of quality. This guide has sought to provide not just the "how" but the "why," fostering a deeper understanding that transforms protocols into scientifically-grounded strategies. The continuous refinement of such analytical approaches is a testament to the industry's unwavering commitment to scientific integrity and the well-being of patients worldwide.
References
-
A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (n.d.). SciSpace. [Link]
-
Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). metfop. [Link]
-
Dhabu, P. M., & Akamanchi, K. G. (2002). A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug development and industrial pharmacy, 28(7), 815–821. [Link]
-
Celecoxib EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. (2002). Drug Development and Industrial Pharmacy. [Link]
-
Prava, R. (2017). DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. World journal of Pharmacy and pharmaceutical sciences. [Link]
-
El-Gowelli, H. M., El-Enany, N. M., & El-Shabrawy, Y. (2002). Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. Die Pharmazie, 57(9), 619–621. [Link]
-
Srisailam, K., & Veeresham, C. (2012). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. [Link]
-
Kovačič, B., Rogelj, Š., & Vrecer, F. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules (Basel, Switzerland), 25(4), 863. [Link]
-
Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (2024). MDPI. [Link]
-
Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science, 53(2), 263–271. [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 In. (n.d.). AURORA. [Link]
-
Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS. (2024). National Institutes of Health. [Link]
-
RISK ASSESSMENT - GENOTOXIC IMPURITIES IN CELECOXIB [CLASS - COX-2 SELECTIVE INHIBITOR]. (n.d.). googleapis.com. [Link]
-
Celecoxib Methyl Ester | 1189893-75-1. (n.d.). SynThink Research Chemicals. [Link]
-
(PDF) DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. (2018). ResearchGate. [Link]
-
Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...). (n.d.). ResearchGate. [Link]
-
CAS No : 1189893-75-1 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]
-
Cas no 1189893-75-1 (this compound). (n.d.). Kuujia. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., … Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
This compound | C18H14F3N3O4S | CID 22315646. (n.d.). PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_2)sulfonamide. (n.d.). PubChem. [Link] -
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. (2014). ResearchGate. [Link]
Sources
- 1. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. metfop.edu.in [metfop.edu.in]
- 7. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Topic: The Pivotal Role of Trifluoroacetate Ester in the Synthesis of Celecoxib
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Celecoxib, a selective COX-2 inhibitor, represents a cornerstone in anti-inflammatory therapy. Its synthesis is a study in efficiency, largely revolving around a two-step process: a Claisen condensation followed by a cyclocondensation reaction. This guide provides a deep technical dive into the first and arguably most critical phase of this synthesis—the Claisen condensation. We will dissect the indispensable role of the trifluoroacetate ester, typically ethyl trifluoroacetate, in constructing the foundational 1,3-dicarbonyl intermediate. By examining the reaction mechanism, experimental causality, and process parameters, this paper aims to provide senior application scientists and drug development professionals with a comprehensive understanding of how this specific ester is not merely a reactant, but the key that unlocks the entire synthetic pathway to Celecoxib.
Introduction to Celecoxib and its Synthesis Strategy
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a nonsteroidal anti-inflammatory drug (NSAID) that achieves its therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal complications often associated with non-selective NSAIDs.[2]
The commercial synthesis of Celecoxib is elegant in its directness, primarily involving two key transformations:[2][3]
-
Claisen Condensation : The formation of a β-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, from 4'-methylacetophenone and a trifluoroacetate ester.[2][4]
-
Cyclocondensation : The reaction of this β-diketone with 4-hydrazinylbenzenesulfonamide to form the signature 1,5-diarylpyrazole core of the Celecoxib molecule.[5]
This guide focuses on the first step, as the choice and function of the trifluoroacetate ester are foundational to the success of the entire synthesis.
Overall Synthetic Workflow
-
Enolate Formation : The base abstracts an acidic α-proton from 4'-methylacetophenone to form a nucleophilic enolate ion.
-
Nucleophilic Attack : The enolate attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.
-
Elimination : This intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group.
-
Deprotonation : The expelled ethoxide is a strong enough base to deprotonate the newly formed β-diketone at the central carbon, forming a resonance-stabilized enolate. This final, essentially irreversible step drives the reaction to completion. An acidic workup is then required to protonate this enolate and yield the final 1,3-dione product. [6]
Experimental Protocol & Process Parameters
A robust protocol is essential for maximizing yield and purity. The choice of base and solvent are critical variables.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione [6][7]
-
Setup : A suitable reactor is charged with a solvent (e.g., toluene) and a base, such as sodium methoxide (30% solution in methanol) or sodium hydride. [8][6]2. Reactant Addition : 4'-methylacetophenone is added to the mixture. Subsequently, ethyl trifluoroacetate is added dropwise while maintaining the temperature, typically between 25-30°C. 3. Reaction : The reaction mixture is then heated to a temperature between 55-65°C and stirred for several hours (typically 4-6 hours) to ensure the reaction goes to completion. [6]4. Quench & Workup : The reaction is cooled and then quenched by the careful addition of an aqueous acid (e.g., 10-15% hydrochloric acid). [8]5. Isolation : The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, often as an oily mass which can be crystallized from a solvent like petroleum ether. [8] Data Presentation: Comparison of Reaction Conditions
| Parameter | Method A | Method B | Method C |
| Base | 30% Sodium Methoxide in Methanol [6] | Sodium Hydride [8][7] | Sodium Methoxide [5] |
| Solvent | Toluene [6] | Toluene [8][7] | Toluene [5] |
| Temperature | 55-60°C | 40-45°C [8] | 75°C [9] |
| Reaction Time | ~4 hours | 5 hours [8] | 4 hours [9] |
| Reported Yield | ~90% (as oily mass) | 91% (crystallized) [8] | Not specified |
Building the Core: The Subsequent Cyclocondensation
The 1,3-dicarbonyl functionality of the intermediate, created directly by the action of the trifluoroacetate ester, is the critical structural feature required for the next step. It provides the two electrophilic centers necessary for the Paal-Knorr pyrazole synthesis.
The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is reacted with 4-hydrazinylbenzenesulfonamide hydrochloride. The two nitrogen atoms of the hydrazine act as nucleophiles, attacking the two carbonyl carbons of the dione, which, after dehydration, forms the stable five-membered pyrazole ring of Celecoxib. [5][9]The regioselectivity of this reaction is crucial for producing Celecoxib rather than its regioisomer. [5]
Cyclocondensation to form Celecoxib
Conclusion: The Linchpin of the Synthesis
In the synthesis of Celecoxib, the role of the trifluoroacetate ester is not merely that of a simple reactant; it is the strategic linchpin. By acting as a potent trifluoroacetylating agent in a Claisen condensation, it facilitates the creation of the essential 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate. The unique electronic properties conferred by the trifluoromethyl group make this reaction efficient and high-yielding. Without this specific ester-driven transformation, the subsequent formation of the drug's core pyrazole structure would not be possible. Therefore, a thorough understanding of the ester's function is fundamental to mastering the synthesis of this landmark anti-inflammatory agent. Recent efforts in green chemistry have focused on optimizing this process, for instance, by eliminating recrystallization steps to reduce waste and increase efficiency, further underscoring the importance of perfecting this initial reaction. [10][11]
References
- The celecoxib manufacturing process was redesigned with Green Chemistry. (n.d.). Google.
- Green Chemistry in the Redesign of the Celecoxib Process. (n.d.). Chemistry For Sustainability.
- An improved process for the preparation of celecoxib. (n.d.). Google Patents.
- Process for preparation of celecoxib. (n.d.). Google Patents.
- Synthesis method of celecoxib. (n.d.). Eureka | Patsnap.
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC.
- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI.
- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CELECOXIB. (n.d.). New Drug Approvals.
- Celecoxib preparation process. (n.d.). Google Patents.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo.
- Synthesis method of celecoxib. (n.d.). Google Patents.
- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (n.d.). Benchchem.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (n.d.). PubMed Central.
- The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). NIH.
- Synthesis of celecoxib. (n.d.). Beijing University of Chemical Technology (Natural Science Edition).
- Study On The Synthesis Of Cyclooxygenase-2 Celecoxib Inhibitors. (2008). Globe Thesis.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.
- Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (n.d.). NIH.
- 1-(4-Methylphenyl)-4,4,4-Trifluoro-Butane-1,3-Dione (4-TBD). (n.d.). Premier Group.
- Continuous processes for the manufacture of celocoxib. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. zenodo.org [zenodo.org]
- 6. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 8. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
The Analytical Scientist's Guide to a Process-Related Impurity: A Deep Dive into Celecoxib Carboxylic Acid Methyl Ester
Abstract
This in-depth technical guide provides a comprehensive analysis of Celecoxib Carboxylic Acid Methyl Ester, a critical process-related impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Designed for researchers, scientists, and drug development professionals, this document elucidates the formation mechanism of this impurity, offers a detailed, field-proven analytical workflow for its identification and quantification, and situates its control within the broader regulatory landscape. By integrating mechanistic understanding with practical, validated methodologies, this guide serves as an essential resource for ensuring the purity, safety, and efficacy of Celecoxib active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
In the realm of pharmaceutical sciences, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire chemical milieu of a drug product. Impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of a therapeutic agent.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), to control the levels of impurities in drug substances and products.[2]
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed NSAID for the management of pain and inflammation.[2] Its synthesis, a multi-step chemical process, is susceptible to the formation of various process-related impurities.[3][4] Among these, this compound (CAS No. 1189893-75-1) represents a noteworthy impurity that warrants careful monitoring and control. This guide will provide a detailed examination of this specific impurity, from its chemical origins to its analytical determination.
The Genesis of an Impurity: Formation and Mechanism of this compound
Understanding the formation pathway of an impurity is fundamental to developing effective control strategies. This compound is not typically a direct byproduct of the main Celecoxib synthesis reaction. Instead, its presence is a consequence of a preceding impurity and the specific conditions employed during synthesis and purification.
The primary precursor to this impurity is Celecoxib Carboxylic Acid (CAS No. 170571-01-4), a known metabolite of Celecoxib and a process-related impurity in its own right.[5][6] The formation of the methyl ester is a classic example of a Fischer-Speier esterification , a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9]
In the context of Celecoxib manufacturing, the use of methanol as a solvent or for recrystallization provides the necessary alcoholic reactant for this transformation. The presence of even trace amounts of acidic catalysts can facilitate the esterification of the Celecoxib Carboxylic Acid impurity.
Reaction Mechanism: A Step-by-Step Visualization
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The following diagram illustrates the mechanistic pathway for the formation of this compound from its carboxylic acid precursor in the presence of methanol and an acid catalyst (H⁺).
Caption: Formation of this compound via Fischer Esterification.
The causality is clear: the selection of methanol as a process solvent, in the potential presence of acidic conditions, directly facilitates the conversion of the Celecoxib Carboxylic Acid impurity into its methyl ester derivative. Control strategies, therefore, must focus on either minimizing the formation of the initial carboxylic acid impurity or avoiding the use of methanol in subsequent processing steps where acidic conditions may be present.
Analytical Control: A Validated HPLC-UV Method for Quantification
A robust and validated analytical method is paramount for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of Celecoxib and its related substances due to its sensitivity, specificity, and reproducibility.[10][11][12]
The following protocol is a comprehensive, self-validating system for the determination of this compound in Celecoxib API. The experimental choices are grounded in established chromatographic principles to ensure reliable and accurate results.
Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify this compound from Celecoxib and other process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale for Choice |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar Celecoxib and its impurities. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved retention. Phosphoric acid is a common and effective mobile phase modifier for this purpose. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | % Mobile Phase B 0 |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is a common and effective temperature for this type of analysis. |
| Detection Wavelength | 254 nm | Celecoxib and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity for detection. A PDA detector can be used to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This diluent ensures the solubility of both Celecoxib and its impurities and is compatible with the mobile phase. |
Sample Preparation:
-
Standard Solution (0.001 mg/mL of this compound): Accurately weigh and dissolve a reference standard of this compound in the diluent to obtain a known concentration.
-
Test Solution (1.0 mg/mL of Celecoxib API): Accurately weigh and dissolve the Celecoxib API in the diluent.
-
Spiked Solution: Prepare a solution of the Celecoxib API and spike it with a known amount of the this compound standard to verify the retention time and resolution.
System Suitability:
Before sample analysis, the chromatographic system must be validated.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Celecoxib and impurity peaks. |
| Theoretical Plates | Not less than 2000 for the Celecoxib peak. |
| Resolution | Not less than 1.5 between the this compound peak and the closest eluting peak.[13] |
Data Presentation: A Representative Analysis
The following table presents hypothetical data from the analysis of three different batches of Celecoxib API, demonstrating the quantification of the this compound impurity.
| Batch Number | Celecoxib Assay (%) | This compound (%) | Other Unspecified Impurities (%) | Total Impurities (%) | Status |
| CZX-2025-001 | 99.85 | 0.08 | 0.04 | 0.12 | Pass |
| CZX-2025-002 | 99.72 | 0.15 | 0.08 | 0.23 | Pass |
| CZX-2025-003 | 99.65 | 0.22 | 0.10 | 0.32 | OOS* |
*Out of Specification
Analytical Workflow: A Visual Guide
The following diagram outlines the logical workflow for the analysis of this compound as an impurity in Celecoxib API.
Caption: Workflow for the HPLC analysis of Celecoxib impurities.
Regulatory Context and Acceptance Criteria
The control of impurities is a critical aspect of regulatory compliance. The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[14] For Celecoxib, specific limits for impurities are also outlined in pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP).[13][15]
According to the British Pharmacopoeia, the limits for impurities in Celecoxib are as follows:
-
Impurity A: Not more than 0.4%
-
Unspecified impurities: For each impurity, not more than 0.10%
-
Total impurities: Not more than 0.5%[13]
This compound would typically fall under the category of an "unspecified impurity" unless it is specifically listed in a monograph. Therefore, its level should be controlled to be not more than 0.10%. The reporting threshold for impurities is generally 0.05%.
Conclusion: A Commitment to Purity and Patient Safety
The effective control of process-related impurities such as this compound is a testament to a robust and well-understood manufacturing process. This guide has provided a comprehensive overview of the formation, analysis, and regulatory considerations for this specific impurity. By understanding the underlying chemistry and implementing validated analytical methodologies, pharmaceutical scientists can ensure the consistent production of high-quality Celecoxib API, thereby safeguarding patient health and meeting the stringent requirements of global regulatory agencies. The principles and practices outlined herein serve as a model for the diligent and scientific approach required for impurity profiling in modern pharmaceutical development.
References
- Reddy, G. O., & Reddy, B. V. S. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 851-858.
- Tome, T., Casar, Z., & Obreza, A. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 834.
- Jadhav, S. B., et al. (2013). Impurity Profile: Significance in Active Pharmaceutical Ingredient. Eurasian Journal of Analytical Chemistry, 8(2), 73-90.
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
- Radhakrishna, T., Satyanarayana, J., & Satyanarayana, A. (2003). HPLC method for the determination of celecoxib and its related impurities. Indian drugs, 40(1), 44-48.
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Patel, S. A., et al. (2012). A new stability - Indicating RP-HPLC method to determine assay and known impurity of celecoxib API. Research Journal of Pharmacy and Technology, 5(10), 1334-1339.
-
Pharmaffiliates. (n.d.). Celecoxib-impurities. Retrieved from [Link]
- Sridhar, G., et al. (2011). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 158-161.
- British Pharmacopoeia Commission. (2023). Celecoxib. In British Pharmacopoeia 2024. London: TSO.
- United States Pharmacopeial Convention. (2013). USP 36 Official Monographs / Celecoxib. In United States Pharmacopeia and National Formulary (USP 36-NF 31).
-
European Directorate for the Quality of Medicines & HealthCare. (2024). List of European Pharmacopoeia Reference Standards. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Celecoxib Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Leah4sci. (2011, April 12). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22315646, this compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]
- 11. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metfop.edu.in [metfop.edu.in]
- 13. nhathuocngocanh.com [nhathuocngocanh.com]
- 14. mdpi.com [mdpi.com]
- 15. drugfuture.com [drugfuture.com]
Celecoxib Carboxylic Acid Methyl Ester as a research chemical
An In-Depth Technical Guide to Celecoxib Carboxylic Acid Methyl Ester for Research and Development
Executive Summary
This compound (CAS No. 1189893-75-1) is a critical research chemical intrinsically linked to the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. While not pharmacologically active itself, this compound serves as a pivotal reference standard and synthetic intermediate in pharmaceutical development and quality control. Its primary utility lies in the accurate identification and quantification of Celecoxib's main carboxylic acid metabolite, ensuring the purity, stability, and safety of the parent drug. This guide provides a comprehensive technical overview, from the metabolic origins and chemical properties of the compound to detailed protocols for its synthesis, purification, and analytical characterization. It is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this essential molecule.
Introduction and Scientific Context
The Significance of Celecoxib
Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a subclass of NSAIDs designed to provide potent anti-inflammatory, analgesic, and antipyretic effects.[1][2] By selectively targeting COX-2, which is upregulated during inflammation, Celecoxib minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][3][4] It is widely prescribed for various forms of arthritis, acute pain, and has been investigated for its potential in cancer prevention.[2][5]
The Metabolic Fate of Celecoxib
Upon administration, Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[5][6] The primary metabolic pathway is initiated by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[6][7] This process involves the hydroxylation of the p-methyl group to form hydroxycelecoxib. Subsequently, cytosolic alcohol dehydrogenases (ADH1 and ADH2) further oxidize this intermediate to its corresponding carboxylic acid, known as Carboxycelecoxib.[5][7][8] This final metabolite, along with its glucuronide conjugate, is pharmacologically inactive and is excreted through feces and urine.[2][5][8] Understanding this pathway is fundamental to appreciating the role of its methyl ester derivative in pharmaceutical analysis.
Caption: Metabolic pathway of Celecoxib in the liver.
Defining this compound
This compound is the methyl ester derivative of Celecoxib's primary inactive metabolite. In the context of pharmaceutical research, it is not used for its therapeutic properties but as a high-purity reference standard.[9] Its enhanced stability and distinct chromatographic properties compared to the more polar carboxylic acid make it an ideal tool for:
-
Analytical Method Development: Establishing and validating assays to detect and quantify the Carboxycelecoxib metabolite in biological matrices.[9]
-
Impurity Profiling: Serving as a qualified standard to identify potential impurities in the Celecoxib Active Pharmaceutical Ingredient (API).[10]
-
Stability Studies: Monitoring the degradation pathways of Celecoxib under various stress conditions.[9]
Physicochemical Properties and Specifications
The utility of this compound as a reference standard is predicated on its well-defined physical and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 1189893-75-1 | [10][11] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [11][12] |
| Molecular Weight | 425.38 g/mol | [11][12] |
| Synonyms | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | [10] |
| Appearance | White to off-white solid | [12] |
| Typical Purity | ≥98% (by HPLC) | [10] |
| Storage Conditions | -20°C, under an inert atmosphere for long-term stability | [10] |
Synthesis and Purification
The preparation of high-purity this compound is a multi-step process that begins with the synthesis of the parent drug, Celecoxib, followed by conversion to its carboxylic acid metabolite and subsequent esterification.
Rationale for Synthesis
While the carboxylic acid metabolite can be isolated from in vivo studies, chemical synthesis provides a reliable and scalable source of material. The final esterification step is crucial; the methyl ester is generally less polar and more volatile than its carboxylic acid precursor, making it easier to purify via standard techniques like recrystallization or silica gel chromatography and providing sharper peaks in reverse-phase HPLC analysis.
Proposed Synthetic and Purification Workflow
The synthesis of the target compound logically follows the metabolic pathway, beginning with a well-established procedure for Celecoxib, followed by oxidation and esterification.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Esterification of Celecoxib Carboxylic Acid
This protocol describes a standard Fischer esterification, a fundamental and field-proven method for converting a carboxylic acid to its methyl ester.
Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side, maximizing the yield.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Celecoxib Carboxylic Acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography to achieve ≥98% purity.[13][14]
Analytical Characterization and Quality Control
A comprehensive analytical characterization is mandatory to qualify this compound as a pharmaceutical reference standard.[12] This process validates its structure, confirms its identity, and determines its purity with a high degree of confidence.
Caption: Standard analytical workflow for qualifying a reference standard.
Protocol: Purity Determination by RP-HPLC
This protocol provides a robust starting point for the analysis of this compound, adapted from validated methods for Celecoxib.[15]
Causality: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately non-polar molecules like Celecoxib and its derivatives. The mobile phase, a mixture of organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of retention times. A UV detector is highly effective as the pyrazole and benzene rings in the molecule are strong chromophores.[15][16]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately hydrophobic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% acid (TFA or Formic Acid) | Acetonitrile provides good elution strength. Acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Detection | UV at 252 nm | Wavelength of maximum absorbance for the Celecoxib chromophore.[16] |
| Column Temp. | 25-30°C (Ambient) | Ensures reproducible retention times. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference material in the mobile phase or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be tested in the same diluent to a similar concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (Area % method).
Structural Confirmation by MS and NMR
-
Mass Spectrometry (MS): Analysis by Electrospray Ionization (ESI-MS) should confirm the molecular weight of 425.38 g/mol . The observed mass should correspond to the [M+H]⁺ ion at m/z 426.4 or the [M+Na]⁺ ion at m/z 448.4.
-
Proton NMR (¹H-NMR): The ¹H-NMR spectrum provides unequivocal structural confirmation. Key expected signals would include aromatic protons from the two benzene rings, a singlet for the pyrazole proton, a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and a singlet for the tolyl methyl group protons (-CH₃) around 2.3 ppm.[17]
Applications in Pharmaceutical Development
The primary value of this compound is as an enabling tool for regulatory compliance and robust drug development.
-
Metabolite Identification: It serves as a definitive chromatographic and spectroscopic marker to confirm the identity of the major carboxy- metabolite in pharmacokinetic and drug metabolism studies.[10]
-
Bioanalytical Assays: As a stable standard, it is used to build calibration curves for the accurate quantification of the Carboxycelecoxib metabolite in plasma, urine, or feces, which is essential for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
-
Forced Degradation Studies: In stability testing of Celecoxib, this compound can help analysts distinguish between oxidative degradation products (which would form the carboxylic acid) and other potential degradants.
Safety, Handling, and Storage
While toxicological data specific to the methyl ester is not widely available, prudent laboratory practice dictates handling it based on the data for the parent compound, Celecoxib, and its carboxylic acid metabolite.[18]
| Hazard Category | Information and Recommendations | Reference(s) |
| Hazard Statements | Based on Celecoxib: Suspected of damaging fertility or the unborn child (H361/H360D). May cause damage to organs through prolonged or repeated exposure (H373). | [19][20][21] |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of dust and direct skin contact. | [19][21] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | [18][21] |
| Storage | Store locked up in a tightly sealed container. For long-term use, store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [10] |
Conclusion
This compound is a specialized but indispensable chemical for the pharmaceutical industry. Though devoid of therapeutic activity, its role as a high-purity analytical reference standard is paramount. It underpins the development of robust bioanalytical methods, ensures the accurate profiling of metabolites, and supports the quality control and stability testing of Celecoxib. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for scientists and researchers dedicated to the rigorous and compliant development of pharmaceuticals.
References
- Whalen, K., Finkel, R., & Panavelli, T.A. (2018). Lippincott Illustrated Reviews: Pharmacology (7th ed.). Wolters Kluwer. [Link: Not directly available, standard textbook]
- ClinPGx. Celecoxib Pathway, Pharmacokinetics. PharmGKB. [Link: https://www.pharmgkb.
- Paulson, S. K., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug Metabolism and Disposition, 28(3), 308-314. [Link: https://pubmed.ncbi.nlm.nih.gov/10681375/]
- ResearchGate. (n.d.). Celecoxib metabolism and activity. [Link: https://www.researchgate.net/figure/Celecoxib-metabolism-and-activity-Celecoxib-is-taken-orally-is-quickly-absorbed-and_fig1_322645607]
- Wikipedia. Celecoxib. [Link: https://en.wikipedia.org/wiki/Celecoxib]
- Kuujia. (n.d.). Cas no 1189893-75-1 (this compound). [Link: https://www.kuujia.com/cas/1189893-75-1]
- Singh, R., & Lillard, J. W., Jr (2018). Nanoparticle-based targeted drug delivery. Experimental and molecular pathology, 105(1), 163–171. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6075850/]
- SRIRAMCHEM. This compound: Pharmaceutical Reference Standard. [Link: https://www.sriramchem.com/product/celecoxib-carboxylic-acid-methyl-ester]
- CATO Chemical. This compound. [Link: https://www.catochemicals.com/product/celecoxib-carboxylic-acid-methyl-ester-c1105314]
- Modavar Pharmaceuticals. (2019). Material Safety Data Sheet (MSDS) Format. [Link: https://www.modavar.com/wp-content/uploads/2019/11/Celecoxib-Capsules-MSDS-Final-Nov-14-2019.pdf]
- PubChem. This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/22315646]
- Pharmacy Freak. (2025). Mechanism of Action of Celecoxib. [Link: https://pharmacyfreak.com/mechanism-of-action-of-celecoxib/]
- Google Patents. CN104326983A - Refining method of celecoxib. [Link: https://patents.google.
- News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
- Cayman Chemical. (2025). Safety Data Sheet - Celecoxib Carboxylic Acid. [Link: https://www.caymanchem.com/msdss/34062m.pdf]
- SynThink Research Chemicals. Celecoxib Methyl Ester | 1189893-75-1. [Link: https://www.synthinkchemicals.com/product/celecoxib-methyl-ester]
- PharmaCompass. Celecoxib | Drug Information, Uses, Side Effects, Chemistry. [Link: https://www.pharmacompass.com/active-pharmaceutical-ingredients/celecoxib]
- Patsnap. Synthesis method of celecoxib - Eureka. [Link: https://eureka.patsnap.
- Google Patents. US7919633B2 - Process for preparation of celecoxib. [Link: https://patents.google.
- Al-Soud, Y. A., et al. (2011). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 16(12), 10482-10500. [Link: https://www.mdpi.com/1420-3049/16/12/10482]
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet - Celecoxib. [Link: https://crs.edqm.eu/fichiers_textes/Celecoxib_Y0001831_SDS_EN.pdf]
- TCI Chemicals. (2025). SAFETY DATA SHEET - Celecoxib. [Link: https://www.tcichemicals.com/BE/en/assets/sds/C2816_EHS_E25.pdf]
- Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3. [Link: https://lupinepublishers.com/medical-science-journal/fulltext/crystallization-and-polymorphism-scalable-process-for-celecoxib.ID.000134.php]
- Google Patents. CN102746232A - Preparation method of celecoxib impurity. [Link: https://patents.google.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Celecoxib. [Link: https://www.fishersci.com/msds?productName=AC464220010]
- Sahoo, S., et al. (2023). Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. International Journal of Pharmaceutical Sciences and Research, 14(4), 1835-1842. [Link: http://dx.doi.org/10.47583/ijpsrr.2023.v79i02.005]
- Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). [Link: https://lupinepublishers.com/medical-science-journal/pdf/LOJMS.MS.ID.000134.pdf]
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link: https://pubs.acs.org/doi/10.1021/jm960803q]
- Scientific Literature. (2022). Pharmacological and Analytical Profile of Celecoxib. [Link: https://www.scientificliterature.org/Pharmaceutical-Sciences/Pharmaceutical-Sciences-22-111.pdf]
- Metfop. Development and validation of RP-HPLC method for the assay of Celecoxib capsule. [Link: https://www.metfop.com/index.php/ijpr/article/download/23/18/]
- Latin American Journal of Pharmacy. (2007). Celecoxib Identification Methods. [Link: http://www.latamjpharm.org/trabajos/26/1/00008-01.pdf]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 11. 1189893-75-1 | | CATO参考物质 [en.cato-chem.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. metfop.edu.in [metfop.edu.in]
- 16. latamjpharm.org [latamjpharm.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sds.edqm.eu [sds.edqm.eu]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
The Evolving Therapeutic Landscape of Celecoxib Analogs: A Technical Guide for Drug Development Professionals
Introduction: Beyond COX-2 Inhibition – A New Paradigm in Drug Discovery
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has long been a cornerstone in the management of pain and inflammation.[1][2] Its mechanism of action, centered on the inhibition of prostaglandin synthesis, has been well-established.[1][2] However, the therapeutic journey of celecoxib has been shadowed by concerns regarding its cardiovascular side effects, primarily attributed to its COX-2 inhibitory activity.[3][4][5][6] This has catalyzed a paradigm shift in drug discovery, spurring the development of a new generation of celecoxib analogs. These novel compounds are engineered to minimize or eliminate COX-2 inhibition while retaining and often enhancing the therapeutic activities of the parent molecule, particularly in oncology and neuroinflammation.[7][8]
This in-depth technical guide provides a comprehensive overview of the burgeoning field of celecoxib analogs, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse therapeutic applications, and the intricate, often COX-2 independent, mechanisms that underpin their efficacy. This guide is structured to provide not just a compilation of data, but a cohesive narrative that illuminates the scientific rationale and experimental underpinnings of this exciting area of research.
I. The Rationale for Celecoxib Analog Development: Decoupling Efficacy from Cardiovascular Risk
The primary impetus for the development of celecoxib analogs stems from the desire to mitigate the cardiovascular risks associated with long-term COX-2 inhibition.[3][4][5][6] By modifying the celecoxib scaffold, chemists have successfully created analogs with significantly reduced or no affinity for the COX-2 enzyme.[7][8] This strategic uncoupling of therapeutic effects from COX-2 inhibition has unlocked the potential to explore the broader pharmacological activities of the celecoxib backbone.
These "non-coxib" analogs have demonstrated potent anti-cancer and neuroprotective properties, often exceeding the efficacy of celecoxib itself.[9][10] This suggests that the therapeutic benefits of celecoxib in these areas are not solely dependent on its anti-inflammatory action but are mediated through distinct molecular pathways.
II. Synthesis of Celecoxib Analogs: A Generalized Approach
The synthesis of celecoxib and its analogs generally follows a well-established chemical pathway involving a Claisen condensation followed by a cyclocondensation reaction.[11][12]
Experimental Protocol: Generalized Synthesis of a Celecoxib Analog
-
Step 1: Claisen Condensation to Form a 1,3-Diketone Intermediate.
-
To a solution of an appropriate substituted acetophenone in an aprotic organic solvent (e.g., toluene), add a suitable base (e.g., sodium methoxide or sodium hydride).[12][13]
-
Add an ethyl trifluoroacetate derivative dropwise to the reaction mixture at a controlled temperature (e.g., 35-40°C).[13]
-
Heat the reaction mixture (e.g., to 75°C) and stir for several hours to drive the condensation.[13]
-
After cooling, acidify the mixture (e.g., with aqueous HCl) and extract the 1,3-diketone intermediate with an organic solvent.[13]
-
The solvent is then removed under vacuum to yield the crude intermediate.[13]
-
-
Step 2: Cyclocondensation to Form the Pyrazole Ring.
-
Dissolve the 1,3-diketone intermediate and a substituted phenylhydrazine hydrochloride in a suitable solvent (e.g., methanol or ethanol).[11][14]
-
Heat the mixture to reflux (e.g., 65°C) and stir for an extended period (e.g., 10 hours) to facilitate the cyclization reaction.[11]
-
Cool the reaction mixture and remove the solvent under vacuum.[11]
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/water) to yield the final celecoxib analog.[13]
-
III. Therapeutic Applications in Oncology: A Focus on COX-2 Independent Mechanisms
A significant body of research has highlighted the potent anti-cancer properties of celecoxib analogs, particularly those with diminished COX-2 inhibitory activity.[7][8][9][10] These compounds have shown efficacy in a wide range of cancer cell lines and preclinical tumor models.
Mechanism of Action: Targeting Key Cancer Pathways
The anti-cancer effects of many celecoxib analogs are mediated through COX-2 independent pathways, primarily by inducing apoptosis and inhibiting key pro-survival signaling cascades.
-
Inhibition of the PDK1/Akt Signaling Pathway: Several potent celecoxib analogs, such as OSU-03012, have been shown to directly inhibit the 3-phosphoinositide-dependent protein kinase-1 (PDK1).[10] This leads to the downstream inhibition of the serine/threonine kinase Akt, a critical node in cell survival, proliferation, and resistance to chemotherapy.[10][15]
-
Induction of the Intrinsic Mitochondrial Pathway of Apoptosis: Celecoxib analogs can trigger programmed cell death by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[16]
Signaling Pathway Diagram: COX-2 Independent Anti-Cancer Mechanisms of Celecoxib Analogs
Caption: COX-2 independent signaling pathways targeted by celecoxib analogs in cancer cells.
Preclinical Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative celecoxib analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | HeLa (Cervical) | 37.2 | [17] |
| HCT116 (Colon) | 25.1 | [17] | |
| HepG2 (Liver) | 28.9 | [17] | |
| MCF-7 (Breast) | 20.5 | [17] | |
| U251 (Glioblastoma) | 11.7 | [17] | |
| OSU-03012 | PC-3 (Prostate) | 5 | [18][19] |
| HMS-97 (Schwannoma) | 2.6 | [20] | |
| Ishikawa (Endometrial) | 5 | [15] | |
| Hec-1A (Endometrial) | 7.5 | [15] | |
| 2,5-Dimethyl-celecoxib (DMC) | HeLa (Cervical) | ~1 (preventive protocol) | [21] |
Clinical Trial Landscape
While preclinical data for celecoxib analogs is promising, clinical trials are still in the early stages. However, clinical trials with celecoxib itself have provided valuable insights into the potential of targeting these pathways in cancer therapy.
| Trial | Cancer Type | Intervention | Key Findings | Reference |
| CALGB/SWOG 80702 (Alliance) | Stage III Colon Cancer | Adjuvant chemotherapy +/- Celecoxib | No significant improvement in 3-year disease-free survival. | [22] |
| REACT | ERBB2-Negative Breast Cancer | Adjuvant therapy +/- Celecoxib (2 years) | No significant difference in disease-free survival. | [23][24] |
| Meta-analysis of 30 RCTs | Various Cancers | Standard therapy +/- Celecoxib | No overall improvement in OS or PFS, but improved ORR in neoadjuvant setting and prolonged PFS in EGFR wild-type patients. | [25] |
These findings suggest that while celecoxib alone may not be a pan-cancer solution, its analogs with enhanced potency and COX-2 independence hold significant promise.
IV. Therapeutic Potential in Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Celecoxib and its analogs have shown potential in modulating this process.
Mechanism of Action: Modulating Glial Activation and Cytokine Production
In models of neuroinflammation, celecoxib analogs have been shown to reduce the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[26] They can also modulate the production of inflammatory cytokines. For instance, a trifluoromethyl analog of celecoxib (TFM-C) with significantly lower COX-2 inhibitory activity was as effective as celecoxib in ameliorating experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[27] TFM-C was found to inhibit the secretion of pro-inflammatory cytokines like IL-1β and IL-12 while enhancing the release of others like TNF-α.[27]
Preclinical Evidence
-
In a rat model of Alzheimer's disease, celecoxib treatment prevented cognitive impairment and reduced the expression of COX-2 and pro-inflammatory cytokines in the hippocampus.[26]
-
In a mouse model of repetitive mild traumatic brain injury, celecoxib treatment reduced microglial activation, inflammation, and excitotoxicity.[28][29]
V. Cardiovascular Safety Profile: The Driving Force for Analog Development
The cardiovascular risks associated with celecoxib and other COX-2 inhibitors have been a major concern and a primary driver for the development of non-coxib analogs.[3][4][5][6]
A pooled analysis of six placebo-controlled trials showed a dose-dependent increase in the risk of cardiovascular events with celecoxib.[3] However, the PRECISION trial, a large-scale cardiovascular safety study, found that at moderate doses, celecoxib was noninferior to ibuprofen and naproxen in terms of cardiovascular safety.[4]
The development of celecoxib analogs that are devoid of COX-2 inhibitory activity is a strategic approach to circumvent these potential cardiovascular side effects, thereby creating a safer therapeutic window for treating diseases like cancer and neuroinflammatory disorders.
VI. Key Experimental Methodologies: A Practical Guide
This section provides detailed protocols for key in vitro and in vivo assays used to evaluate the therapeutic potential of celecoxib analogs.
In Vitro Assays
1. COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is detected by a colorimetric substrate.
-
Protocol:
-
Prepare assay buffer, heme, and the test compound (celecoxib analog) at various concentrations.
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or vehicle control to the appropriate wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
2. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the celecoxib analog for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
3. Western Blot Analysis for Apoptosis Markers
-
Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
-
Protocol:
-
Treat cancer cells with the celecoxib analog for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used model of acute inflammation to assess the anti-inflammatory activity of test compounds.
-
Protocol:
-
Administer the celecoxib analog or vehicle control to rodents (rats or mice) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
2. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Principle: Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, mimicking aspects of neurodegenerative diseases.
-
Protocol:
-
Administer the celecoxib analog or vehicle control to rodents.
-
Inject LPS intraperitoneally or intracerebroventricularly to induce neuroinflammation.
-
At a specified time point after LPS injection, sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation, such as microglial and astrocyte activation (e.g., by immunohistochemistry for Iba1 and GFAP) and pro-inflammatory cytokine levels (e.g., by ELISA or qPCR).
-
VII. Future Directions and Conclusion
The development of celecoxib analogs represents a promising frontier in the quest for safer and more effective therapies for a range of debilitating diseases. By moving beyond the traditional COX-2 inhibitory paradigm, researchers are uncovering novel mechanisms of action and expanding the therapeutic potential of this versatile chemical scaffold. The focus on COX-2 independent pathways, particularly in oncology, offers the exciting prospect of potent anti-cancer agents with a reduced risk of cardiovascular side effects.
Future research should continue to explore the diverse molecular targets of these analogs and further elucidate their complex signaling pathways. Rigorous preclinical and clinical evaluation will be crucial to translate the promising in vitro and in vivo findings into tangible clinical benefits for patients. The in-depth technical information and methodologies provided in this guide are intended to empower researchers and drug development professionals to contribute to this exciting and rapidly evolving field.
VIII. References
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. (URL: [Link])
-
COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. (URL: [Link])
-
Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (URL: [Link])
-
Potent multi-target anti-tumor activity of a celecoxib derivative, 2,5-dimethyl-celecoxib (DMC), that lacks COX-2 inhibitory activity. (URL: [Link])
-
Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (URL: [Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (URL: [Link])
-
DMC targets vascular and tumour cells. (URL: [Link])
-
Antiangiogenic activities of 2,5-dimethyl-celecoxib on the tumor vasculature. (URL: [Link])
-
Dimethyl-celecoxib (DMC), a derivative of celecoxib that lacks cyclooxygenase-2-inhibitory function, potently mimics the anti-tumor effects of celecoxib on Burkitt's lymphoma in vitro and in vivo. (URL: [Link])
-
Effect of Celecoxib vs Placebo Added to Standard Adjuvant Therapy on Disease-Free Survival Among Patients With Stage III Colon Cancer: The CALGB/SWOG 80702 (Alliance) Randomized Clinical Trial. (URL: [Link])
-
OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo. (URL: [Link])
-
Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. (URL: [Link])
-
The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (URL: [Link])
-
Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells. (URL: [Link])
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (URL: [Link])
-
Synthesis of Celecoxib and Structural Analogs- A Review. (URL: [Link])
-
The molecular mechanisms of celecoxib in tumor development. (URL: [Link])
-
Effect of Celecoxib vs Placebo as Adjuvant Therapy on Disease-Free Survival Among Patients With Breast Cancer: The REACT Randomized Clinical Trial. (URL: [Link])
-
Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (URL: [Link])
-
Celecoxib Shows No Evidence for DFS Benefit Over 10 Years in ERBB2-Negative Breast Cancer | Targeted Oncology. (URL: [Link])
-
Celecoxib in a Preclinical Model of Repetitive Mild Traumatic Brain Injury: Hippocampal Learning Deficits Persist with Inflammatory and Excitotoxic Neuroprotection. (URL: [Link])
-
Celecoxib in a preclinical model of repetitive mild traumatic brain injury: Hippocampal learning deficits persist with inflammatory and excitotoxic neuroprotection. (URL: [Link])
-
CN102391184A - Synthesis method of celecoxib. (URL: )
-
IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),... (URL: [Link])
-
US7919633B2 - Process for preparation of celecoxib. (URL: )
-
Anti-inflammatory Drug Celecoxib Could Reduce Risk of Colon Cancer Recurrence for a Subset of Patients. (URL: [Link])
-
Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials. (URL: [Link])
-
Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications. (URL: [Link])
-
IC 50 values for celecoxib and E7123 in DLBCL cell lines | Download Table. (URL: [Link])
-
Risk of Cardiovascular Events and Celecoxib: a Systematic Review and Meta-Analysis. (URL: [Link])
-
Celecoxib Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats. (URL: [Link])
-
(PDF) Cardiovascular risk associated with celecoxib or etoricoxib: A meta-analysis of randomized controlled trials which adopted comparison with placebo or naproxen. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
-
IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a. (URL: [Link])
-
Cardiovascular risk associated with celecoxib in a clinical trial for colorectal adenoma prevention. (URL: [Link])
Sources
- 1. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials: The Cross Trial Safety Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Celecoxib vs Placebo Added to Standard Adjuvant Therapy on Disease-Free Survival Among Patients With Stage III Colon Cancer: The CALGB/SWOG 80702 (Alliance) Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Celecoxib vs Placebo as Adjuvant Therapy on Disease-Free Survival Among Patients With Breast Cancer: The REACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. mdpi.com [mdpi.com]
- 26. Celecoxib Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Item - Celecoxib in a preclinical model of repetitive mild traumatic brain injury: Hippocampal learning deficits persist with inflammatory and excitotoxic neuroprotection - CQUniversity - Figshare [acquire.cqu.edu.au]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Celecoxib Carboxylic Acid Methyl Ester
Abstract
This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Celecoxib Carboxylic Acid Methyl Ester, a potential process-related impurity and degradant of Celecoxib. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Celecoxib active pharmaceutical ingredient (API) and its formulated products. The described protocol has been developed based on established analytical principles for Celecoxib and its related substances, ensuring its suitability for routine analysis in a regulated environment.
Introduction: The Significance of Impurity Profiling in Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed as a nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions such as arthritis.[1][2] The purity of the API is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.
This compound (Figure 1) is a known related substance to Celecoxib.[3][4][5] Its presence in the drug substance can arise from the manufacturing process or as a degradation product during storage. Therefore, a reliable analytical method for its quantification is essential for ensuring the quality of Celecoxib. This application note provides a comprehensive guide to a stability-indicating HPLC method tailored for this purpose.
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is pivotal for achieving the desired separation and sensitivity. A reversed-phase HPLC method is chosen due to its wide applicability and success in separating non-polar to moderately polar compounds like Celecoxib and its esters.
-
Stationary Phase: A C18 (octadecylsilyl) column is the stationary phase of choice for this separation.[6][7][8] The non-polar nature of the C18 chains provides excellent retention for the hydrophobic Celecoxib and its related ester, allowing for effective separation from more polar impurities and the solvent front.
-
Mobile Phase: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer) is employed.[1][9] The organic modifier controls the retention time of the analytes, while the acidic buffer helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. The isocratic elution mode is selected for its simplicity and robustness in routine quality control settings.[10]
-
Detection: Ultraviolet (UV) detection is utilized, as Celecoxib and its chromophoric impurities exhibit significant absorbance in the UV region. A detection wavelength of approximately 250-260 nm is generally suitable for sensitive detection of Celecoxib and its related compounds.[1][9][10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of this compound.
Materials and Reagents
-
Celecoxib Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
An Agilent 1100 series HPLC system or equivalent, equipped with a binary pump, autosampler, column oven, and a variable wavelength detector (VWD) or photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.01M KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 55:45 (v/v)[10] |
| Flow Rate | 1.0 mL/min[7][10] |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm[11] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.01M KH2PO4, pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the mobile phase by sonication before use.[1]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution for Calibration: From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 5 µg/mL by serial dilution with the diluent.
-
Sample Preparation (for drug substance): Accurately weigh about 100 mg of the Celecoxib drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]
-
Protocol: Perform forced degradation studies on Celecoxib to demonstrate the stability-indicating nature of the method.[13][14] Expose the Celecoxib sample to the following stress conditions:
Analyze the stressed samples alongside a non-stressed sample. The method is considered specific if the peak of this compound is well-resolved from any degradation products and the main Celecoxib peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.[12]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Inject the prepared calibration standards in triplicate. Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a known amount of this compound standard into the Celecoxib sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
-
Protocol:
-
System Precision: Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Method Precision (Repeatability): Analyze six independent samples of Celecoxib spiked with this compound and calculate the %RSD of the results.
-
-
Acceptance Criteria: The %RSD should not be more than 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Data Analysis and Interpretation
The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The amount of the impurity in the drug substance is then expressed as a percentage:
% Impurity = (Concentration of Impurity in Sample / Concentration of Sample) × 100
Visualizations
Caption: Figure 1. Structures of Celecoxib and its ester impurity.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound in Celecoxib drug substance. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
-
Emami, J., Fallah, R., & Ajami, A. (2008). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. DARU Journal of Pharmaceutical Sciences, 16(4), 211-217. [Link]
-
Sankar, R., & Babu, G. (2014). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 7(9), 989-992. [Link]
-
Behera, S., Ghanty, S., Ahmad, F., Santra, S., & Banerjee, S. (2012). A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug development and industrial pharmacy, 28(7), 815-821. [Link]
-
Raju, N. A., & Rao, J. V. (2011). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 154-157. [Link]
-
Mallu, U. R., Bobbarala, V., & Penumajji, S. (2011). Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(2), 92-95. [Link]
-
Sultan, M. A., & Alzahra, T. (2002). A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug development and industrial pharmacy, 28(7), 815-821. [Link]
-
Montenegro, L., Carbone, C., & Paolino, D. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(9), 1361. [Link]
-
Rao, B. M., & Kumar, K. R. (2012). Development and validation of RP-HPLC method for celecoxib. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1150. [Link]
-
Jiménez-Holgado, C., Insa, S., & Oller, I. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Molecules (Basel, Switzerland), 23(1), 169. [Link]
-
Reddy, G. S., & Reddy, S. P. (2017). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE. World Journal of Pharmaceutical and Life Sciences, 3(6), 116-126. [Link]
-
Jiménez-Holgado, C., Insa, S., & Oller, I. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Molecules, 23(1), 169. [Link]
-
Cielecka-Piontek, J., Zalewski, P., & Jelińska, A. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules, 28(22), 7549. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science, 53(6), 919-926. [Link]
-
Yuan, L., Liu, Y., & Liu, X. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of pharmaceutical and biomedical analysis, 154, 1-9. [Link]
-
Kumar, V., & Bansal, A. K. (2022). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Crystals, 12(12), 1730. [Link]
-
El-Ragehy, N. A., Badawey, A. M., & El-Salam, S. S. A. (2005). Simultaneous Determination of Rofecoxib and Celecoxib in Human Plasma by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(7), 351-356. [Link]
-
S, S., & S, S. (2023). Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. Asian Journal of Pharmaceutical Analysis, 13(1), 38-44. [Link]
-
Kumar, P., & Singh, R. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(5), 648-658. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1189893-75-1 | Product Name : this compound. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metfop.edu.in [metfop.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity | MDPI [mdpi.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Celecoxib and Its Process-Related and Degradation Impurities
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Celecoxib and its impurities. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive guide, from method development and forced degradation studies to full validation according to the International Council for Harmonisation (ICH) guidelines. The described method is adept at separating Celecoxib from its key process-related impurities and degradation products, demonstrating its utility for routine quality control, stability testing, and impurity profiling in bulk drug manufacturing.
Introduction
Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2]
The manufacturing process and storage of any API can lead to the formation of impurities, which may include starting materials, by-products, intermediates, degradation products, or isomers.[3][4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurity levels. Therefore, developing a reliable and validated analytical method is not just a regulatory requirement but a cornerstone of pharmaceutical quality assurance.
This guide details a systematic approach to developing and validating an analytical method for Celecoxib, grounded in the principles of Analytical Quality by Design (AQbD) and the latest ICH guidelines (Q2(R2) and Q14).[5][6][7]
Overview of Celecoxib Impurities
Impurities in Celecoxib can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage or exposure to stress conditions).[8] Some known impurities include isomers and unreacted intermediates.[3][9] Pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several official impurities that must be monitored.[6][10]
| Impurity Name/Type | Structure (if available) | Origin |
| EP Impurity A (meta-isomer) | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Process-Related |
| EP Impurity B | 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Process-Related (Regio-isomer) |
| USP Related Compound C | [Structure Varies] | Process-Related |
| 4-methylacetophenone | C₉H₁₀O | Starting Material |
| Degradation Products | [Structures vary based on stress condition] | Degradation |
| Polymorphic Impurities (e.g., Form I vs. Form III) | C₁₇H₁₄F₃N₃O₂S | Manufacturing Process |
This table is illustrative. A comprehensive impurity profile requires obtaining specific reference standards for identification and quantification.
Analytical Method Development Strategy
The primary goal is to develop a single, robust HPLC method capable of separating Celecoxib from all known impurities and potential degradation products. This is known as a "stability-indicating" method.
Rationale for Method Selection
Reversed-phase HPLC with UV detection is the technique of choice due to its high resolving power, sensitivity, and robustness for analyzing non-volatile compounds like Celecoxib. While advanced techniques like LC-MS/MS are invaluable for identifying and quantifying potential genotoxic impurities at trace levels[11][12], and Powder X-Ray Diffraction (PXRD) is used for solid-state polymorphic impurities[13], HPLC-UV remains the workhorse for routine quality control.
Workflow for Method Development & Validation
The development and validation process follows a logical, systematic path to ensure the final method is fit for its intended purpose.
Caption: Overall workflow for analytical method development and validation.
Experimental Protocols
Protocol 1: HPLC Method for Celecoxib and Impurities
This protocol is a synthesized, robust starting point based on established methods.[6][14]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1100/1200 series).[1]
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for Celecoxib and its structurally similar impurities.[14] |
| Mobile Phase A | Phosphate Buffer (20mM KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric Acid | The buffer controls the ionization state of acidic/basic analytes, ensuring consistent retention times. A pH of 3.5 provides good peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a strong organic solvent that effectively elutes the analytes from the C18 column. |
| Elution Mode | Isocratic: Buffer (A) : Acetonitrile (B) (45:55 v/v) | An isocratic method is simpler and more robust for routine QC once separation is achieved.[14] A gradient may be needed if impurities have widely varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[14] |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 250 nm | Celecoxib has a significant chromophore, and 250 nm provides high sensitivity for both the API and its related impurities.[14] |
| Injection Vol. | 20 µL | A typical injection volume to balance sensitivity and peak shape.[14] |
Reagent and Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution (Celecoxib): Accurately weigh about 25 mg of Celecoxib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh available reference standards of known impurities into a volumetric flask. Dissolve and dilute with diluent to a suitable concentration (e.g., 100 µg/mL).
-
Spiked Sample (for Specificity/Accuracy): Transfer 50 mg of the Celecoxib test sample into a 50 mL volumetric flask.[14] Add a known volume of the Impurity Stock Solution to achieve the desired impurity concentration (e.g., 0.5% of the API concentration). Dilute to volume with diluent.
-
Test Sample Preparation: Accurately weigh 50 mg of the Celecoxib API sample, transfer to a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent.[14]
Protocol 2: Forced Degradation Studies
Forced degradation (or stress testing) is crucial to demonstrate that the analytical method can effectively separate the API from any degradation products that may form under various stress conditions.[1][14]
Caption: Experimental workflow for forced degradation studies.
Procedure:
-
Acid Hydrolysis: To 1 mL of the Celecoxib stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.[14]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to ~100 µg/mL.[14]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% Hydrogen Peroxide (H₂O₂). Keep at 80°C for 3 hours. Cool and dilute to ~100 µg/mL.[14] Significant degradation has been observed under oxidative conditions.[14]
-
Thermal Degradation: Expose the solid Celecoxib powder to dry heat at 105°C for 24 hours.[14] Then, prepare a solution at ~100 µg/mL.
-
Photolytic Degradation: Expose the solid Celecoxib powder to UV light (254 nm) for 24 hours.[14] Then, prepare a solution at ~100 µg/mL.
-
Analysis: Inject each stressed sample into the HPLC system. Evaluate the chromatograms for new peaks (degradants) and ensure they are well-resolved from the main Celecoxib peak. Use a PDA detector to check for peak purity.
Method Validation Protocol (per ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[15][16]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, blank). Inject blank, Celecoxib standard, individual impurity standards, and a spiked/stressed sample. | No interference at the retention time of Celecoxib or impurities. Peak purity index > 0.995 for stressed samples. Resolution between adjacent peaks > 1.5.[6] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. Prepare at least five concentrations across a range (e.g., LOQ to 150% of the specification limit for impurities).[17] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To measure the closeness of the test results to the true value. Analyze a sample spiked with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate.[14] | Percent recovery should be within 98.0% - 102.0% for each impurity. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample on the same day, by the same analyst, on the same instrument.[1] Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for the API and ≤ 5.0% for impurities.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] Typically determined based on S/N ratio (S/N ≈ 10:1) or from the standard deviation and slope. | S/N ratio of ~10:1. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. %RSD of results should be ≤ 2.0%. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for Celecoxib and its impurities. The detailed protocols for the chromatographic method, forced degradation, and validation serve as a robust starting point for any analytical laboratory involved in the quality control of Celecoxib. By following this systematic approach, grounded in scientific rationale and regulatory expectations, researchers can ensure the development of a reliable, accurate, and precise method fit for its intended use throughout the product lifecycle.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Valid
- HPLC Methods for analysis of Celebrex.
- Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chrom
- Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). PubMed Central.
- Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. (2014).
- Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI.
- Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020).
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. PubMed.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Guidance Q14 / Q2(R2)
- Synthesis and Spectral Characterization of Impurities of a COX‐2 Selective Drug, Celecoxib. Semantic Scholar.
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (2025).
- Celecoxib EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central.
- A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. SciSpace.
- A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (2025).
- Celecoxib Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. Semantic Scholar.
- Celecoxib Identification Methods. Acta Farmacéutica Bonaerense.
- Quantification of Celecoxib in Human Plasma by LC-MS/MS. Benchchem.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Leveraging Celecoxib Carboxylic Acid Methyl Ester for Advanced Prodrug Synthesis
Introduction:
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation. However, its clinical utility can be hampered by poor aqueous solubility and a side-effect profile that includes gastrointestinal and cardiovascular risks. Prodrug strategies offer a sophisticated approach to overcoming these limitations by transiently modifying the parent drug's physicochemical properties. A key intermediate in this endeavor is Celecoxib Carboxylic Acid, and its methyl ester derivative, which provides a versatile chemical handle for the synthesis of a diverse range of prodrugs with tailored therapeutic profiles.
This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of Celecoxib Carboxylic Acid Methyl Ester in prodrug synthesis. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the analytical characterization of the resulting compounds.
Part 1: The Rationale for Celecoxib Prodrugs via Carboxylic Acid Intermediates
The core concept behind this prodrug strategy is the introduction of a carboxylic acid moiety onto the celecoxib scaffold, typically by replacing the p-methyl group on the phenyl ring with a carboxyl group. This derivative is often referred to as 4-(5-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide or carboxy-celecoxib. This modification serves several strategic purposes:
-
Enhanced Solubility: The carboxylic acid group can be ionized at physiological pH, significantly improving the aqueous solubility of the compound.
-
A Versatile Chemical Handle: The carboxylic acid group is a highly versatile functional group that can be readily converted into esters, amides, and other functionalities. This allows for the attachment of various promoieties to create prodrugs with diverse properties.
-
Targeted Delivery: The promoiety can be designed to be cleaved by specific enzymes at the target site, leading to a localized release of the active celecoxib and potentially reducing systemic side effects.
The methyl ester of carboxy-celecoxib serves as a protected and readily functionalizable intermediate in these synthetic pathways.
Part 2: Synthesis and Application Protocols
Synthesis of Carboxy-Celecoxib (Intermediate 1)
The synthesis of carboxy-celecoxib is the foundational step. It is typically achieved through the oxidation of the p-methyl group of celecoxib. Potassium permanganate is a common and effective oxidizing agent for this transformation.
Experimental Protocol: Oxidation of Celecoxib to Carboxy-Celecoxib
-
Dissolution: Dissolve Celecoxib (1 equivalent) in a suitable solvent system, such as a mixture of pyridine and water.
-
Oxidation: Slowly add potassium permanganate (KMnO4) (typically 3-4 equivalents) to the solution in portions. The reaction is exothermic, so maintain the temperature between 60-80°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess KMnO4 by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.
-
Filtration: Filter the mixture to remove the MnO2 precipitate.
-
Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the carboxy-celecoxib product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of this compound (Intermediate 2)
With carboxy-celecoxib in hand, the next step is its esterification to the methyl ester. Fischer esterification is a standard and reliable method for this conversion.
Experimental Protocol: Fischer Esterification to Synthesize this compound
-
Reaction Setup: Suspend carboxy-celecoxib (1 equivalent) in anhydrous methanol (which acts as both solvent and reactant).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or by bubbling dry HCl gas through the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) for several hours (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application: Synthesis of a Water-Soluble Amino Acid Prodrug of Celecoxib
The this compound can now be used to synthesize more complex prodrugs. A common strategy is to create amide-linked prodrugs with amino acids to enhance water solubility and potentially exploit amino acid transporters for improved absorption. This example details the synthesis of a glycine-conjugated celecoxib prodrug.
Step 1: Hydrolysis of the Methyl Ester
First, the methyl ester is hydrolyzed back to the carboxylic acid under controlled conditions to allow for amide coupling.
Step 2: Amide Coupling with Glycine Methyl Ester
The resulting carboxylic acid is then coupled with the methyl ester of glycine using a standard peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: Amide Coupling
-
Activation: Dissolve carboxy-celecoxib (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add EDC (1.2 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add glycine methyl ester hydrochloride (1.2 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: After the reaction is complete, filter off any solid byproducts. Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO3), and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Final Prodrug Synthesis - Hydrolysis of the Glycine Ester
The final step is the hydrolysis of the glycine methyl ester to yield the free carboxylic acid of the glycine moiety, further enhancing water solubility.
Experimental Protocol: Final Hydrolysis
-
Hydrolysis: Dissolve the purified glycine methyl ester conjugate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, neutralize the reaction mixture with a weak acid and extract the product.
Part 3: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized prodrugs.
| Analytical Technique | Purpose | Expected Observations for a Glycine-Celecoxib Prodrug |
| ¹H NMR | Structural elucidation and confirmation of covalent bond formation. | Appearance of new peaks corresponding to the glycine moiety (e.g., CH2 and NH protons) and disappearance of the carboxylic acid proton of carboxy-celecoxib. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new carbonyl peaks for the amide and carboxylic acid groups of the glycine conjugate. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized compound. | The observed molecular ion peak should match the calculated molecular weight of the target prodrug. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and stability. | A single, sharp peak should be observed for the purified product. Stability can be assessed by monitoring the peak area over time under different conditions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Appearance of characteristic amide C=O and N-H stretching bands. |
Part 4: Visualizing the Workflow
The following diagrams illustrate the key synthetic pathways described.
Caption: Synthesis of Key Intermediates.
Caption: Prodrug Synthesis Workflow.
Conclusion
The use of this compound as a synthetic intermediate provides a robust and versatile platform for the development of novel celecoxib prodrugs. By leveraging the protocols and analytical methods outlined in these application notes, researchers can systematically design and synthesize prodrugs with improved physicochemical properties and potentially enhanced therapeutic profiles. This strategic approach to drug design is instrumental in advancing the clinical potential of established therapeutic agents like celecoxib.
References
-
Title: Design, synthesis, and biological evaluation of novel celecoxib-based nitric oxide-donating prodrugs. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of amino acid prodrugs of celecoxib as potent and safe anti-inflammatory agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Celecoxib-sucralfate conjugate: Synthesis, characterization and pharmacological evaluation. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Application Note: A Comprehensive Protocol for the Synthesis of Celecoxib
This document provides a detailed protocol for the synthesis of Celecoxib, a selective COX-2 inhibitor. The described methodology follows a well-established and widely practiced route, commencing with the Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate, followed by a cyclocondensation reaction to yield the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.
Introduction: The Significance of Celecoxib and its Synthesis
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity provides a significant therapeutic advantage by reducing pain and inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Marketed under the brand name Celebrex, among others, Celecoxib is widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2]
The synthesis of Celecoxib is a topic of significant interest in medicinal and process chemistry. The most common and efficient synthetic pathway involves a two-step process: a Claisen condensation to form a key β-diketone intermediate, followed by a cyclocondensation to construct the pyrazole ring, which is the core of the Celecoxib molecule.[1][3] This application note will provide a detailed, step-by-step protocol for this synthesis, along with explanations for the experimental choices and potential challenges.
Overall Synthetic Scheme
The synthesis of Celecoxib from 4'-methylacetophenone can be summarized in the following two steps:
Step 1: Claisen Condensation 4'-Methylacetophenone reacts with ethyl trifluoroacetate in the presence of a strong base to form the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Step 2: Cyclocondensation The β-diketone intermediate then undergoes a cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole ring of Celecoxib.[1][3]
Figure 1: Overall synthesis scheme for Celecoxib.
Detailed Experimental Protocols
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step involves the formation of a β-diketone through a Claisen condensation reaction.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 50.0 g |
| Methyl Trifluoroacetate | C₃H₃F₃O₂ | 128.05 | 56.8 g |
| Sodium Methoxide | CH₃ONa | 54.02 | 25.6 g |
| Toluene | C₇H₈ | 92.14 | 209 mL |
| Hydrochloric Acid (3N) | HCl | 36.46 | 210 mL |
Protocol:
-
To a clean, dry reaction vessel, add sodium methoxide (25.6 g) and toluene (105 mL).[4]
-
With stirring, add a solution of 4'-methylacetophenone (50 g) in toluene (52 mL) over 30 minutes at a temperature of 20-25°C.[4]
-
Stir the resulting mixture for an additional 30 minutes at 20-25°C.[4]
-
Slowly add a solution of methyl trifluoroacetate (56.8 g) in toluene (52 mL) over approximately 1 hour, maintaining the temperature at 20-25°C.[4]
-
Heat the reaction mixture to approximately 110°C and maintain for 24 hours.[4]
-
Cool the reaction mixture to 30°C and pour it into a flask containing 3N hydrochloric acid (210 mL).[4]
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (50 mL each).[4]
-
Combine the organic layers and remove the solvent by distillation under reduced pressure to obtain the crude product.[4]
Causality of Experimental Choices:
-
Sodium Methoxide: A strong base is required to deprotonate the α-carbon of the 4'-methylacetophenone, forming an enolate which is the nucleophile in the Claisen condensation.
-
Toluene: An aprotic solvent is used to prevent reaction with the strong base. Its high boiling point is suitable for the reaction temperature.
-
Acidic Workup: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the resulting enolate to form the β-diketone product.
Step 2: Synthesis of Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | C₁₁H₉F₃O₂ | 230.18 | 40.0 g |
| 4-Hydrazinylbenzenesulfonamide Hydrochloride | C₆H₁₀ClN₃O₂S | 223.68 | 42.2 g |
| Methanol | CH₄O | 32.04 | 860 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Water | H₂O | 18.02 | As needed |
Protocol:
-
In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[4]
-
Heat the mixture to 65°C and stir for 10 hours.[4]
-
Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[4]
-
To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[4]
-
Separate the layers and extract the aqueous layer twice with ethyl acetate (52 mL each).[4]
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Celecoxib.
Mechanism of Cyclocondensation:
The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the β-diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of this reaction is a critical aspect, leading to the desired 1,5-diarylpyrazole isomer.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. zenodo.org [zenodo.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Celecoxib Carboxylic Acid Methyl Ester
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Celecoxib Carboxylic Acid Methyl Ester. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism, and the analysis of its metabolites and related compounds is crucial for pharmacokinetic, drug metabolism, and impurity profiling studies.[1][2] This protocol provides a comprehensive workflow, from sample preparation to data acquisition, designed for researchers, scientists, and drug development professionals. The methodology employs a robust liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction: The Significance of Celecoxib and its Analogs
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) effective in treating osteoarthritis, rheumatoid arthritis, and acute pain by selectively inhibiting the COX-2 enzyme.[3][4] Its selectivity for COX-2 over COX-1 is intended to reduce gastrointestinal side effects associated with traditional NSAIDs.[5]
The in-vivo fate of celecoxib is governed by hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][3][6] The primary metabolic pathway involves the oxidation of the tolyl methyl group to a hydroxymethyl group, forming hydroxycelecoxib. This intermediate is further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid, carboxycelecoxib.[3][4][6] Both of these major metabolites are pharmacologically inactive.[3][6]
This compound is a key chemical intermediate in the synthesis of celecoxib and its derivatives.[7] Its accurate quantification is essential for synthetic process control, impurity analysis in the final active pharmaceutical ingredient (API), and as a reference standard in metabolic studies. This document provides an authoritative guide to its analysis using LC-MS/MS, the gold standard for high-sensitivity and high-selectivity bioanalysis.
Physicochemical Properties of this compound
A summary of the key properties for the analyte is presented below.
| Property | Value | Source |
| CAS Number | 1189893-75-1 | [7][8][9] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [7][9][10] |
| Molecular Weight | 425.38 g/mol | [7][8][9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7][8] |
| Appearance | Off-White to Pale Yellow Solid | [8] |
Metabolic Pathway of Celecoxib
The metabolic conversion of Celecoxib to its inactive carboxylic acid metabolite is a critical pathway in its clearance. Understanding this pathway provides context for the structural relationship of the target analyte to the parent drug.
Caption: Metabolic oxidation of Celecoxib to Carboxycelecoxib.
Experimental Protocol: LC-MS/MS Analysis
This section details the complete protocol for the quantification of this compound.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): Celecoxib-d7 (or a suitable stable isotope-labeled analog)
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Mobile Phase Additives: Formic Acid (LC-MS grade) or Ammonium Acetate (LC-MS grade).
-
Biological Matrix (if applicable): Blank human plasma (K2-EDTA).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards. Prepare at least two levels of quality control (QC) samples (e.g., low and high) in the same manner.
-
Internal Standard Spiking Solution: Dilute the IS stock solution in 50:50 methanol/water to a final concentration of 100 ng/mL.
This protocol is optimized for plasma samples but can be adapted for other matrices.
-
Pipette 100 µL of the sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Spiking Solution to each tube (except for double blanks) and vortex briefly.
-
Add 750 µL of MTBE as the extraction solvent.[11]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 700 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Waters BEH C18, 1.7µm, 100mm × 2.1mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 20% B to 95% B over 4 minutes, hold for 1 min, return to 20% B and equilibrate for 2 min. |
The analysis is performed in negative ion mode, which has been shown to be effective for celecoxib and its metabolites.[5][11]
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ionspray Voltage | -4500 V |
| Source Temperature | 600°C |
| Curtain Gas | 20 psi |
| Nebulizer Gas (GS1) | 30 psi |
| Turbo Gas (GS2) | 30 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM transitions must be empirically determined by infusing a standard solution of the analyte. The following are predicted transitions based on the structure of this compound (C₁₈H₁₄F₃N₃O₄S, MW 425.38).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 424.1 [M-H]⁻ | To be determined | To be determined |
| Celecoxib-d7 (IS) | 387.0 [M-H]⁻ | 323.0 | -35 |
Note: Product ions and collision energies for the target analyte must be optimized experimentally. A plausible fragmentation would involve the loss of the methyl ester group or cleavage within the pyrazole ring structure.
Workflow and Rationale
The overall analytical process is designed for efficiency, robustness, and sensitivity.
Caption: Overall workflow for the LC-MS/MS analysis.
Causality Behind Experimental Choices
-
Sample Preparation: A Liquid-Liquid Extraction (LLE) with MTBE was chosen for its ability to efficiently extract celecoxib and its structurally similar analogs while leaving behind many endogenous interferences like phospholipids and proteins, thus reducing matrix effects.[11] A salting-out assisted LLE is another viable alternative for enhancing extraction efficiency from complex matrices.[5]
-
Chromatography: A C18 column provides excellent hydrophobic retention for the analyte, while the acidic mobile phase (0.1% Formic Acid) ensures consistent analyte ionization.[12] A gradient elution allows for the rapid elution of the analyte while separating it from potential isomers or late-eluting matrix components.
-
Mass Spectrometry: Negative mode ESI is particularly effective for sulfonamide-containing compounds like celecoxib and its derivatives.[5][11] The use of MRM provides unparalleled selectivity and sensitivity, allowing the instrument to filter out chemical noise and monitor only the specific precursor-to-product ion transition for the analyte and its internal standard.[5][13]
Method Validation and Trustworthiness
To ensure the reliability of the data, the method must be validated according to established regulatory guidelines (e.g., FDA or EMA). This process establishes the trustworthiness of the protocol.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response to concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Precision < 20%; Accuracy within ±20% | Defines the lowest concentration that can be reliably quantified. |
| Precision (Intra- & Inter-day) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) | Measures the repeatability and reproducibility of the method. |
| Accuracy (Intra- & Inter-day) | Mean recovery between 85-115% (80-120% at LLOQ) | Measures the closeness of measured values to the true value. |
| Recovery | Consistent and reproducible across concentration levels | Assesses the efficiency of the extraction process. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Evaluates the ion suppression or enhancement from the biological matrix. |
References
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]
-
Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. (2020). Research Journal of Pharmacy and Technology. [Link]
-
A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (n.d.). SciSpace. [Link]
-
Celecoxib metabolism and activity. Celecoxib is taken orally, is... (n.d.). ResearchGate. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. (2015). National Center for Biotechnology Information. [Link]
-
Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. (2014). Journal of Chromatographic Science. [Link]
-
Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). metfop. [Link]
-
celecoxib - ClinPGx. (n.d.). PharmGKB. [Link]
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). National Center for Biotechnology Information. [Link]
-
Cas no 1189893-75-1 (this compound). (n.d.). Kuujia. [Link]
-
Celecoxib Identification Methods. (n.d.). SciELO. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. (2015). ResearchGate. [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. (n.d.). SciSpace. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Celecoxib Analyzed with HPLC. (n.d.). MicroSolv. [Link]
-
Pharmacological and Analytical Profile of Celecoxib. (2021). Scientific Literature. [Link]
-
ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. (2018). ResearchGate. [Link]
-
a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). (n.d.). ResearchGate. [Link]
-
Pharmacological and Analytical Profile of Celecoxib. (2022). Scientific Literature. [Link]
-
Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. (2020). National Center for Biotechnology Information. [Link]
-
Celecoxib. (n.d.). Pharmaceuticals and Medical Devices Agency. [Link]
Sources
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 8. Celebrex Carboxylic Acid Methyl Ester CAS#: 1189893-75-1 [amp.chemicalbook.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. This compound | C18H14F3N3O4S | CID 22315646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation Studies of Celecoxib Carboxylic Acid Methyl Ester
Abstract
This comprehensive guide provides a detailed framework for the formulation studies of Celecoxib Carboxylic Acid Methyl Ester (CCAME), a key intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib.[1] Given its anticipated poor aqueous solubility, a systematic and scientifically-driven approach to pre-formulation and formulation development is paramount. This document outlines detailed protocols for the physicochemical characterization of CCAME, explores rational formulation strategies to enhance its dissolution and bioavailability, and details the analytical methodologies required for robust characterization of the developed formulations. The insights and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the development of pharmaceutical products containing CCAME or other poorly soluble ester compounds.
Introduction: The Formulation Challenge of this compound
This compound (CCAME) is a crucial molecule in the pharmaceutical industry, primarily serving as a precursor in the manufacturing of Celecoxib.[1] While the pharmacological focus is on the final active pharmaceutical ingredient (API), the physicochemical properties of its intermediates can significantly impact the efficiency, purity, and overall success of the manufacturing process. Furthermore, understanding the formulation science of CCAME can be valuable for process optimization and for potential, albeit less common, direct applications.
Like its parent compound Celecoxib, CCAME is expected to exhibit poor aqueous solubility due to its lipophilic nature. This presents a significant challenge for its handling, processing, and, if ever required, its delivery. This application note provides a systematic guide to navigate these challenges, beginning with a thorough pre-formulation assessment to build a comprehensive physicochemical profile of the molecule. This foundational knowledge then informs the selection and development of appropriate formulation strategies aimed at improving its solubility and dissolution characteristics.
Pre-formulation Studies: Characterizing the Molecule
Pre-formulation studies are the cornerstone of rational formulation design.[2][3][4] A thorough understanding of the physicochemical properties of CCAME is essential before developing any formulation.[5][6] This section details the critical pre-formulation investigations and provides standardized protocols for their execution.
Physicochemical Properties
A summary of the known physicochemical properties of CCAME is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1189893-75-1 | [1][7][8][9] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [1][7][8] |
| Molecular Weight | 425.38 g/mol | [7][8][9] |
| Appearance | Off-White to Pale Yellow Solid | [9][10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | 2-8°C Refrigerator | [9] |
Pre-formulation Workflow
The following diagram illustrates the logical workflow for the pre-formulation characterization of CCAME.
Caption: Pre-formulation workflow for CCAME characterization.
Experimental Protocols: Pre-formulation
This protocol is adapted from the principles outlined in USP General Chapter <1236>.[11][12][13][14]
-
Objective: To determine the equilibrium solubility of CCAME in various pharmaceutically relevant media.
-
Materials:
-
CCAME reference standard
-
Purified water
-
pH 1.2, 4.5, 6.8, and 7.4 buffers
-
Ethanol, Propylene Glycol, PEG 400
-
Vials, orbital shaker with temperature control, centrifuge, HPLC system.
-
-
Procedure:
-
Add an excess amount of CCAME to vials containing a known volume of each solvent system.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of CCAME in the diluted samples using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
-
A. Powder X-Ray Diffraction (PXRD)
PXRD is essential for determining the crystalline or amorphous nature of the drug substance.[3][15][16][17][18]
-
Objective: To assess the crystallinity of the CCAME powder.
-
Instrument: Powder X-ray diffractometer.
-
Procedure:
-
Lightly pack the CCAME powder into the sample holder.
-
Scan the sample over a relevant 2θ range (e.g., 2° to 40°).
-
Analyze the resulting diffractogram. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form.
-
B. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information on thermal events such as melting, decomposition, and desolvation.[19][20][21][22][23]
-
Objective: To determine the melting point, heat of fusion, and thermal stability of CCAME.
-
Instrument: DSC and TGA instruments.
-
Procedure (DSC):
-
Accurately weigh a small amount of CCAME (2-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to identify melting endotherms.
-
-
Procedure (TGA):
-
Accurately weigh a sample of CCAME (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Monitor the weight loss as a function of temperature to assess thermal decomposition and the presence of residual solvents or water.
-
Formulation Development Strategies
Based on the anticipated poor aqueous solubility of CCAME, this section outlines two primary formulation strategies to enhance its dissolution rate and potential bioavailability. The choice of strategy will depend on the target product profile and the specific physicochemical properties determined in the pre-formulation studies.
Formulation Development Workflow
Caption: Workflow for CCAME formulation development.
Strategy 1: Lipid-Based Formulations - Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This approach is particularly suitable for lipophilic drugs.
-
Objective: To develop a stable SEDDS formulation for CCAME with rapid self-emulsification and small droplet size.
-
Excipient Screening:
-
Oils: Capryol™ 90, Labrafil® M 1944 CS, Maisine® CC
-
Surfactants: Kolliphor® RH 40, Tween® 80, Labrasol®
-
Co-solvents: Transcutol® HP, Propylene Glycol
-
Determine the solubility of CCAME in individual excipients using the shake-flask method (Protocol 2.3.1) to identify those with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare mixtures of these three components at various ratios (e.g., in 10% increments).
-
For each mixture, add a small amount of water (e.g., 1:100 ratio) and observe the self-emulsification behavior.
-
Visually assess the resulting emulsion for clarity and stability.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of CCAME-Loaded SEDDS:
-
Select a promising excipient ratio from the self-emulsifying region.
-
Dissolve the required amount of CCAME in the oil phase, gently heating if necessary.
-
Add the surfactant and co-solvent and mix until a homogenous solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
In Vitro Dissolution: Perform dissolution testing using a suitable medium (e.g., simulated gastric or intestinal fluid) to assess the drug release profile.
-
Strategy 2: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity.
-
Objective: To produce a stable CCAME nanosuspension with a narrow particle size distribution.
-
Stabilizer Screening:
-
Prepare aqueous solutions of various stabilizers (e.g., Poloxamer 188, HPMC, PVP, Sodium Lauryl Sulfate).
-
Disperse a small amount of CCAME in each stabilizer solution.
-
Assess the wetting and initial dispersion stability.
-
-
Media Milling:
-
Prepare a pre-suspension of CCAME in the selected stabilizer solution.
-
Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a similar device.
-
Mill the suspension at a defined speed and for a specific duration, with intermittent cooling if necessary.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential of the nanosuspension using DLS. A high absolute zeta potential (e.g., > |30| mV) indicates good physical stability.
-
Solid-State Analysis: Lyophilize a portion of the nanosuspension and analyze the solid residue by PXRD and DSC to ensure that the crystalline form of CCAME has not changed during the milling process.
-
In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to that of the un-milled CCAME powder.
-
Analytical Characterization of Formulations
Robust analytical methods are essential for the quality control and performance evaluation of the developed formulations.
Analytical Workflow
Caption: Analytical workflow for CCAME formulation characterization.
Protocol 4.2.1: HPLC Method for Assay and Purity of CCAME
This method is a starting point and should be validated according to ICH guidelines.
-
Objective: To quantify the amount of CCAME and detect any impurities in the formulation.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm based on Celecoxib data).[24]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of CCAME reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh or pipette a quantity of the formulation.
-
Disperse/dissolve it in a known volume of a suitable solvent to extract the CCAME.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Calculate the concentration of CCAME in the samples using the calibration curve.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Conclusion
The successful formulation of this compound hinges on a systematic approach that begins with a comprehensive pre-formulation investigation. The data gathered from these initial studies on solubility, solid-state properties, and stability provide the scientific foundation for selecting and optimizing an appropriate formulation strategy. Lipid-based systems, such as SEDDS, and nanosuspension technology represent two viable pathways for enhancing the dissolution characteristics of this poorly soluble intermediate. The detailed protocols provided in this application note serve as a practical guide for researchers to initiate and navigate the formulation development process for CCAME and other challenging ester-based compounds. Rigorous analytical characterization at each stage is critical to ensure the development of a robust and reliable formulation.
References
- Kuujia. (n.d.). Cas no 1189893-75-1 (this compound).
- CATO. (n.d.). This compound. CATO Chemical Reference Standards & Materials.
- SynThink Research Chemicals. (n.d.). Celecoxib Methyl Ester | 1189893-75-1.
- Pharmaffiliates. (n.d.). CAS No : 1189893-75-1 | Product Name : this compound.
- Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
- ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- SRIRAMCHEM. (n.d.). This compound.
- FDA. (n.d.). Guidance for Industry #169 - Drug Substance.
- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - Celecoxib.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- BOC Sciences. (n.d.). This compound CAS NO.1189893-75-1.
- PubChem. (n.d.). This compound.
- MedchemExpress.com. (n.d.). Celecoxib carboxylic acid | Metabolites.
- PubMed Central. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
- An International Health Care and Pharmaceutical Application. (n.d.). REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES.
- Current Medicinal Chemistry. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- ScienceDirect. (2018, June 25). Preformulation Studies | Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
- ChemicalBook. (n.d.). Celecoxib | 169590-42-5.
- YouTube. (2023, June 22). A Brief Guide to Understanding: FDA's CMC Guidance for Phase 2 and 3 INDs.
- Guidechem. (n.d.). Celecoxib 169590-42-5 wiki.
- chem960.com. (n.d.). CAS No.1189893-75-1 | this compound.
- National Institute of Standards and Technology. (n.d.). Celecoxib - the NIST WebBook.
- kk wagh college of pharmacy. (n.d.). Pre-formulation Studies.
- Slideshare. (n.d.). Ich guidelines for stability studies 2.
- ResearchGate. (n.d.). Solubility of celecoxib in N-methyl-2-pyrrolidone+water mixtures at various temperatures: Experimental data and thermodynamic analysis.
- European Pharmaceutical Review. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability.
- NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- RSC Publishing. (n.d.). Thermodynamic solubility of celecoxib in organic solvents.
- University of Limerick. (2022, January 21). Thermodynamic solubility of celecoxib in organic solvents.
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- OUCI. (n.d.). Preformulation considerations in pharmaceutical formulation process.
- ResearchGate. (n.d.). Thermodynamic solubility of celecoxib in organic solvents.
- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Wikipedia. (n.d.). Celecoxib.
- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Scribd. (n.d.). USP 42 Description & Relative Solubility.
- TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods.
- Regulations.gov. (n.d.). Guidance for Industry.
- National Institute of Standards and Technology. (n.d.). Celecoxib - the NIST WebBook.
- AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- YouTube. (2021, March 11). Drug Substance Postapproval Changes Guidance: Determination of Impurity Profile Equivalence.
- YouTube. (2025, September 11). FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource.
Sources
- 1. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 2. ichapps.com [ichapps.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 1189893-75-1(this compound) | Kuujia.com [kuujia.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. 1189893-75-1 | | CATO参考物质 [en.cato-chem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound, CasNo.1189893-75-1 BOC Sciences United States [bocscichem.lookchem.com]
- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. biorelevant.com [biorelevant.com]
- 14. uspnf.com [uspnf.com]
- 15. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 16. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsijournals.com [tsijournals.com]
- 23. azom.com [azom.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: The Role of Celecoxib Carboxylic Acid Methyl Ester as a Reference Standard in Pharmaceutical Quality Control
<_
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1][2] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API), Celecoxib, can lead to the formation of process-related impurities and degradation products.[3] Furthermore, in vivo, Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[4][5][6] This metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[5][6][7]
The presence of these related substances, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate stringent control over these impurities.[3] This necessitates the use of well-characterized reference standards for their identification and quantification in quality control (QC) laboratories.[8][9][10]
Celecoxib Carboxylic Acid Methyl Ester (CAS No: 1189893-75-1) is a key intermediate and potential impurity in the synthesis of Celecoxib and its metabolites.[11][12] As such, a highly purified and well-characterized reference standard of this compound is indispensable for analytical method development, validation, and routine QC testing of Celecoxib.[13] This application note provides a comprehensive guide and detailed protocols for the effective use of this compound as a reference standard in a pharmaceutical QC setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
| Property | Value | Source |
| Chemical Name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | [11] |
| Synonyms | This compound, Celebrex Carboxylic Acid Methyl Ester | |
| CAS Number | 1189893-75-1 | [11][13] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S | [11][12] |
| Molecular Weight | 425.38 g/mol | [11][12] |
| Appearance | Off-White to Pale Yellow Solid | [11] |
| Storage | 2-8°C Refrigerator | [11] |
A comprehensive Certificate of Analysis (CoA) for the reference standard should be obtained from the supplier. This document provides critical data on identity (¹H-NMR, Mass Spectrometry), purity (HPLC, GC), and other relevant characterization data, ensuring its suitability for quantitative analysis.[12]
The Metabolic and Synthetic Relationship of Celecoxib and its Derivatives
Understanding the metabolic pathway of Celecoxib and its relation to synthetic impurities is crucial for developing a comprehensive analytical control strategy.
Caption: Relationship between Celecoxib, its metabolites, and the reference standard.
Application in Quality Control: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical quality control for the analysis of APIs and their related substances.[14][15][16] The following protocol outlines a robust method for the separation and quantification of Celecoxib and its related compounds, including this compound.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop and validate an HPLC-UV method for the determination of Celecoxib and its related impurities, including this compound.
Materials:
-
Celecoxib API
-
This compound Reference Standard
-
Other known Celecoxib impurities (e.g., Impurity A, B, C as per USP/EP)[17][18][19]
-
HPLC grade acetonitrile and methanol
-
Analytical grade dipotassium hydrogen phosphate and orthophosphoric acid
-
High purity water (Milli-Q or equivalent)
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS)[14]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 50:50 v/v) | Provides good separation of Celecoxib and its polar and non-polar impurities.[15] |
| Flow Rate | 1.0 mL/min | Ensures optimal column efficiency and reasonable run time.[14] |
| Column Temperature | 25°C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 250 nm or 254 nm | Wavelength of maximum absorbance for Celecoxib and related compounds.[14][16] |
| Injection Volume | 20 µL | A standard volume for good sensitivity and peak shape.[14] |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50 v/v) | Ensures sample compatibility with the mobile phase. |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution.
-
Prepare a series of working standard solutions by further diluting the stock solution to cover a suitable concentration range for linearity studies (e.g., 0.1 to 5 µg/mL).
-
-
Sample Solution Preparation (for API analysis):
-
Accurately weigh about 50 mg of Celecoxib API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the standard solution multiple times (n=5) to check for system precision (RSD ≤ 2.0%).
-
A resolution solution containing Celecoxib and all known impurities, including this compound, should be prepared and injected to ensure adequate separation between all peaks (Resolution ≥ 1.5).
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the API sample using the regression equation from the calibration curve.
-
Workflow for Method Validation
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Advanced Application: LC-MS/MS for Metabolite and Impurity Profiling
For more sensitive and specific analysis, especially in complex matrices like biological samples or for trace-level impurity identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][20][21]
Protocol Outline: LC-MS/MS Analysis
Objective: To identify and quantify Celecoxib, its metabolites, and related impurities using LC-MS/MS.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Analytical column: C18, 1.7 µm, 100 mm x 2.1 mm.[20]
Chromatographic Conditions:
-
A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., 2.5 mM ammonium acetate in water, pH 4.5) and an organic component (e.g., acetonitrile).[20]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes to capture all analytes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.
-
Specific precursor-to-product ion transitions for Celecoxib, Celecoxib Carboxylic Acid, and this compound need to be optimized.
Sample Preparation:
-
For biological samples (plasma, urine), protein precipitation or solid-phase extraction is typically required.[20][22]
The use of a certified reference standard for this compound is critical for optimizing the MS parameters and confirming the identity of this analyte in complex samples by comparing retention times and fragmentation patterns.[7]
Conclusion
The availability and proper use of high-purity, well-characterized reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[8][23][24] this compound, as a key potential impurity and synthetic intermediate of Celecoxib, serves as an essential tool for analytical chemists in pharmaceutical quality control. Its application in robust and validated analytical methods, such as HPLC-UV and LC-MS/MS, enables the accurate identification and quantification of this and other related substances, thereby ensuring that Celecoxib drug products meet the stringent requirements set by regulatory authorities.
References
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
-
Zhang, J. Y., Wang, Y., Dudkowski, C., Yang, D. C., Chang, M., Yuan, J., Paulson, S. K., & Breau, A. P. (2000). Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(11), 1259–1270. [Link]
-
separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography - Farmacia Journal. (n.d.). Farmacia Journal. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (n.d.). SpringerLink. [Link]
-
Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers - ResearchGate. (n.d.). ResearchGate. [Link]
-
Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]
-
HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]
-
Simultaneous quantitative determination of celecoxib and its two metabolites using liquid chromatography–tandem mass spectrometry in alternating polarity switching mode | Request PDF - ResearchGate. (2020, August 5). ResearchGate. [Link]
-
Pharmacological and Analytical Profile of Celecoxib - Scientific Literature. (2022, July 25). Scientific Literature. [Link]
-
Celecoxib Metabolites in Plasma Analysis | PDF | High Performance Liquid Chromatography | Analytical Chemistry - Scribd. (n.d.). Scribd. [Link]
-
HPLC method for the determination of celecoxib and its related impurities - ResearchGate. (2002, August 6). ResearchGate. [Link]
-
Celecoxib Identification Methods. (n.d.). Latin American Journal of Pharmacy. [Link]
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC - PubMed Central. (2020, February 13). National Center for Biotechnology Information. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). (n.d.). World Health Organization. [Link]
-
Celecoxib Impurities - SynZeal. (n.d.). SynZeal. [Link]
-
a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2) - ResearchGate. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed. (2023, March 15). National Center for Biotechnology Information. [Link]
-
What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023, January 5). GMP SOP. [Link]
-
Reference Standards in the Pharmaceutical Industry - MRIGlobal. (n.d.). MRIGlobal. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Cas no 1189893-75-1 (this compound). (n.d.). Angene. [Link]
-
CAS No : 1189893-75-1 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]
-
137-141 Research Article Synthesis, Characterisation and Docking S - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scientificliterature.org [scientificliterature.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. who.int [who.int]
- 10. USP Reference Standards [usp.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. This compound - SRIRAMCHEM [sriramchem.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib Impurities | SynZeal [synzeal.com]
- 19. セレコキシブ European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 20. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. gmpsop.com [gmpsop.com]
- 24. mriglobal.org [mriglobal.org]
Application Notes & Protocols for the Synthesis of Novel Celecoxib Derivatives
Preamble: The Rationale for Evolving a Landmark COX-2 Inhibitor
Celecoxib, commercially known as Celebrex®, marked a significant advancement in anti-inflammatory therapy through its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity provides potent anti-inflammatory and analgesic effects with a theoretically reduced risk of the gastrointestinal complications associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[2][3] The core structure of celecoxib, a 1,5-diarylpyrazole bearing a specific benzenesulfonamide moiety, is the foundation of its efficacy.[4][5] The sulfonamide group, in particular, is critical as it binds to a distinct hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1, thereby conferring selectivity.[1]
However, the journey of a successful drug does not end with its discovery. The scientific community continues to explore its scaffold for several compelling reasons:
-
Enhanced Therapeutic Profiles: To design derivatives with improved potency, selectivity, and pharmacokinetic properties, potentially leading to lower effective doses and fewer side effects.
-
Mitigation of Adverse Effects: The sulfonamide moiety, while crucial for selectivity, is associated with hypersensitivity reactions in some patients.[6] Research into bioisosteric replacements aims to retain efficacy while eliminating this liability.[7]
-
Expansion of Therapeutic Applications: Novel celecoxib derivatives are being investigated for applications beyond inflammation, including roles as anticancer, antiviral, and neuroprotective agents.[8][9][10]
-
Development of Research Tools: The creation of fluorescently labeled celecoxib analogs provides powerful tools for imaging and studying COX-2 expression in biological systems, aiding in diagnostics and fundamental research.[11]
This document serves as a comprehensive guide for researchers, providing both the foundational synthetic strategies for the celecoxib core and detailed protocols for the synthesis of novel derivatives. It is structured to provide not just the "how" but the "why," grounding each protocol in established chemical principles and strategic drug design considerations.
Part 1: Foundational Synthesis of the 1,5-Diarylpyrazole Core
The classical and most prevalent synthesis of the celecoxib scaffold is a robust two-step process. It begins with the formation of a key β-diketone intermediate, which is then cyclized to create the central pyrazole ring.
Workflow for Core Celecoxib Synthesis
Caption: Foundational two-step synthesis of the Celecoxib core.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Intermediate I)
Causality: This step utilizes the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. An enolate is generated from 4-methylacetophenone using a strong base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is a key structural element of celecoxib, and its introduction at this stage is critical.
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
15% Hydrochloric acid (HCl)
-
Petroleum ether
-
Standard glassware for anhydrous reactions (e.g., oven-dried, under N2 atmosphere)
Step-by-Step Methodology: [12]
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnels, and a nitrogen inlet, add 400 mL of anhydrous toluene and 25 g of sodium hydride.
-
Reagent Addition: Stir the suspension and control the internal temperature at 20-25°C. Concurrently, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise over a period of 1-2 hours. Note: The reaction is exothermic; careful control of the addition rate is necessary to maintain the temperature.
-
Reaction: After the addition is complete, warm the reaction mixture to 40-45°C and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to below 30°C. Carefully and slowly add 120 mL of 15% hydrochloric acid dropwise to quench the reaction and neutralize the base. Caution: Hydrogen gas will be evolved.
-
Work-up: Transfer the mixture to a separatory funnel. Allow the layers to separate, and collect the organic (toluene) layer.
-
Isolation: Evaporate the organic layer to dryness under reduced pressure.
-
Crystallization: To the resulting residue, add 200 mL of petroleum ether and stir to induce crystallization. Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield the desired β-diketone intermediate.
Protocol 2: Synthesis of Celecoxib via Cyclocondensation
Causality: This is a classic pyrazole synthesis. The hydrazine nitrogen of 4-hydrazinobenzenesulfonamide attacks one of the carbonyls of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The reaction conditions (acid catalysis) are chosen to facilitate the dehydration step. This reaction establishes the final 1,5-diarylpyrazole scaffold.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Intermediate I )
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Water
-
Ethyl acetate
Step-by-Step Methodology: [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate I (1 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Reaction: Heat the mixture to 65°C and stir for 10 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature (25-30°C) and remove the solvent completely under vacuum.
-
Extraction: To the residue, add 300 mL of ethyl acetate and 80 mL of water. Stir for 10 minutes. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Part 2: Synthetic Routes to Novel Celecoxib Derivatives
Modification of the parent celecoxib structure is a primary strategy for developing new chemical entities with tailored properties. The following sections provide protocols for several field-proven derivatization approaches.
Strategies for Celecoxib Derivatization
Caption: Key strategies for generating novel Celecoxib derivatives.
Modification of the Sulfonamide Moiety
Application Note: The sulfonamide group is the primary anchor for COX-2 selectivity. Modifying it allows for fine-tuning of this interaction, altering physicochemical properties (e.g., solubility), and potentially creating new biological activities. This is also the main site for bioisosteric replacement to address sulfonamide-related allergies.[6][7]
Protocol 3: Synthesis of Sulfonylthiourea Derivatives[9][14]
Causality: This protocol introduces a sulfonylthiourea moiety by reacting the sulfonamide nitrogen of celecoxib with an isothiocyanate. This adds a flexible and highly functionalizable group, which has been shown to result in compounds with potent anti-inflammatory and even anticancer activities.[9]
Materials:
-
Celecoxib
-
Alkyl or Aryl isothiocyanate (e.g., ethyl isothiocyanate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Celecoxib (1 equivalent) in dry acetone in a round-bottom flask.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equivalents) to the solution.
-
Reagent Addition: Add the desired isothiocyanate (1.2 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the mixture and filter off the K₂CO₃.
-
Isolation: Evaporate the acetone under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the N-(substituted carbamothioyl)benzenesulfonamide derivative.
Protocol 4: Bioisosteric Replacement with a Cyano Group[7]
Causality: This approach builds the celecoxib analog from a different starting material, replacing the sulfonamide precursor with one containing a nitrile (cyano) group. The cyano group can act as a bioisostere for the sulfonamide, potentially mimicking its hydrogen bonding capabilities while having drastically different electronic and solubility properties.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Intermediate I )
-
4-Hydrazinylbenzonitrile hydrochloride
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: This protocol is analogous to Protocol 2. Dissolve Intermediate I (1 equivalent) and 4-hydrazinylbenzonitrile hydrochloride (1.1 equivalents) in ethanol.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Isolation and Purification: Cool the reaction mixture to induce crystallization. The product can be filtered and recrystallized from ethanol to yield the pure cyano-celecoxib analog. This cyano derivative can be further reacted (e.g., with H₂S) to form a carbothioamide, another sulfonamide bioisostere.[7]
Modification of the Aryl Rings
Application Note: The two aryl rings on the pyrazole core fit into specific hydrophobic pockets of the COX-2 enzyme. Altering the substituents on these rings directly impacts the binding affinity and selectivity.[5] This is achieved by using different starting materials in the foundational synthesis (Protocols 1 and 2).
-
To modify the 5-phenyl ring (the p-tolyl group in celecoxib): Start Protocol 1 with a substituted acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone).
-
To modify the 1-phenyl ring (the benzenesulfonamide group): Start Protocol 2 with a substituted phenylhydrazine (e.g., 3-hydrazinobenzenesulfonamide, 4-hydrazinylbenzenesulfonic acid).
Part 3: Data Presentation and Characterization
Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds. Biological activity data must be presented clearly to allow for meaningful structure-activity relationship (SAR) analysis.
Table 1: Template for Physicochemical Characterization Data
| Compound ID | Synthetic Route (Protocol #) | Yield (%) | M.P. (°C) | ¹H NMR (Key Shifts, δ ppm) | MS (m/z) [M+H]⁺ |
| Celecoxib | 1 & 2 | 85 | 162-164 | 2.38 (s, 3H, Ar-CH₃) | 382.1 |
| Deriv-01 | 3 | 75 | 178-180 | ... | ... |
| Deriv-02 | 4 | 81 | 155-157 | ... | ... |
Table 2: Template for Biological Activity Data
| Compound ID | COX-1 IC₅₀ (µM)[7] | COX-2 IC₅₀ (µM)[7] | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition)[7] |
| Celecoxib | 15.0 | 0.04 | 375 | 65% @ 10 mg/kg |
| Deriv-01 | ... | ... | ... | ... |
| Deriv-02 | 25.1 | 0.07 | 358 | 62% @ 10 mg/kg |
Conclusion
The celecoxib scaffold remains a fertile ground for medicinal chemistry innovation. The synthetic protocols outlined here provide a robust framework for both the recreation of the core structure and the exploration of novel derivatives. By systematically modifying the key pharmacophoric elements—the sulfonamide moiety and the aryl rings—researchers can develop new chemical entities with tailored biological profiles. The strategic design of these derivatives, grounded in an understanding of the structure-activity relationships of COX-2 inhibition, will continue to push the boundaries of anti-inflammatory therapy and beyond.
References
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. PubMed. Available from: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. Ingenta Connect. Available from: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available from: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available from: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science. Available from: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available from: [Link]
-
Celecoxib Derivative Intermediates And Their Synthetic Pathways. Acme Synthetic Chemicals. Available from: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. Available from: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and anti-HCV Agents. PubMed. Available from: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available from: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. MDPI. Available from: [Link]
-
Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents. J-Stage. Available from: [Link]
-
Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate. Available from: [Link]
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications. Available from: [Link]
-
A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters. Available from: [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online. Available from: [Link]
-
Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Synthetic route for new pyrazole chalcone derivatives 4(a–c). ResearchGate. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available from: [Link]
-
Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database. PubMed. Available from: [Link]
-
Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Available from: [Link]
- Synthesis method of celecoxib.Patsnap.
-
Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. Available from: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Comprehensive Guide to the Stability Testing of Celecoxib Carboxylic Acid Methyl Ester
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed framework and robust protocols for assessing the chemical stability of Celecoxib Carboxylic Acid Methyl Ester, a critical metabolite and potential impurity of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Adherence to stringent stability testing protocols is paramount for ensuring the quality, safety, and efficacy of pharmaceutical substances. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines. We will cover the development of a stability-indicating analytical method, protocols for forced degradation (stress testing), and the design of a formal stability study. The objective is to equip researchers with the necessary tools to confidently characterize the stability profile of this compound, thereby supporting regulatory submissions and ensuring the integrity of reference standards.
Introduction: The Significance of this compound Stability
Celecoxib is extensively metabolized in the liver, primarily through the hydroxylation of its methyl group, which is subsequently oxidized to a carboxylic acid metabolite.[1][2] The methyl ester of this carboxylic acid, this compound (CCAME), is a key related substance. Its presence and concentration in the final drug substance or as a reference material must be carefully controlled. Therefore, understanding its intrinsic stability is crucial for several reasons:
-
Impurity Profiling: Degradation of CCAME can introduce new, uncharacterized impurities into Celecoxib drug products.
-
Reference Standard Integrity: CCAME is used as a reference standard for analytical method development and validation; its stability ensures the accuracy and reliability of these methods.[3]
-
Regulatory Compliance: Regulatory bodies worldwide, guided by the ICH, mandate comprehensive stability testing to establish a re-test period for drug substances and ensure their quality over time.[4][5]
This guide provides the scientific and procedural foundation for conducting these critical stability assessments.
The Regulatory Backbone: ICH Q1A(R2) Guideline
The entire stability testing program is built upon the framework of the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products".[6] This guideline delineates the core requirements for generating a robust stability data package. The process can be visualized as a two-pronged approach: initial stress testing to understand degradation pathways, followed by formal studies to determine long-term stability.
Caption: Overview of the ICH-guided stability testing program.
Prerequisite: Stability-Indicating Analytical Method
Before any stability study can commence, a validated stability-indicating analytical method is required. This method must be able to accurately quantify the decrease of the active substance while simultaneously resolving it from any potential degradation products.[7] A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[8]
Protocol 3.1: Example RP-HPLC Method for CCAME
Rationale: This method utilizes a C18 column for effective separation of non-polar to moderately polar compounds. The mobile phase, a gradient of acidic buffer and acetonitrile, ensures the elution and sharp peak shape of CCAME and its potential degradants. UV detection is chosen based on the chromophoric nature of the molecule.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (50% B), 5-25 min (50-80% B), 25-30 min (80% B), 30-31 min (80-50% B), 31-35 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed during the forced degradation studies.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies expose the drug substance to stress conditions exceeding those in formal stability studies.[6] Their primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the peak purity and specificity of the analytical method.[7]
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Protocols:
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light.
-
Sample at appropriate time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the solid CCAME powder in a controlled temperature oven at 80°C.
-
Sample the solid at time points, dissolve in diluent to the target concentration, and analyze.
-
-
Photostability:
-
Expose the solid powder and a solution of CCAME to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light- and heat-induced degradation.
-
Data Evaluation:
The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress condition (temperature, concentration of reagent) should be adjusted. Results should be summarized to track the formation of degradation products.
| Stress Condition | Duration/Temp. | % Assay Drop (Hypothetical) | Major Degradation Product (RT, min) | Mass Balance (%) |
| 0.1 M HCl | 24h / 60°C | 12.5% | 1 (RT 15.2) | 99.5% |
| 0.1 M NaOH | 8h / 60°C | 18.2% | 2 (RT 12.8) | 99.1% |
| 3% H₂O₂ | 24h / RT | 8.9% | 3 (RT 18.5) | 100.2% |
| Thermal (Solid) | 72h / 80°C | < 1% | Not Detected | 100.5% |
| Photolytic | ICH Q1B | 4.5% | 4 (RT 20.1) | 99.8% |
Protocol: Formal Stability Study
A formal stability study provides the data to establish a re-test period for a drug substance.[4] It involves storing samples of the substance under defined conditions for a specified duration and testing them at predetermined intervals.[9]
Protocol 5.1: Design of a Formal Stability Study for CCAME
-
Batch Selection: Use at least three primary batches of CCAME manufactured by a process that simulates the final production process.[6]
-
Container Closure System: The container closure system should be the same as or simulate the packaging proposed for storage and distribution. For a reference standard, this is often an amber glass vial with an inert cap liner.
-
Storage Conditions & Testing Frequency: The conditions are dictated by the intended climatic zone for storage. The following table summarizes the ICH requirements.[9]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Scientist's Note: Intermediate testing is only required if a significant change occurs during accelerated testing. A "significant change" is defined as a failure to meet the specification.
-
Stability Specification: A specification is a list of tests, analytical procedures, and acceptance criteria. For CCAME, this would typically include:
-
Appearance: Visual inspection (e.g., White to off-white powder).
-
Assay: HPLC-UV (e.g., 98.0% - 102.0%).
-
Purity/Degradation Products: HPLC-UV (e.g., Individual unspecified impurity ≤ 0.10%, Total impurities ≤ 0.5%).
-
Conclusion
The stability testing of this compound is a multi-faceted process grounded in regulatory guidelines and sound scientific principles. A successful study hinges on the initial development of a robust, stability-indicating analytical method. The subsequent forced degradation studies are instrumental in elucidating potential degradation pathways and confirming method specificity. Finally, a well-designed formal stability study provides the definitive data required to assign a re-test period and ensure the substance's quality throughout its lifecycle. By following the protocols and rationale outlined in this guide, researchers can generate a comprehensive and defensible stability data package for this compound.
References
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
SlideShare. (2014). Ich guideline for stability testing. [Link]
-
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Jiménez-Gómez, J., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Journal of Hazardous Materials. [Link]
-
SynThink Research Chemicals. Celecoxib EP Impurities & USP Related Compounds. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Farmacia Journal. (2014). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link]
-
Hindawi. (2014). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. [Link]
-
Donnelly, R. F., et al. (2009). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. [Link]
-
ResearchGate. Celecoxib. [Link]
-
Dhabu, P. M. & Akamanchi, K. G. (2002). A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug Development and Industrial Pharmacy. [Link]
-
ResearchGate. (2014). Synthesis of deuterium-labeled celecoxib and its metabolites. [Link]
-
ResearchGate. (2011). Accelerated stability testing of celecoxib nanoemulsion containing Cremophor-EL. [Link]
-
Donnelly, R. F., et al. (2009). Stability of celecoxib oral suspension. The Canadian Journal of Hospital Pharmacy. [Link]
-
MDPI. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]
-
MDPI. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. [Link]
-
ResearchGate. (2015). The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. [Link]
-
ResearchGate. (2008). Development and validation of a stability-indicating HPLC method for analysis of celecoxib (CXB) in bulk drug and microemulsion formulations. [Link]
-
National Institutes of Health. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
purification of Celecoxib Carboxylic Acid Methyl Ester from reaction mixture
Answering the user's request.## Technical Support Center: Purification of Celecoxib Carboxylic Acid Methyl Ester
Welcome to the technical support center for the purification of this compound (CCAME). As a critical intermediate or potential impurity in the synthesis of Celecoxib, achieving high purity of CCAME is paramount for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our approach is rooted in explaining the causal relationships behind experimental choices, empowering you to not only solve immediate purification challenges but also to build a robust, scalable process.
Section 1: Understanding the Purification Challenge
The crude reaction mixture containing this compound is rarely clean. It is typically a complex matrix of the desired product, unreacted starting materials, by-products, and process-related impurities. The success of any purification strategy hinges on understanding what is in your flask.
The synthesis of Celecoxib and its analogues often involves the condensation of a β-diketone, such as a derivative of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, with a substituted phenylhydrazine.[4][5] Impurities can arise from incomplete reactions, side reactions (such as the formation of regioisomers), or from the starting materials themselves.
Table 1: Common Impurities in Crude CCAME Reaction Mixtures
| Impurity Class | Specific Examples | Rationale for Presence | Recommended Analytical Detection Method |
| Starting Materials | 4'-Methylacetophenone, Ethyl trifluoroacetate, Substituted Phenylhydrazine | Incomplete reaction or improper stoichiometry. | HPLC, GC-MS[6][7] |
| Isomeric Impurities | Regioisomers (e.g., 4-[4-(4'-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide) | Non-selective cyclization during pyrazole ring formation.[8][9] | HPLC, LC-MS[6][8] |
| Process-Related Impurities | Celecoxib, Celecoxib Carboxylic Acid | Hydrolysis of the ester group or further reaction. | HPLC, LC-MS |
| Solvents & Reagents | Toluene, Methanol, Triethylamine | Residuals from the reaction or initial work-up. | GC-HS (Headspace) |
Section 2: Troubleshooting Guide for CCAME Purification
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: Low Purity After Initial Work-up
-
Q: My initial work-up is complete, but the crude product purity by HPLC is below 90%. What are the likely causes and my first troubleshooting steps? A: Low initial purity is often traced back to either an incomplete reaction or an inefficient work-up that fails to remove key impurities.
-
Causality: The reaction may not have gone to completion, leaving significant amounts of starting materials. Alternatively, acidic or basic impurities may not have been effectively removed during the aqueous wash steps.
-
Troubleshooting Steps:
-
Analyze the Crude: Before proceeding, run an HPLC analysis on a small, unpurified sample to identify the major impurities.[10] Knowing what you need to remove is critical.
-
Re-evaluate the Work-up: If acidic or basic impurities are present, consider repeating the aqueous work-up. A typical sequence involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, and finally a brine wash to remove residual water and salts.
-
Check Reaction Completion: If starting materials are the main contaminant, the reaction itself needs optimization (e.g., extending reaction time, increasing temperature, or adjusting stoichiometry). Further purification will not compensate for a poor reaction outcome.
-
-
Problem: Difficulty with Crystallization
-
Q: I've removed the solvent, but my product is an oil and won't crystallize. What should I do? A: Oiling out is a common problem in crystallization, typically caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.
-
Causality: Impurities can act as a "solvent" for your product, preventing it from reaching the supersaturation point required for crystallization. Even small amounts of a different solvent can drastically alter the solubility profile.
-
Troubleshooting Steps:
-
Trituration: Try adding a poor solvent in which your product is insoluble but the oily impurities are soluble (e.g., n-hexane or diethyl ether). Stir or sonicate the mixture. This can often "crash out" the product as a solid, which can then be collected and subjected to a proper recrystallization.
-
Solvent System Screening: The chosen solvent may be inappropriate. Screen a variety of solvent systems on a small scale. Good single-solvent systems for Celecoxib-related compounds include toluene or ethanol.[10][11] Anti-solvent systems like Ethanol/Water or Ethyl Acetate/Hexane are also highly effective.[11]
-
Seed Crystals: If you have a small amount of pure, solid CCAME, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Increase Purity: If all else fails, the material may be too impure to crystallize directly. A preliminary purification by flash column chromatography may be necessary to remove the problematic impurities before attempting crystallization again.
-
-
Problem: Persistent Impurities After Recrystallization
-
Q: I've recrystallized my CCAME, but HPLC still shows a stubborn impurity peak. How can I get rid of it? A: This usually indicates that the impurity has a very similar solubility profile to your product in the chosen solvent system, or it is co-crystallizing. This is particularly common with structural isomers.[8][9]
-
Causality: For a recrystallization to be effective, the impurity must be significantly more soluble in the cold solvent than the desired product. If their solubilities are too similar, both will precipitate.
-
Troubleshooting Steps:
-
Change the Solvent System: The key is to find a solvent that differentiates between the product and the impurity. If you used a polar solvent like ethanol, try a less polar aromatic solvent like toluene.[12][13] The different interactions may exploit subtle solubility differences.
-
Slow Down the Cooling: Rapid cooling can trap impurities in the crystal lattice. After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then move it to a refrigerator. This promotes the formation of purer, more ordered crystals.
-
Perform a Second Recrystallization: A second pass through the same or a different recrystallization procedure can often remove the remaining traces of the impurity.
-
Switch to Chromatography: If recrystallization fails, flash column chromatography is the definitive method for separating compounds with similar polarities.
-
-
Problem: Low Yield During Purification
-
Q: My final product is very pure, but my overall yield is disappointingly low. Where am I losing my compound? A: Yield loss can occur at multiple stages. A systematic review of your procedure is necessary to pinpoint the cause.
-
Causality & Troubleshooting:
-
Work-up Losses: Did an emulsion form during aqueous washes? This can trap a significant amount of your organic layer. To break emulsions, try adding brine or filtering the mixture through Celite.
-
Recrystallization Losses:
-
Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will leave a large amount of product in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a substantial portion. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure you are allowing sufficient time at a low enough temperature for crystallization to complete.
-
-
Physical Losses: Be mindful of material lost during transfers between flasks, on spatulas, and left behind in beakers. Rinsing glassware with the mother liquor can help recover some of this material.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent system for recrystallizing this compound? A1: An ethanol and water system is an excellent starting point.[11] CCAME is typically soluble in hot ethanol, and the slow addition of hot water as an anti-solvent will reduce the solubility and induce crystallization upon cooling. Aromatic hydrocarbons like toluene are also widely reported for purifying Celecoxib and its analogs and can be very effective.[10][12]
-
Q2: When should I choose column chromatography over recrystallization? A2: Recrystallization is preferred for large-scale purification due to its simplicity and cost-effectiveness. However, you should opt for column chromatography when:
-
You need to separate multiple components from a complex mixture.
-
You are trying to remove impurities with very similar solubility profiles to your product (e.g., regioisomers).[9]
-
You are working on a small, discovery-chemistry scale where speed and definitive separation are more critical than scalability.
-
-
Q3: What analytical techniques are essential for confirming the purity and identity of my final product? A3: A combination of techniques is required under ICH guidelines.[2]
-
Purity: HPLC with UV detection is the gold standard for determining purity and quantifying impurities.[10][14]
-
Identity: 1H-NMR and Mass Spectrometry (MS) are essential to confirm that the chemical structure is correct.[15][16] Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups.[15]
-
Section 4: Standard Operating Protocol: Purification of CCAME by Recrystallization
This protocol describes a robust method for purifying crude CCAME using an ethanol/water solvent system.
-
Dissolution: Place the crude CCAME (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol (~70 °C) required to fully dissolve the solid.[11] Work in a fume hood and use a water bath or heating mantle for controlled heating.
-
(Optional) Decolorization: If the solution is highly colored, add a small amount of activated carbon (e.g., 0.1 g, ~1% w/w) to the hot solution and stir for 5-10 minutes.
-
Hot Filtration: Pre-heat a separate flask and a fluted filter paper in a funnel. Quickly filter the hot solution through the fluted paper to remove the activated carbon (if used) and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Induce Crystallization: Re-heat the filtered solution to a gentle boil. Slowly add hot water (~80 °C) dropwise until the solution becomes faintly and persistently cloudy.[11] Add a few more drops of hot ethanol to just redissolve the cloudiness, resulting in a perfectly saturated solution.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Validation: Determine the melting point and assess the final purity by HPLC (should be >99.5%). Confirm the structure using 1H-NMR and MS.[15][16]
Section 5: Visualization & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: Workflow for CCAME Purification.
Diagram 2: Troubleshooting Logic for Crystallization
This decision tree guides the user through solving common crystallization problems.
Caption: Decision Tree for Crystallization Issues.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 11. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. latamjpharm.org [latamjpharm.org]
Technical Support Center: Optimizing Celecoxib Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Celecoxib. This document is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and enhance the yield of Celecoxib, particularly when synthesizing from 4'-methylacetophenone and a trifluoroacetic acid ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis.
I. Overview of the Synthetic Pathway
The most common and industrially applied synthesis of Celecoxib involves a two-step process.[1][2] The first step is a Claisen condensation to create the key intermediate, a β-diketone. This is followed by a regioselective cyclocondensation with a substituted hydrazine to form the final pyrazole ring structure of Celecoxib.[1][3]
While the synthesis appears straightforward, achieving high yields consistently requires careful control over reaction parameters to minimize side reactions and simplify purification. The primary challenges often encountered are incomplete reactions, formation of a critical regioisomeric impurity, and yield loss during purification.[4][5]
Visualizing the Workflow
The following diagram outlines the standard two-step synthetic route.
Caption: Standard two-step synthesis and purification workflow for Celecoxib.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, leading to diminished yields.
FAQ 1: My Claisen condensation is inefficient. How can I improve the yield of the β-diketone intermediate?
Answer: A low yield in the Claisen condensation step is typically traced back to the choice of base, solvent, or temperature control. The goal is the quantitative formation of the enolate from 4'-methylacetophenone, which then attacks the ethyl trifluoroacetate.
Causality & Solutions:
-
Base Selection: The base must be strong enough to deprotonate the methyl ketone. Sodium methoxide (NaOMe) is common, but sodium hydride (NaH), a non-nucleophilic base, can offer higher yields by avoiding side reactions.[6]
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used to drive the equilibrium towards the product.
-
Solvent Purity: The reaction is highly sensitive to moisture. Use an anhydrous aprotic solvent like toluene or THF to prevent quenching of the base and the enolate intermediate.[6]
-
Temperature Control: The initial deprotonation is often performed at a controlled temperature (e.g., 20-40°C) before heating to drive the reaction to completion (e.g., 65-75°C).[6][7] Fluctuations can lead to side reactions or incomplete conversion.[8]
| Parameter | Condition A | Condition B | Rationale & Comments | Reference |
| Base | Sodium Methoxide (NaOMe) | Sodium Hydride (NaH) | NaH is stronger and non-nucleophilic, often resulting in cleaner reactions and higher yields. | [6][7] |
| Solvent | Toluene | Toluene | Toluene is an effective anhydrous, aprotic solvent for this reaction. | [6][7] |
| Temperature | 75°C | 60-65°C | Precise temperature control is crucial to balance reaction rate and impurity formation. | [6][7] |
| Reported Yield | ~90% | ~96% | The choice of a stronger base can significantly impact the yield of the intermediate. | [6][7] |
FAQ 2: I'm seeing a significant regioisomeric impurity. How do I improve the selectivity of the cyclocondensation?
Answer: The formation of the undesired regioisomer is the most critical challenge in Celecoxib synthesis.[9] This impurity arises from the nucleophilic attack of the wrong nitrogen atom of the hydrazine onto one of the carbonyls of the β-diketone.
Mechanistic Insight:
The β-diketone intermediate has two electrophilic carbonyl carbons. The carbonyl adjacent to the trifluoromethyl (-CF₃) group is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the fluorine atoms. The reaction should, therefore, proceed via the preferential attack of the terminal (-NH₂) nitrogen of the hydrazine at this more reactive carbonyl, leading to the correct Celecoxib isomer.
Caption: Reaction pathways determining the formation of Celecoxib vs. its regioisomer.
Troubleshooting & Optimization:
-
Solvent System: The choice of solvent has a significant impact on selectivity. While refluxing in ethanol is a classic method, using methanol or a mixture of methanol and toluene has been shown to reduce the formation of the regioisomer to less than 2.5%.[1][9]
-
Acid/Base Conditions: The reaction is typically performed with the hydrochloride salt of the hydrazine. Some methods report using a base like triethylamine to free the hydrazine, which can influence selectivity.[5] However, processes using only water in the presence of acid have also been developed to enhance selectivity.[9]
-
Temperature and Reaction Time: The reaction is often run at the reflux temperature of the solvent (e.g., 65°C in methanol) for several hours (e.g., 10 hours).[7] Insufficient time can lead to incomplete reaction, while excessive heat or time may promote side reactions.
FAQ 3: My yield loss during purification is high. What is the optimal recrystallization protocol?
Answer: Significant yield loss during purification often stems from using a suboptimal solvent system where the product is either too soluble at low temperatures or co-precipitates with impurities. The goal is to find a solvent (or solvent pair) that dissolves Celecoxib well at high temperatures but poorly at low temperatures, while leaving impurities dissolved.
Validated Purification Protocols:
-
Aromatic Hydrocarbon Method: Dissolving crude Celecoxib in a hot aromatic solvent like toluene, followed by controlled cooling, is a highly effective method for purification.[1][7]
-
Alcohol/Water System: A common technique involves dissolving the crude product in hot ethanol, followed by the addition of hot water until turbidity is observed. Slow cooling then allows for the crystallization of pure Celecoxib.[10]
-
Ester/Alkane System: A mixture of ethyl acetate and an alkane like n-hexane is also used. The crude product is dissolved in ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[7]
Best Practices:
-
Controlled Cooling: Avoid crash-cooling the solution. A slow, gradual decrease in temperature (e.g., cooling to room temperature, followed by further cooling to 0-5°C) promotes the formation of larger, purer crystals.[9]
-
Solvent Ratios: The ratio of solvents is critical. For instance, in an ethanol/water system, the volume-to-mass ratio of ethanol to Celecoxib can be around 4:1 to 6:1 (mL:g).[10]
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor containing dissolved impurities.
III. Detailed Experimental Protocols
The following protocols are synthesized from established and improved methods reported in the literature.
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)
This protocol is based on an improved Claisen condensation method.[6][7]
-
To a stirred mixture of sodium hydride (25 g) in anhydrous toluene (400 mL) in a four-neck flask, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise at a controlled temperature of 20-25°C.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 1 hour.[6]
-
Cool the mixture to 30°C and cautiously add 15% hydrochloric acid (120 mL) dropwise to quench the reaction.
-
Allow the layers to separate. Collect the organic layer and evaporate the solvent under reduced pressure to obtain the crude intermediate. The reported yield for this step is approximately 96%.[6]
Protocol 2: Synthesis of Celecoxib (Cyclocondensation)
This protocol is adapted from methods designed to minimize regioisomer formation.[7][9]
-
In a reaction vessel, combine the crude 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinobenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[7]
-
Heat the mixture to 65°C (reflux) and stir for 10 hours.[7]
-
Monitor the reaction by HPLC or TLC to confirm the consumption of starting material.
-
Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.
-
Dissolve the residue in ethyl acetate (332 mL) and wash with water (80 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 52 mL).[7]
-
Combine the organic layers, wash with water (2 x 80 mL), and concentrate to obtain crude Celecoxib.
Protocol 3: Purification of Celecoxib by Recrystallization
This protocol uses a toluene-based system for high-purity product.[1][7]
-
Provide a solution of crude Celecoxib by dissolving it in toluene at an elevated temperature to achieve the desired concentration.
-
Optionally, treat the hot solution with activated carbon to remove colored impurities, followed by filtration.
-
Allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C to maximize crystallization.
-
Isolate the solid precipitate by filtration.
-
Wash the crystals with a small amount of cold toluene and dry under vacuum to obtain purified Celecoxib. This method has been shown to result in a final product with a purity exceeding 99% and regioisomer content below 0.1%.[1][9]
IV. References
-
US7919633B2 - Process for preparation of celecoxib - Google Patents.
-
WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents.
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing).
-
Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - NIH.
-
Celecoxib Intermediates Process Development For Enhanced Yield.
-
Green Chemistry in the Redesign of the Celecoxib Process.
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§ - ResearchGate.
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
-
CN104326983A - Refining method of celecoxib - Google Patents.
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
-
The celecoxib manufacturing process was redesigned with Green Chemistry.
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
-
Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone - Benchchem.
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo.
-
CN102391184A - Synthesis method of celecoxib - Google Patents.
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. zenodo.org [zenodo.org]
- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 10. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Celecoxib Synthesis Side Reactions
Welcome to the technical support center for Celecoxib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of Celecoxib. Here, we will delve into the causality behind these issues and provide field-proven solutions to optimize your synthesis for purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Celecoxib, and what are the critical steps?
The most prevalent and industrially significant route for synthesizing Celecoxib involves a two-step process. The first step is a Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This is followed by a cyclocondensation reaction of this β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride to construct the pyrazole ring of Celecoxib.[1]
The critical aspects of this synthesis are ensuring the purity of the starting materials and controlling the reaction conditions during the cyclocondensation to favor the formation of the desired regioisomer.
Q2: I'm observing a significant impurity with the same mass as Celecoxib in my LC-MS analysis. What is it likely to be?
An impurity with the same mass as Celecoxib is most likely a regioisomer. The desired Celecoxib is the 1,5-diarylpyrazole. However, a common side reaction can lead to the formation of the 1,4-diarylpyrazole regioisomer.[2] The formation of this isomer is a significant challenge in achieving high purity.
Q3: My final product contains ortho- and meta-isomers of Celecoxib. What is the source of this contamination?
The presence of ortho- and meta-isomers of Celecoxib in your final product almost certainly originates from impurities in your starting material, specifically the 4'-methylacetophenone.[2] Commercial grades of 4'-methylacetophenone can contain varying amounts of its ortho- and meta-isomers. These isomers participate in the Claisen condensation and subsequent cyclocondensation reactions, leading to the corresponding isomeric impurities in the final product.[2]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of common issues, their root causes, and actionable troubleshooting steps.
Issue 1: High Levels of the Celecoxib Regioisomer Impurity
Symptoms:
-
A significant peak is observed in the HPLC chromatogram with a retention time close to that of Celecoxib.
-
LC-MS analysis confirms the impurity has the same mass-to-charge ratio as Celecoxib.
Root Cause Analysis:
The formation of the pyrazole ring during the cyclocondensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide can proceed through two different pathways, leading to the desired 1,5-regioisomer (Celecoxib) and the undesired 1,4-regioisomer. The regioselectivity of this reaction is influenced by the reaction conditions. Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the desired reaction pathway is kinetically favored.[3] However, deviations from optimal conditions can lead to the formation of the undesired regioisomer.
Troubleshooting and Solutions:
-
Reaction Conditions: The original synthesis described by Penning and Talley noted the exclusive formation of the 1,5-regioisomer when using the hydrochloride salt of the phenylhydrazine in refluxing ethanol.[4] Adhering to these conditions is a good starting point.
-
Solvent System: The choice of solvent can influence the regioselectivity. While ethanol is commonly used, exploring other solvent systems may be beneficial if regioisomer formation persists.
-
Purification: If the formation of the regioisomer cannot be completely suppressed, purification is necessary. The regioisomer can be challenging to separate from Celecoxib due to their similar polarities.
-
Crystallization: Recrystallization from a suitable solvent system, such as a mixture of ethanol and water, can be effective in enriching the desired isomer.[5] Toluene has also been reported as a good solvent for purification.[6]
-
Chromatography: Preparative HPLC may be required to achieve high purity, although it can be a costly and time-consuming process for large-scale synthesis.
-
Experimental Workflow: Synthesis and Purification of Celecoxib
Caption: Workflow for Celecoxib Synthesis, Purification, and Analysis.
Issue 2: Presence of Ortho- and Meta-Isomeric Impurities
Symptoms:
-
HPLC analysis shows peaks corresponding to the ortho- and meta-isomers of Celecoxib.
-
These impurities are often difficult to separate from the main product peak.
Root Cause Analysis:
As mentioned, these impurities arise from the corresponding ortho- and meta-isomers present in the 4'-methylacetophenone starting material.[2] The Friedel-Crafts acylation used to produce 4'-methylacetophenone can result in the formation of these positional isomers.
Troubleshooting and Solutions:
-
Starting Material Purity: The most effective way to control these impurities is to use high-purity 4'-methylacetophenone.
-
Supplier Qualification: Source your starting material from a reputable supplier and request a certificate of analysis that specifies the purity and the levels of isomeric impurities.
-
In-house Analysis: It is highly recommended to perform your own analysis (e.g., by GC or HPLC) of the starting material to confirm its purity before use.
-
-
Purification of the Intermediate: If high-purity starting material is not available, purification of the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, can be an effective strategy to remove the corresponding isomeric diketones.
-
Final Product Purification:
-
Chromatography: A normal-phase isocratic LC method using a chiral column (e.g., Chiralpak-AD) has been shown to be effective for the separation of these positional isomers.[7]
-
Recrystallization: While less effective than for the regioisomer, carefully optimized recrystallization protocols may help to reduce the levels of these impurities.
-
Data Summary: Comparison of Celecoxib Synthesis Protocols
| Method | Key Reagents & Conditions | Yield | Notes | Reference |
| Batch Process (Improved) | 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione, 4-sulfamidophenylhydrazine hydrochloride, improved work-up and purification. | 90% | Conventional batch synthesis with optimized purification. | [8] |
| Continuous Flow Synthesis | 2-bromo-3,3,3-trifluoropropene as starting material, three-step process. | 50% (overall) | Offers advantages in safety, control, and reduced reaction times.[4] | [4] |
| Patent US7919633B2 | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine hydrochloride, methanol, 65°C. | Not specified, but high purity (99.97%) is claimed after purification. | Provides a detailed purification process using toluene. | [6] |
| Aqueous Medium Synthesis | Condensation in an aqueous medium followed by crystallization from a solvent mixture. | High yields claimed. | Aims to reduce residual solvents and improve cost-effectiveness. | [9] |
Analytical Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a general guideline and may require optimization based on your specific instrumentation and the impurities of interest. A method using a chiral stationary phase has been shown to be effective for separating positional isomers.[10]
-
Column: Chiralpak IA-3 (250 x 4.6 mm, 3 µm) or equivalent.[10]
-
Mobile Phase: Acetonitrile and purified water (45:55 v/v).[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: UV at 250 nm.[10]
-
Injection Volume: 10 µL.[10]
Sample Preparation:
-
Accurately weigh and dissolve the Celecoxib sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Reaction Pathway: Formation of Celecoxib and Key Isomeric Impurities
Caption: Formation pathways of Celecoxib and its major isomeric impurities.
References
- Sreenivas Rao, D., Srinivasu, M. K., Lakshmi Narayana, C., & Om Reddy, G. (2001). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 21–30.
- Emamian, S. (2015). Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. Journal of Molecular Graphics and Modelling, 60, 1-8.
- Rajesh Reddy, P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. International Journal of Pharmaceutical Research, 10(05).
- Sreenivas Rao, D., Srinivasu, M. K., Lakshmi Narayana, C., & Om Reddy, G. (2001). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 21–30.
- The Chemistry of Relief: Exploring Celecoxib API Production and Quality. (n.d.).
- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (n.d.). Benchchem.
- Follana, R., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports, 11(1), 20055.
- Pathy, K. S., & Chakravarthy, M. S. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). Lupine Online Journal of Medical Sciences, 2(2).
- Kovacic, B., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 843.
- Farmacia Journal. (2012).
- Penning, T. D., et al. (2009).
- CN104326983A - Refining method of celecoxib - Google P
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- Metfop. (n.d.). Development and validation of RP-HPLC method for the assay of Celecoxib capsule.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Deng, C., et al. (2024). Celecoxib ameliorates diabetic sarcopenia by inhibiting inflammation, stress response, mitochondrial dysfunction, and subsequent activation of the protein degradation systems. Frontiers in Pharmacology, 15, 1344276.
- Deng, C., et al. (2024). Celecoxib ameliorates diabetic sarcopenia by inhibiting inflammation, stress response, mitochondrial dysfunction, and subsequent activation of the protein degradation systems.
- Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hep
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (2005). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
- ResearchGate. (n.d.). Celecoxib (right) and its regio-isomer (left)
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024). ACS Omega.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis method of celecoxib. (n.d.).
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (n.d.). Benchchem.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
Sources
- 1. CN102746232A - Preparation method of celecoxib impurity - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Celecoxib Derivatives
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of Celecoxib and its derivatives, with a specific focus on Celecoxib Carboxylic Acid Methyl Ester. This resource is intended for researchers, scientists, and drug development professionals to navigate experimental challenges related to the stability of these compounds.
Introduction
Celecoxib is a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[1][2] Its primary metabolic pathway in vivo involves the oxidation of the p-tolyl methyl group, first to a hydroxymethyl intermediate and subsequently to a carboxylic acid metabolite, known as Celecoxib Carboxylic Acid.[3][4][5] this compound is a derivative of this primary metabolite. Understanding the stability and degradation of these molecules is critical for drug development, formulation, and quality control, as degradation products can impact safety and efficacy.[6] This guide addresses common issues encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Celecoxib and its derivatives?
A1: The main degradation pathways investigated through forced degradation studies are hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation.[7][8][9] Celecoxib itself is relatively stable, but degradation can be induced under stress conditions.[2][9] The ester moiety in this compound makes it particularly susceptible to hydrolysis.
Q2: How is the stability of these compounds typically analyzed?
A2: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8][10] This method allows for the separation and quantification of the parent drug from its impurities and degradation products.[1][10] Mass spectrometry (LC-MS) is often used to identify the structure of unknown degradation products.[11][12]
Q3: What is the significance of Celecoxib Carboxylic Acid?
A3: Celecoxib Carboxylic Acid is the main, pharmacologically inactive metabolite of Celecoxib.[5] It is formed in the liver primarily by the enzyme CYP2C9, which first hydroxylates the methyl group of Celecoxib, followed by further oxidation.[5][13] Its presence in a drug sample often indicates metabolic conversion or oxidative degradation.
Q4: Are there official guidelines for conducting these stability studies?
A4: Yes, forced degradation studies are typically performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline on Stability Testing of New Drug Substances and Products. These studies help to establish the intrinsic stability of the molecule and support the development of stability-indicating analytical methods.[2][8]
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: Unexpected Appearance of Celecoxib Carboxylic Acid in a Sample of this compound
-
Question: During HPLC analysis of my this compound reference standard, I'm observing a significant secondary peak that matches the retention time of Celecoxib Carboxylic Acid. What is the likely cause?
-
Answer & Rationale: The most probable cause is the hydrolysis of the methyl ester bond . The ester functional group is susceptible to cleavage under both acidic and basic conditions, and even in neutral aqueous solutions over time, especially with elevated temperatures. This reaction converts the methyl ester back to its corresponding carboxylic acid.
-
Causality: The presence of trace amounts of water, acids, or bases in your solvent or on glassware can catalyze this reaction. For instance, using a mobile phase with a non-neutral pH or storing the sample in an aqueous buffer can accelerate this degradation.
-
Troubleshooting Steps:
-
Solvent Check: Ensure all solvents used for sample preparation and HPLC mobile phase are of high purity, anhydrous where possible, and free of acidic or basic contaminants.
-
pH Control: If using a buffered mobile phase, ensure its pH is near neutral and that the sample is not held in the autosampler for extended periods before injection.
-
Sample Preparation: Prepare samples fresh and immediately before analysis. Avoid storing stock solutions in protic or aqueous solvents for long durations. If storage is necessary, use an aprotic solvent like acetonitrile and store at low temperatures (-20°C or -80°C).[14]
-
Glassware: Use clean, dry, and neutralized glassware to prevent catalysis from residues on the container surface.
-
-
Issue 2: Inconsistent Results in Forced Oxidative Degradation Studies
-
Question: I am performing an oxidative degradation study on Celecoxib using hydrogen peroxide (H₂O₂) as described in the literature, but I am seeing either much faster or much slower degradation than expected. Why is there a discrepancy?
-
Answer & Rationale: The rate of oxidative degradation is highly sensitive to several experimental parameters. Discrepancies often arise from minor variations in the protocol that have a significant impact on reaction kinetics. The primary oxidative attack on Celecoxib targets the tolyl-methyl group, mimicking its metabolic pathway.[3][4]
-
Causality: The concentration of the oxidizing agent (e.g., H₂O₂), temperature, and reaction time are critical variables. For example, a study might use 10% H₂O₂ at 60°C for 24 hours, and a slight increase in temperature can dramatically accelerate the reaction rate.[8] Another study showed about 22% degradation of Celecoxib in an oxidized sample stored at 23°C.[15]
-
Troubleshooting Steps:
-
Standardize Reagents: Use a freshly prepared and accurately quantified solution of the oxidizing agent (e.g., H₂O₂, KMnO₄). The concentration of commercial H₂O₂ solutions can decrease over time.
-
Precise Temperature Control: Use a calibrated water bath or oven to maintain a constant and accurate temperature throughout the experiment. Record the temperature meticulously.
-
Time-Point Analysis: Instead of a single endpoint, conduct a time-course study (e.g., sampling at 2, 4, 8, and 24 hours) to better understand the degradation kinetics and avoid missing the optimal degradation window (typically 5-20% degradation is desired for method validation).
-
Quenching: Ensure the reaction is effectively stopped at each time point before HPLC analysis. This can be done by significant dilution with the mobile phase or by adding a quenching agent.
-
-
Issue 3: Poor Separation Between Degradation Products and Parent Compound in HPLC
-
Question: My HPLC method is failing to resolve the peaks of Celecoxib from its degradation products, particularly some polar impurities. How can I improve the separation?
-
Answer & Rationale: Co-elution is a common challenge when degradation products have polarities similar to the parent drug. A robust, stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.[10]
-
Causality: The choice of stationary phase (column), mobile phase composition (organic modifier, pH, buffer), and other chromatographic parameters (flow rate, temperature) dictates the selectivity and resolution of the separation. A standard C18 column may not be sufficient for separating structurally similar isomers or related compounds.[11][16]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Sometimes, using a different organic modifier can alter selectivity.[8]
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase. Ionizable compounds, like the sulfonamide group in Celecoxib or any carboxylic acid degradants, will have their retention behavior significantly altered by pH changes.
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a different column chemistry. A phenyl-hexyl or a biphenyl column may offer different selectivity (π-π interactions) for aromatic compounds like Celecoxib and its impurities compared to a standard C18 column.[16]
-
Gradient Elution: If isocratic elution fails, develop a gradient method. Start with a higher aqueous composition to retain and separate polar degradants, then gradually increase the organic solvent percentage to elute the parent compound and any non-polar impurities.[9]
-
-
Visualizing Degradation Pathways & Workflows
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability testing.
Caption: Key metabolic and forced degradation pathways of Celecoxib and its derivatives.
Caption: General workflow for conducting a forced degradation study.
Protocols for Forced Degradation Studies
These are generalized protocols based on common practices found in the literature.[7][8] Researchers must adapt concentrations, times, and temperatures based on the stability of their specific compound. The goal is to achieve partial (5-20%) degradation.
Preparation of Stock Solution
-
Accurately weigh and dissolve 50 mg of Celecoxib or its derivative in a 50 mL volumetric flask using a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a 1 mg/mL stock solution.[7]
Hydrolytic Degradation (Acid & Base)
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 0.1 N HCl.
-
Heat the solution at 80°C for 24 hours.[7]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 0.1 N NaOH.
-
Heat the solution at 80°C for 24 hours.[7]
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to the final concentration for analysis.
-
Oxidative Degradation
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 10% hydrogen peroxide (H₂O₂).[8]
-
Keep the solution at 60°C for 24 hours.[8]
-
Cool and dilute to the final concentration for analysis.
Thermal Degradation
-
Place a solid sample of the compound in a petri dish.
-
Heat in a thermostatically controlled oven at 105°C for 24 hours.[7]
-
After cooling, weigh the sample, prepare a solution of known concentration, and analyze.
Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL) in a transparent container to UV light (254 nm) for 24 hours.[7]
-
Simultaneously, keep a control sample protected from light.
-
Dilute both the exposed and control samples to the final concentration and analyze. Studies have shown that Celecoxib is minimally affected by sunlight but can be completely degraded by 254nm irradiation.[12][17]
Summary of Forced Degradation Conditions for Celecoxib
The following table summarizes typical stress conditions applied to Celecoxib in various studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical Observation | References |
| Acid Hydrolysis | 0.1 N - 3 N HCl | 60°C - 80°C | 24 hours | Celecoxib is found to be relatively stable. | [7][8][9] |
| Base Hydrolysis | 0.1 N - 3 N NaOH | 60°C - 80°C | 24 hours | Celecoxib is found to be relatively stable. | [7][8][9] |
| Oxidation | 5% - 10% H₂O₂ | 23°C - 60°C | 3 - 24 hours | Significant degradation observed. | [7][8][15] |
| Thermal (Dry Heat) | - | 105°C | 24 hours | Celecoxib is generally stable. | [7][8] |
| Photolysis | UV Light (254 nm) | Room Temp | 24 hours | Significant degradation observed. | [7][12][17] |
References
- Reddy, G. M., et al. (2006). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis.
-
Montenegro, L., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules. Available at: [Link]
- Rao, B. M., et al. (2014). Stability indicating HPLC method for celecoxib related substances in solid dosage forms. International Journal of Pharmaceutical Sciences and Research.
-
Rao, K. S., & Sankar, G. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. Available at: [Link]
-
Attimarad, M., et al. (2018). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Jiménez-Holgado, C., et al. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Journal of Hazardous Materials. Available at: [Link]
-
Jain, D., et al. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. Available at: [Link]
- Prava, R. (2017). Design, characterization and impurity profiling of celecoxib by rp-hplc. World journal of Pharmacy and pharmaceutical sciences.
-
Pharmaffiliates. (n.d.). Celecoxib-impurities. Available at: [Link]
-
Chen, X., et al. (2023). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Molecules. Available at: [Link]
- Srisailam, K., & Veeresham, C. (2009). Biotransformation of Celecoxib Using Microbial Cultures. Applied Biochemistry and Biotechnology.
- Paulson, S. K., et al. (1999). Disposition and metabolism of [14C]celecoxib in rats, dogs, and monkeys. Drug Metabolism and Disposition.
-
Janežič, M., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules. Available at: [Link]
-
Dołhań, A., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules. Available at: [Link]
-
Johnson, C. E., et al. (2009). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
- Chen, Y., et al. (2016). Celecoxib is a substrate of CYP2D6: Impact on celecoxib metabolism in individuals with CYP2C9*3 variants. Drug Metabolism and Disposition.
-
El-Malah, Y., et al. (2011). Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides. International Journal of Pharmaceutics. Available at: [Link]
-
Jiménez-Holgado, C., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Journal of Hazardous Materials. Available at: [Link]
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician.
Sources
- 1. [PDF] DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. rjptonline.org [rjptonline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability indicating HPLC method for celecoxib related substances in solid dosage forms | Semantic Scholar [semanticscholar.org]
- 11. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Celecoxib Synthesis
Welcome to the technical support center for the synthesis of Celecoxib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important selective COX-2 inhibitor.[1][2][3]
Introduction: The Chemistry of a Selective Inhibitor
Celecoxib, a cornerstone of anti-inflammatory therapy, is a diaryl-substituted pyrazole.[4] Its synthesis is a well-documented process, yet one that presents numerous opportunities for optimization and, consequently, potential pitfalls.[1][5] The most common and industrially significant route involves the condensation of a 1,3-dicarbonyl compound, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-hydrazinobenzenesulfonamide.[5][6][7] This reaction, a variation of the Knorr pyrazole synthesis, is the focal point of our guide.[6]
This guide is structured to provide immediate, actionable solutions to common problems, backed by a robust understanding of the underlying chemical principles.
Visualizing the Path: Celecoxib Synthesis Workflow
To provide a clear overview, the following diagram illustrates the primary synthetic route to Celecoxib.
Caption: Overall synthesis scheme for Celecoxib.
Troubleshooting Guide: From Low Yields to Impurity Headaches
This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem. Let's break it down with a systematic approach.
Potential Causes & Solutions:
-
Incomplete Claisen Condensation (Step 1):
-
Cause: Insufficiently strong base or improper reaction temperature. The formation of the β-diketone intermediate is critical.[5]
-
Solution: Ensure the use of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) and maintain the recommended temperature. For instance, when using NaH in toluene, a temperature of 60-65°C is often employed.[8]
-
-
Suboptimal Cyclocondensation Conditions (Step 2):
-
Cause: The choice of solvent and reaction temperature significantly impacts the cyclization efficiency.[6]
-
Solution: Ethanol is a common solvent for this step.[1] However, studies have shown that toluene can also be effective.[6] The reaction is typically run at reflux temperature for several hours.[1] Continuous flow synthesis has also been shown to improve yields and reduce reaction times significantly.[9][10]
-
-
Poor Product Isolation:
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield.
Q2: I'm observing a significant amount of the regioisomer impurity. How can I minimize its formation?
A2: The formation of the undesired regioisomer is a known challenge in the Knorr pyrazole synthesis of Celecoxib.[4][6]
Understanding the Cause:
The 1,3-diketone intermediate has two electrophilic carbonyl carbons. The hydrazine has two nucleophilic nitrogen atoms. The desired reaction involves the attack of the terminal nitrogen of the hydrazine at the trifluoromethyl-adjacent carbonyl, followed by cyclization. However, attack at the other carbonyl can lead to the regioisomer.
Minimizing Regioisomer Formation:
-
Solvent and Catalyst Choice: The solvent can influence the regioselectivity of the reaction. While ethanol is common, exploring other solvent systems may be beneficial. Some processes use an acid catalyst, such as hydrochloric acid, which can help direct the reaction pathway.[1][11] Maintaining a pH below 7 is often recommended.[11]
-
Purification: If the regioisomer does form, it can be effectively removed during purification. Recrystallization from a suitable solvent system, such as a mixture of an alcohol and toluene, has been shown to reduce the regioisomer content to less than 0.1%.[11]
Table 1: Solvent Systems for Celecoxib Purification
| Solvent System | Purity Achieved | Reference |
| Ethanol/Water | Impurity B < 0.1% | [13] |
| Toluene | High purity | [12] |
| Alcohol/Toluene Mixture | Regioisomer < 0.1% | [11] |
| Ethyl Acetate/Heptane | Pure Celecoxib | [1] |
Q3: My final product is off-color and difficult to purify. What are the likely impurities and how can I remove them?
A3: Off-color products often indicate the presence of side-products or residual starting materials.
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials: Incomplete reaction can leave behind the diketone or hydrazine starting materials.
-
Solution: Monitor the reaction to completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Adjust reaction time and temperature as needed.
-
-
Side-Reaction Products: Aside from the regioisomer, other side reactions can occur, leading to colored impurities.
-
Residual Solvents: Trapped solvent can affect the physical properties of the final product.
-
Solution: Ensure the product is thoroughly dried under vacuum.[12]
-
Purification Protocol:
-
Dissolution: Dissolve the crude Celecoxib in a suitable solvent, such as ethyl acetate or a mixture of methanol and toluene, at an elevated temperature.[1][11]
-
Activated Carbon Treatment: Adding activated carbon to the hot solution can help decolorize the product by adsorbing colored impurities.[12]
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble materials.
-
Crystallization: Allow the solution to cool slowly to promote the formation of pure crystals. Cooling to 0-5°C can maximize precipitation.[11]
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent to remove residual mother liquor, and dry under vacuum.[12]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the Claisen condensation step?
A: The optimal temperature can vary depending on the base and solvent used. For example, with sodium methoxide in toluene, the reaction can be run at 55-60°C.[11] When using sodium hydride in toluene, maintaining a temperature of 60-65°C after the initial addition has been reported to give high yields.[8]
Q: Is a catalyst necessary for the cyclocondensation reaction?
A: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as hydrochloric acid, is common practice to facilitate the reaction.[1][11] However, some studies have also explored the use of other catalysts, such as ionic liquids, to improve reaction rates and yields.[14]
Q: What are the key analytical techniques for monitoring the reaction and assessing product purity?
A: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction progress and quantifying the purity of the final product, including the detection of any regioisomers.[11][12] Thin-Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the disappearance of starting materials.[1] For structural confirmation, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry are essential.[1]
Q: Can the solvents used in the synthesis be recovered and reused?
A: Yes, solvent recovery is an important aspect of making the process more sustainable and cost-effective. Solvents like ethyl acetate and toluene can be recovered by distillation and reused in subsequent batches with minimal impact on product quality.[6]
References
- An improved process for the preparation of celecoxib.
- Process for preparation of celecoxib.
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Royal Society of Chemistry. [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ResearchGate. [Link]
-
Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. National Institutes of Health. [Link]
- Method for synthesizing celecoxib.
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Institutes of Health. [Link]
- Refining method of celecoxib.
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
- Synthesis method of celecoxib.
-
Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Celecoxib Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses. YouTube. [Link]
- Preparation method of celecoxib impurity B.
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ACS Publications. [Link]
-
Green Chemistry in the Redesign of the Celecoxib Process. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Institutes of Health. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of celecoxib impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 9. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 14. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Celecoxib and its Methyl Ester
Welcome to the technical support center dedicated to the chromatographic challenges encountered when resolving Celecoxib and its closely related methyl ester impurity. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for these compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
The Challenge: Separating Structurally Similar Compounds
Celecoxib, a selective COX-2 inhibitor, and its methyl ester are structurally very similar. The primary difference lies in the terminal group of the sulfonamide moiety, where Celecoxib has a free sulfonamide (-SO₂NH₂) and the methyl ester has a methyl sulfonamide (-SO₂NHCH₃). This subtle structural modification presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to co-elution or poor resolution.
dot graph TD { rankdir=LR; node [shape=none, margin=0];
} caption: "Figure 1: Chemical structures of Celecoxib and its methyl ester."
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Celecoxib and its methyl ester in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of Celecoxib and its methyl ester?
A1: The Root Cause - Polarity and pKa
The primary reason for poor resolution is the minimal difference in polarity between the two compounds. In RP-HPLC, separation is driven by differential partitioning between the non-polar stationary phase and the polar mobile phase. Since both molecules are largely non-polar, they will have similar retention times.
Furthermore, the pKa of Celecoxib's sulfonamide proton influences its ionization state and, consequently, its retention. The mobile phase pH plays a critical role here. If the pH is not optimized, the subtle differences in their physicochemical properties may not be sufficient to achieve baseline separation.
Troubleshooting Steps:
-
Mobile Phase pH Optimization: This is the most powerful tool for manipulating the retention of ionizable compounds.[1][2][3]
-
Rationale: Celecoxib has an acidic proton on the sulfonamide group. By adjusting the mobile phase pH, you can control its degree of ionization. The ionized form is more polar and will elute earlier. The methyl ester, lacking this acidic proton, will be less affected by pH changes in the typical acidic to neutral range. A good starting point is to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form exists.[4]
-
Protocol: See "Experimental Protocol 1: Mobile Phase pH Scouting Study."
-
-
Stationary Phase Selection: Not all C18 columns are created equal.
-
Rationale: Differences in silica purity, end-capping, and surface chemistry can lead to alternative selectivities. Consider a phenyl- or biphenyl-phase column, which can offer different pi-pi interactions with the aromatic rings of Celecoxib and its ester, potentially enhancing resolution. Chiral stationary phases have also been shown to be effective in separating positional isomers of Celecoxib and could be explored.[5]
-
-
Organic Modifier Selection:
-
Rationale: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.
-
Q2: I'm observing significant peak tailing for my Celecoxib peak. What's causing this and how can I fix it?
A2: Understanding and Mitigating Peak Tailing
Peak tailing for basic or, in this case, acidic compounds that can interact with the stationary phase is a common issue in RP-HPLC.[6][7]
Primary Causes:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of the silica-based stationary phase can be deprotonated and negatively charged, especially at mid-range pH values. These can interact with any positively charged sites on your molecule or through hydrogen bonding, leading to secondary retention mechanisms and peak tailing.[8][9]
-
Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of Celecoxib, both the ionized and non-ionized forms will be present, which can lead to peak broadening and tailing.[1][8]
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is it only for Celecoxib?}; B -- Yes --> C{Check Mobile Phase pH}; C --> D{Is pH near pKa?}; D -- Yes --> E[Adjust pH to be >2 units away from pKa]; D -- No --> F{Consider Silanol Interactions}; F --> G[Use a modern, high-purity, end-capped column]; F --> H[Add a competing base like triethylamine (low concentration)]; B -- No, for all peaks --> I{Check for extra-column effects}; I --> J[Ensure proper fittings and minimal tubing length]; E --> K[Re-inject and evaluate peak shape]; G --> K; H --> K; J --> K; } caption: "Figure 2: Troubleshooting workflow for peak tailing."
Troubleshooting Steps:
-
Optimize Mobile Phase pH: As discussed in Q1, moving the pH away from the pKa is crucial. For an acidic compound like Celecoxib, a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the sulfonamide, leading to better peak shape and increased retention.[4][10]
-
Use High-Purity, End-Capped Columns: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[6]
-
Mobile Phase Additives:
-
Rationale: Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce their interaction with your analyte.[6] However, be mindful that TEA can suppress ionization in mass spectrometry. An alternative for LC-MS applications is to use a buffer like ammonium formate.[9]
-
Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A3: SFC as a Powerful Alternative
Yes, SFC is an excellent alternative to HPLC for the separation of structurally similar compounds and is particularly advantageous for chiral separations.[11][12][13]
Advantages of SFC:
-
Orthogonal Selectivity: SFC often provides different selectivity compared to RP-HPLC, which can be beneficial for resolving closely eluting compounds.
-
Higher Efficiency and Speed: The low viscosity of supercritical fluids allows for faster separations without a significant loss in efficiency.[13][14][15]
-
"Green" Chemistry: The primary mobile phase component is typically carbon dioxide, which is more environmentally friendly than the organic solvents used in HPLC.[14][15]
Considerations for SFC Method Development:
-
Co-solvent: A polar organic solvent (e.g., methanol, ethanol) is usually added as a co-solvent to modulate the mobile phase strength and improve peak shape.
-
Stationary Phase: Chiral stationary phases are commonly used in SFC for enantiomeric separations, and similar principles can be applied to achieve resolution of structurally similar achiral compounds.[11][12]
Experimental Protocols
Experimental Protocol 1: Mobile Phase pH Scouting Study for HPLC
Objective: To determine the optimal mobile phase pH for the resolution of Celecoxib and its methyl ester.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Celecoxib and Celecoxib methyl ester standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Buffers: Phosphate buffer, Formate buffer
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of Celecoxib and its methyl ester in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.0).
-
Chromatographic Conditions:
-
Mobile Phase A: Buffered aqueous solution (from step 2)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical starting gradient would be 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[16]
-
-
Injections: Inject a mixture of Celecoxib and its methyl ester using each buffered mobile phase.
-
Data Analysis: Evaluate the chromatograms for resolution, peak shape, and retention time.
| pH | Resolution (Rs) | Celecoxib Tailing Factor | Methyl Ester Tailing Factor |
| 2.5 | Record Value | Record Value | Record Value |
| 3.5 | Record Value | Record Value | Record Value |
| 4.5 | Record Value | Record Value | Record Value |
| 6.0 | Record Value | Record Value | Record Value |
| 7.0 | Record Value | Record Value | Record Value |
| Table 1: Example Data Table for pH Scouting Study |
Experimental Protocol 2: Generic Starting Conditions for SFC
Objective: To establish initial conditions for the SFC separation of Celecoxib and its methyl ester.
Materials:
-
SFC system with UV detector
-
Chiral or achiral stationary phase suitable for SFC (e.g., Diol, Amino, or Chiralpak series)
-
Celecoxib and Celecoxib methyl ester standards
-
Methanol (SFC grade)
-
Carbon Dioxide (SFC grade)
Procedure:
-
Prepare Stock Solutions: Dissolve standards in methanol.
-
Chromatographic Conditions:
-
Mobile Phase A: Carbon Dioxide
-
Mobile Phase B: Methanol
-
Gradient: 5-40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
-
Injections: Inject the mixed standard solution.
-
Data Analysis: Evaluate for separation and peak shape. Further optimization of the gradient, co-solvent, and temperature may be required.
Concluding Remarks
The successful chromatographic resolution of Celecoxib and its methyl ester is an achievable goal with a systematic approach to method development and troubleshooting. By understanding the fundamental principles of chromatography and the specific chemical properties of the analytes, you can overcome the challenges posed by their structural similarity. This guide provides a framework for your investigations, but remember that each chromatographic system and sample matrix may require fine-tuning.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. [Link]
-
Gowekar, N. M., et al. (2012). A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
-
Chandana, O. S. S., & Ravichandrababu, R. (2018). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Rao, D. D., et al. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. [Link]
-
Reddy, G. S., et al. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc.[Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek Corporation. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne ISCO. [Link]
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review. [Link]
-
Popović, I., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules. [Link]
-
A new stability - Indicating RP-HPLC method to determine assay and known impurity of celecoxib API. (2019). ResearchGate. [Link]
-
Popović, I., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC - PubMed Central. [Link]
-
Celecoxib Carboxylic Acid Methyl Ester. (n.d.). PubChem. [Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). Metfop. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Celecoxib Methyl Ester. (n.d.). SynThink Research Chemicals. [Link]
-
Chemical structure of celecoxib. (n.d.). ResearchGate. [Link]
-
10 - Chapter 4 Stability Indicating HPLC Method For Celecoxib Capsule. (n.d.). Scribd. [Link]
-
CELEBREX™ (celecoxib capsules) DESCRIPTION. (n.d.). accessdata.fda.gov. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Celecoxib Carboxylic Acid Methyl Ester
A Guide to Identification, Control, and Troubleshooting of Common Impurities
Welcome to the technical support center for the synthesis of Celecoxib Carboxylic Acid Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the origins of key impurities, provide actionable troubleshooting advice, and outline robust analytical protocols to ensure the purity and quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is impurity profiling critical for its synthesis?
This compound is a derivative of Celecoxib, a well-known selective COX-2 inhibitor.[1][2] The carboxylic acid is a primary metabolite of Celecoxib, formed by the oxidation of the p-tolyl methyl group, and the methyl ester is its subsequent derivative.[3]
Impurity profiling is a non-negotiable aspect of pharmaceutical development for several reasons:
-
Safety and Efficacy: Even trace amounts of certain impurities can be toxic or have unintended pharmacological effects, compromising the safety and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
-
Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) have stringent limits on impurities in drug substances.[4]
-
Process Control: Understanding impurity formation provides critical insights into the reaction mechanism, allowing for process optimization to maximize yield and purity.
The synthesis of the target molecule is a multi-step process, meaning impurities can be introduced at any stage: from the initial synthesis of the Celecoxib core, during the oxidation to the carboxylic acid, or in the final esterification step.
Caption: Overall synthetic workflow and points of impurity introduction.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific impurities you may encounter. We have categorized them by their most likely stage of origin.
Part 1: Impurities Originating from Celecoxib Synthesis (Carry-over Impurities)
The most common impurities in your final product are often isomers and unreacted intermediates from the initial synthesis of the Celecoxib core structure. These are carried through the subsequent oxidation and esterification steps.
Q2: My analysis shows impurities with the same mass as my target compound. What are they and how are they formed?
You are likely dealing with isomers of Celecoxib that have been carried through the synthesis. The primary isomers are the ortho- and meta-analogs, and a crucial regio-isomer known as EP Impurity B or USP Related Compound B.[4][5]
-
Formation Mechanism: The standard synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl )-butane-1,3-dione with 4-hydrazinobenzenesulfonamide.[6][7]
-
Ortho- & Meta- Isomers: These arise if the starting material, 4-methylacetophenone, is contaminated with its own isomers, ortho-methylacetophenone or meta-methylacetophenone.[7] This leads to the formation of Celecoxib analogs where the methyl group is in the wrong position.
-
Regio-isomer (Impurity B): This is a process-related impurity formed during the cyclization step.[5][8] The 1,3-dione intermediate has two electrophilic carbonyl carbons, and the hydrazine has two nucleophilic nitrogen atoms. While the desired reaction pathway leads to Celecoxib, an alternative condensation can occur, resulting in a different pyrazole ring regiochemistry.[6]
-
Caption: Formation pathways for common isomeric impurities of Celecoxib.
Troubleshooting & Prevention:
-
Starting Material Purity: The most effective control point is at the beginning. Source high-purity 4-methylacetophenone (purity ≥99.5%) and verify the absence of ortho and meta isomers using Gas Chromatography (GC) before starting the synthesis.
-
Control of Cyclization: The formation of the regio-isomer (Impurity B) can be influenced by reaction conditions like pH and solvent.[6] Running the reaction in an acidic medium, such as ethanol with HCl, favors the formation of the correct 1,5-diarylpyrazole isomer (Celecoxib).[9]
-
Purification: If these isomers are present in your Celecoxib intermediate, they will be difficult to remove later as their physical properties are very similar. Recrystallization of the Celecoxib intermediate before the oxidation step is recommended.
| Impurity Name | Common Designation | Origin | Control Strategy |
| 4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | ortho-Celecoxib / Impurity IV | Contaminated starting material (o-methylacetophenone) | GC analysis of starting materials; Use high-purity reagents.[5][7] |
| 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | meta-Celecoxib / EP Impurity A | Contaminated starting material (m-methylacetophenone) | GC analysis of starting materials; Use high-purity reagents.[4][7] |
| 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Regio-isomer / EP Impurity B | Alternative cyclization pathway during pyrazole formation | Control of reaction pH (acidic conditions); Recrystallization of Celecoxib intermediate.[4][6] |
| 4-methylacetophenone | Process-related Impurity A | Unreacted starting material | Ensure complete reaction; Purification by crystallization.[2] |
Part 2: Impurities from the Oxidation Step
Q3: My Celecoxib Carboxylic Acid intermediate is not pure. Besides carry-over impurities, what else should I look for?
The oxidation of Celecoxib's methyl group is a critical step where two main issues can arise: incomplete reaction and over-oxidation.
-
Incomplete Reaction: Unreacted Celecoxib is the most common impurity at this stage. Its presence complicates the subsequent esterification and purification steps due to similar solubility profiles.
-
Over-oxidation/Side Products: Depending on the oxidant used (e.g., KMnO₄, CrO₃), side reactions can occur. A potential by-product is the benzylic hydroxy impurity (Celecoxib benzylic hydroxy impurity), where the methyl group is only partially oxidized to a hydroxyl group.[1]
Troubleshooting & Prevention:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until no starting material (Celecoxib) is detected.
-
Controlled Conditions: Avoid excessive temperatures or prolonged reaction times to minimize the formation of degradation products.
-
Purification of the Acid: It is often easier to purify the Celecoxib Carboxylic Acid intermediate than the final ester. The acidic nature of the product allows for an acid-base workup. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent (like dichloromethane) to remove non-acidic impurities (e.g., unreacted Celecoxib), and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
Part 3: Impurities from the Final Esterification Step
Q4: I've successfully synthesized the carboxylic acid, but the final esterification step is yielding a product with significant impurities. What's going wrong?
The primary impurity at this stage is typically unreacted Celecoxib Carboxylic Acid.
-
Incomplete Esterification: Standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) are equilibrium-driven. If conditions are not optimized, a significant amount of the starting carboxylic acid will remain.
Troubleshooting & Prevention:
-
Drive the Equilibrium: Use a large excess of the alcohol (methanol) to push the equilibrium towards the ester product. Alternatively, use a method that removes water as it is formed.
-
Alternative Reagents: For a more robust and irreversible reaction, consider using a methylating agent like methyl iodide or dimethyl sulfate with a suitable base, though these reagents are more hazardous and require careful handling.
-
Final Purification: Residual carboxylic acid can be removed from the final methyl ester product via column chromatography or by washing the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The ester will remain in the organic phase, while the acidic impurity will be extracted into the aqueous phase as its salt.
Analytical Protocols & Workflows
Q5: What is the best analytical method for identifying and quantifying these impurities?
A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for analyzing Celecoxib and its related compounds.[2][4]
Protocol: General RP-HPLC Method for Impurity Profiling
This protocol is a starting point and should be validated for your specific instrumentation and sample matrix.
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase:
-
Solvent A: Phosphate buffer (e.g., 10 mM dipotassium hydrogen phosphate, adjusted to pH 3.5 with phosphoric acid).[2]
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic mixture, typically in the range of 45:55 (v/v) of Buffer:Acetonitrile.[2] Adjust ratio as needed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV at 250 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.
Impurity Identification Workflow:
Caption: Workflow for impurity identification, characterization, and remediation.
References
-
SynThink Research Chemicals. (n.d.). Celecoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
MDPI. (2023). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Retrieved from [Link]
-
Farmacia Journal. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Celecoxib-impurities. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Retrieved from [Link]
-
ResearchGate. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Retrieved from [Link]
-
SynZeal. (n.d.). Celecoxib Impurities. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of celecoxib impurity B. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Celecoxib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2010). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of celecoxib impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Celecoxib Carboxylic Acid Methyl Ester
Welcome to the technical support center for handling Celecoxib Carboxylic Acid Methyl Ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. Hydrolytic instability of the methyl ester functional group is a common challenge that can impact yield, purity, and the overall success of your research. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent unwanted hydrolysis at every stage of your workflow.
The Challenge: Understanding Ester Hydrolysis
This compound is a key precursor in pharmaceutical synthesis.[1] The ester functional group, while essential for certain synthetic transformations or as a protecting group, is susceptible to hydrolysis—a chemical reaction where water cleaves the ester bond to yield the parent carboxylic acid and methanol. This degradation can be catalyzed by acidic or basic conditions and is significantly influenced by temperature and the presence of moisture.[2]
The primary metabolic pathway for the parent drug, Celecoxib, involves oxidation of the tolyl methyl group to a carboxylic acid, highlighting the importance of this molecular scaffold.[3][4][5] Ensuring the stability of the methyl ester intermediate is therefore paramount for maintaining the integrity of your synthetic route.
Diagram 1: The Hydrolysis Reaction of this compound
Caption: Acid- or base-catalyzed cleavage of the ester bond by water.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers. Each answer explains the underlying cause and provides actionable protocols.
Q1: My purified this compound shows the presence of the carboxylic acid impurity upon repeat analysis. What's happening during storage and how do I prevent it?
A1: The Cause: Ambient Moisture and Improper Storage Conditions
This is a classic case of slow hydrolysis due to exposure to atmospheric moisture. Esters can be sensitive molecules, and what appears to be a stable, dry solid can readily adsorb water from the air, leading to degradation over time. A common mistake is storing sensitive compounds in a standard laboratory freezer; freezers are often high-humidity environments and can accelerate hydrolysis if the container is not perfectly sealed or is opened while still cold, causing condensation.[6]
Solution: Rigorous Anhydrous Storage Protocol
To ensure long-term stability, you must store the compound in a meticulously dry, inert environment.
Experimental Protocol: Anhydrous Storage
-
Vial Preparation: Select a clean, dry glass vial with a PTFE-lined screw cap.
-
Drying Agent: Add a small amount of a suitable desiccant to the vial. Activated 3Å or 4Å molecular sieves are an excellent choice.
-
Inert Atmosphere: Place your sample of this compound into the vial. Flush the vial's headspace with an inert gas (e.g., Argon or Nitrogen) for 15-30 seconds to displace air and moisture.
-
Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a laboratory desiccator cabinet containing a bulk drying agent (e.g., Drierite™ or silica gel). The desiccator should be kept at room temperature.[6]
-
Sample Access: When you need to access the sample, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Q2: I'm seeing significant hydrolysis of my ester during my reaction work-up. What are the likely causes and how can I modify my procedure?
A2: The Cause: pH Extremes and Prolonged Contact with Water
Aqueous work-ups are the most common source of acute hydrolysis. The rate of ester hydrolysis is highly pH-dependent, increasing significantly in both strongly acidic (pH < 4) and strongly basic (pH > 8) conditions.[2][7] If your reaction work-up involves washes with strong acids or bases (e.g., 1M HCl or 1M NaOH), or even prolonged contact with neutral water, you are creating an environment ripe for hydrolysis.
Solution: pH Control and Minimized Aqueous Contact
The goal is to remove aqueous-soluble impurities without providing the conditions for ester cleavage. This involves using buffered solutions and minimizing the time your organic layer is in contact with any aqueous phase.
Experimental Protocol: Modified Work-up to Minimize Hydrolysis
-
Initial Quench: If quenching a reactive reagent, use a saturated, weakly acidic or basic solution instead of a strong acid/base. Saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5) is an excellent choice for quenching many reactions.
-
pH-Controlled Washes: Instead of washing with DI water, use a buffered saline solution (brine) adjusted to a pH between 5 and 6. This helps maintain a pH where the rate of hydrolysis is minimal.
-
Minimize Contact Time: Perform liquid-liquid extractions swiftly. Do not let the biphasic mixture sit in the separatory funnel for extended periods. Shake, allow the layers to separate, and drain them immediately.
-
Thorough Drying: After the final aqueous wash, dry the organic layer thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely.
-
Solvent Removal: Remove the organic solvent under reduced pressure at a moderate temperature. Elevated temperatures during solvent evaporation can accelerate the hydrolysis of any remaining ester in the presence of trace residual water.[8]
Q3: How do I choose the right analytical method to detect and quantify hydrolysis?
A3: The Cause: Need for a Separation-Based Technique
To accurately assess stability, you need an analytical technique that can separate the parent ester from its more polar carboxylic acid byproduct. Simple methods like UV-Vis spectrophotometry are insufficient as both compounds may have similar chromophores.
Solution: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for this type of analysis.[9] A reverse-phase HPLC method can easily separate the less polar methyl ester from the more polar carboxylic acid.
Analytical Protocol: General HPLC Method for Stability Assessment
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm) is typically effective.[10]
-
Mobile Phase: A gradient of an acidified aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the molecule has strong absorbance, such as 254 nm.[10]
-
Analysis:
-
Inject a standard of your pure this compound to determine its retention time.
-
The hydrolysis product, Celecoxib Carboxylic Acid, being more polar, will typically have a shorter retention time.
-
By monitoring the appearance and growth of this new, earlier-eluting peak over time or after a specific process, you can quantify the extent of degradation.
-
Proactive Strategies for Preventing Hydrolysis
The best defense is a good offense. Incorporate these strategies into your experimental design from the start.
Diagram 2: Decision Workflow for Preventing Hydrolysis
Caption: A logical workflow for proactively addressing hydrolysis risks.
Summary of Preventative Measures
| Strategy | Application Stage | Key Action | Rationale |
| Moisture Control | Storage, Reaction | Use desiccators, inert atmosphere, and anhydrous solvents.[11][12] | Water is a necessary reactant for hydrolysis; its exclusion is the most effective preventative measure. |
| pH Management | Work-up, Formulation | Maintain solutions in a slightly acidic to neutral range (pH 4-8).[2] | Hydrolysis is catalyzed by both strong acids and bases; the rate is minimized near neutral pH.[7] |
| Temperature Control | Reaction, Storage | Store at controlled room temperature and use minimal heat for solvent evaporation. | Higher temperatures provide the activation energy needed to accelerate the hydrolysis reaction.[8] |
| Use of Stabilizers | Long-Term Formulation | Add carbodiimides or other water scavengers.[2][11] | Chemically removes components (water or the resulting carboxylic acid) that drive the degradation. |
| Chelating Agents | Formulation | Add agents like EDTA if metal ion contamination is possible.[2][11] | Sequesters metal ions that can act as catalysts for the hydrolysis reaction. |
By implementing these strategies, you can significantly improve the stability of your this compound, ensuring the integrity and success of your research and development efforts.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
- Aksnes, G., & Libnau, F. O. (1991).
- Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds?
- Technical Support Center: Enhancing the Stability of Unsatur
- Methyl Esters. Organic Chemistry Portal.
- The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. (1977). Biochemical Journal.
- Preventing hydrolysis of the ester group during reactions. Benchchem.
- The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
- Comisar, C. M., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
- Effect of pH on hydrolysis rate of methyl formate.
- This compound (CAS 1189893-75-1). Kuujia.com.
- Synthesis of deuterium-labeled celecoxib and its metabolites.
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- Pharmacological and Analytical Profile of Celecoxib.
- Stability of Celecoxib Oral Suspension. PMC - NIH.
- The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450.
- Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. (2023). International Journal of Pharmaceutical Sciences and Research.
- Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Celecoxib Methyl Ester. SynThink Research Chemicals.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
- This compound. SRIRAMCHEM.
- Celecoxib Identification Methods.
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carbodiimide.com [carbodiimide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Celecoxib Carboxylic Acid Methyl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of Celecoxib Carboxylic Acid Methyl Ester, a key intermediate in the production of Celecoxib. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during scale-up, drawing from established protocols and field-proven insights. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthesis for yield, purity, and efficiency.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when approaching the synthesis of Celecoxib and its intermediates.
Q1: What is the most common synthetic route for Celecoxib and where does the Carboxylic Acid Methyl Ester intermediate fit in?
The most prevalent and industrially adopted synthesis of Celecoxib involves a key cyclocondensation reaction.[1][2] This reaction forms the central pyrazole ring of the molecule. The process begins with a Claisen condensation to create a β-diketone, followed by reaction with a substituted hydrazine.[3][4]
Specifically, the synthesis typically proceeds as follows:
-
Formation of the β-diketone: 4-methylacetophenone reacts with an ethyl trifluoroacetate in the presence of a strong base (like sodium methoxide or sodium hydride) to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[5][6]
-
Cyclocondensation: This β-diketone is then reacted with 4-sulfamoylphenylhydrazine to form the pyrazole ring, yielding Celecoxib.[1]
This compound is a closely related compound and a known impurity that can arise during the synthesis of Celecoxib.[7] It can also be a target molecule for the development of new Celecoxib derivatives.[8] Its synthesis would follow a similar pathway, potentially utilizing a different starting material or a subsequent modification of the Celecoxib structure. Understanding the main Celecoxib synthesis is crucial for controlling the formation of this ester or for intentionally synthesizing it.
Q2: What are the critical parameters to control during the Claisen condensation step?
The Claisen condensation is a foundational step, and its success hinges on several key factors:
-
Choice of Base: Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are typically used to deprotonate the α-carbon of the 4'-methylacetophenone, initiating the condensation. The choice and quality of the base are critical for driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents such as toluene, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) are preferred to prevent quenching of the strong base and unwanted side reactions.[9]
-
Temperature Control: The initial deprotonation is often performed at a reduced temperature to control the exothermic reaction, followed by a gradual warm-up or reflux to drive the condensation.[6]
-
Stoichiometry: Precise control of the molar ratios of the ketone, ester, and base is essential to maximize the yield of the desired β-diketone and minimize side products.
Q3: What are the common impurities I should be aware of when synthesizing Celecoxib and its derivatives?
Impurity profiling is critical in pharmaceutical synthesis. For Celecoxib, several process-related impurities and degradation products have been identified.[10][11] These can include:
-
Starting Materials: Unreacted 4-methylacetophenone and 4-hydrazinobenzenesulfonamide.[12]
-
Isomeric Impurities: A regioisomeric impurity, where the substituents on the pyrazole ring are swapped, is a common process-related impurity.[12]
-
Degradation Products: Celecoxib can degrade under certain conditions to form various related substances.[11]
-
Process-Related Impurities: Other impurities can arise from side reactions or the use of certain reagents and solvents.[13]
Careful control of reaction conditions and robust purification methods are essential to minimize these impurities to acceptable levels as defined by pharmacopeial standards.[7]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound and related compounds.
Problem 1: Low Yield in the Claisen Condensation Step
Symptoms:
-
The final yield of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is significantly lower than expected.
-
TLC or HPLC analysis shows a large amount of unreacted 4-methylacetophenone.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Base | The strong base (e.g., NaH, NaOMe) may have degraded due to improper storage or handling, leading to incomplete deprotonation of the ketone. | Use a fresh, unopened container of the base. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Water | Trace amounts of water in the solvent or glassware will quench the strong base, reducing its effective concentration. | Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried in an oven before use. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. | Monitor the reaction progress by TLC or HPLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. |
| Improper Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Carefully verify the calculations for the molar equivalents of all reactants and the base. |
Problem 2: Formation of Regioisomeric Impurity in the Cyclocondensation Step
Symptoms:
-
HPLC or NMR analysis of the crude product shows the presence of a significant peak corresponding to the unwanted regioisomer.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Conditions | The regioselectivity of the cyclocondensation can be influenced by the solvent, temperature, and pH of the reaction medium. | Conducting the reaction in the presence of the hydrochloride salt of the phenylhydrazine has been shown to favor the formation of the desired 1,5-diarylpyrazole isomer.[4] The use of an acidic catalyst can also improve regioselectivity.[14] |
| Tautomerization of the β-diketone | The β-diketone exists in equilibrium with its enol tautomers. The reaction of the hydrazine with different tautomers can lead to the formation of different regioisomers. | Control of the reaction pH can influence the tautomeric equilibrium. Acidic conditions generally favor the desired regioselectivity. |
Problem 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Multiple impurities are observed by TLC or HPLC, making purification by crystallization challenging.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction or Side Reactions | The presence of unreacted starting materials and multiple side products can interfere with crystallization. | Re-evaluate the reaction conditions to ensure complete conversion. Consider an aqueous workup to remove water-soluble impurities before attempting crystallization. |
| Inappropriate Crystallization Solvent | The chosen solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor. | A systematic solvent screen is recommended. Common solvents for the crystallization of Celecoxib include toluene, isopropanol, and mixtures of ethyl acetate and hexane.[6][15] |
| Presence of Tar-like Impurities | High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric or tar-like byproducts. | Consider purifying the crude product by column chromatography before attempting crystallization. |
III. Optimized Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key reactions in the synthesis of Celecoxib, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol is based on a typical Claisen condensation reaction.
Materials:
-
4-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene, anhydrous
-
Hydrochloric acid (aqueous solution)
Procedure:
-
To a stirred solution of sodium methoxide in toluene, add a solution of 4-methylacetophenone in toluene at 20-25 °C over 30 minutes.[6]
-
Stir the resulting mixture at 20-25 °C for an additional 30 minutes.
-
Slowly add a solution of ethyl trifluoroacetate in toluene over approximately 1 hour, maintaining the temperature at 20-25 °C.[6]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 30 °C and quench by pouring it into a flask containing aqueous hydrochloric acid.[6]
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Workflow: Synthesis and Purification of Celecoxib
The following diagram illustrates the overall workflow for the synthesis of Celecoxib, highlighting the key steps and decision points.
Caption: A simplified workflow for the synthesis of Celecoxib.
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
The Knorr Pyrazole Synthesis
The cyclocondensation reaction to form the pyrazole ring is a classic example of the Knorr pyrazole synthesis.[16] The mechanism involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[16]
Caption: The general mechanism of the Knorr pyrazole synthesis.
The initial step is the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is a key consideration, as discussed in the troubleshooting section.
V. References
-
SynThink Research Chemicals. Celecoxib EP Impurities & USP Related Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
-
Scholtz, C., & Riley, D. L. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 6(1), 138-146. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. Mechanism for the formation of pyrazole. [Link]
-
ResearchGate. A mechanism of pyrazole forming reaction. [Link]
-
Veeprho. Celecoxib Impurities and Related Compound. [Link]
-
PubMed. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents. [Link]
-
Pharmaffiliates. Celecoxib-impurities. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
-
Bentham Science Publishers. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]
-
Organic Process Research & Development. An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. [Link]
-
PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
Google Patents. US7919633B2 - Process for preparation of celecoxib.
-
Journal of Medicinal Chemistry. New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]
-
National Institutes of Health. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. [Link]
-
Kuujia.com. Cas no 1189893-75-1 (this compound). [Link]
-
Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
ResearchGate. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. [Link]
-
ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
-
Lupine Publishers. Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Dr. [Link]
-
New Drug Approvals. Drug spotlight, Celecoxib from G. D. Searle Company. [Link]
-
Chemistry For Sustainability. Green Chemistry in the Redesign of the Celecoxib Process. [Link]
-
PubMed. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. [Link]
-
Premier Group. 1-(4-Methylphenyl)-4,4,4-Trifluoro-Butane-1,3-Dione (4-TBD). [Link]
-
Organic Syntheses Procedure. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
-
Google Patents. CN102746232A - Preparation method of celecoxib impurity.
-
National Institutes of Health. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Celecoxib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. researchgate.net [researchgate.net]
- 13. Products [chemicea.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Analytical Method Validation for Celecoxib Ester
From the desk of the Senior Application Scientist
Welcome to the technical support center for analytical method validation of Celecoxib and its ester derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals. It addresses common—and often complex—issues encountered during the validation of quantitative methods, particularly those using High-Performance Liquid Chromatography (HPLC).
The structure of this guide is fluid, mirroring the dynamic nature of troubleshooting. We will move from foundational principles to specific, problem-oriented Q&A sections. Our focus is not just on what to do, but why a particular approach is scientifically sound and regulatory compliant. Every recommendation is grounded in established principles outlined by major pharmacopeias and regulatory bodies.[1][2]
Section 1: The Foundation - Specificity and Stability in the Context of an Ester
The primary challenge with any ester compound is its susceptibility to hydrolysis. For a "Celecoxib ester," this means your analytical method must, without fail, be stability-indicating . This is non-negotiable. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4][5] This is paramount when dealing with a molecule that has a potential intrinsic instability due to its ester linkage.
Q&A: Specificity & Stability Issues
Question: My validation failed the specificity test. I performed a forced degradation study (acid hydrolysis), and I'm seeing a new peak that is partially co-eluting with my main Celecoxib ester peak. What's happening and how do I fix it?
Answer:
This is a classic stability-indicating method development challenge. The co-eluting peak is likely the hydrolyzed product—Celecoxib itself or a related carboxylic acid. The failure indicates your chromatographic conditions lack the selectivity to resolve the parent drug from its primary degradant.
Causality: The issue lies in insufficient differential partitioning of the analyte and its degradant between the mobile and stationary phases. They have similar polarities, making separation difficult.
Troubleshooting Protocol:
-
Confirm Degradation: First, ensure the new peak is indeed a degradant. Use a diode-array detector (DAD) or photodiode array (PDA) detector. The peak purity analysis of your stressed sample's main peak should fail, confirming the co-elution.
-
Adjust Mobile Phase pH: The ionization state of the Celecoxib ester and its potential acidic degradant is critical.
-
Action: Modify the mobile phase pH. For instance, if your mobile phase is near neutral, lowering the pH to ~2.5-3.0 with an additive like 0.1% formic or phosphoric acid will suppress the ionization of any carboxylic acid degradant, making it less polar and altering its retention time relative to the parent peak.[6][7]
-
-
Modify Organic Ratio/Solvent:
-
Action: If pH adjustment is insufficient, alter the organic modifier. If you are using acetonitrile, try substituting it with methanol or using a combination. Methanol has different hydrogen bonding characteristics and can change the elution order and selectivity.
-
-
Change Stationary Phase:
-
Action: If mobile phase adjustments fail, the column chemistry is the next variable. A standard C18 column may not provide the necessary selectivity. Consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms (e.g., pi-pi interactions) that can effectively resolve structurally similar compounds.
-
Question: I completed my forced degradation studies (acid, base, peroxide, heat, light), but I see very little degradation for my Celecoxib ester. Is this a problem for validation?[8][9]
Answer:
Yes, this can be a problem. While it indicates a stable molecule, for validation purposes, you must demonstrate that your method can separate degradants if they were to form. Regulatory bodies require proof of specificity. If no degradation is observed under standard stress conditions, you may need to employ more aggressive conditions to generate the degradants.[9]
Protocol for Generating Degradants:
-
Increase Stress Duration/Concentration: Extend the exposure time or increase the concentration of the stress agent (e.g., from 0.1 N HCl to 1 N HCl).
-
Elevate Temperature: Combine chemical stress with elevated temperatures (e.g., 60-80°C) to accelerate degradation.[10]
-
Document Everything: Clearly document the conditions that successfully generated degradation products. The goal is not to destroy the molecule completely but to generate enough degradation (typically 5-20%) to prove separation and validate the method's specificity.
Workflow for Specificity Testing
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. biomedres.us [biomedres.us]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Tale of Two Molecules: Unraveling the Bioactivity of Celecoxib and its Methyl Ester Analogue
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory therapeutics, Celecoxib stands as a cornerstone, renowned for its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity offers a targeted approach to mitigating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] For researchers navigating the complex world of drug design and development, understanding the structure-activity relationships of such molecules is paramount. This guide delves into a comparative analysis of Celecoxib and a closely related, yet functionally distinct molecule: Celecoxib Carboxylic Acid Methyl Ester. While the former is a potent therapeutic, the latter's role is primarily as a synthetic intermediate. This guide will elucidate the critical structural differences that underpin their divergent biological activities, supported by an understanding of Celecoxib's metabolism and the principles of COX-2 inhibition.
The Active Pharmaceutical Ingredient: Celecoxib's Mechanism of Action
Celecoxib, a diaryl-substituted pyrazole, exerts its anti-inflammatory, analgesic, and antipyretic effects through the highly selective and reversible inhibition of the COX-2 enzyme.[3][4] COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandin precursors.[1] These prostaglandins are key mediators of the inflammatory cascade, pain, and fever.[5] By selectively binding to a hydrophilic side pocket near the active site of COX-2, Celecoxib blocks this conversion, thereby dampening the inflammatory response.[6] In contrast, the COX-1 isoform, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, is largely spared by Celecoxib at therapeutic concentrations.[1][6]
The metabolic fate of Celecoxib in the body is a crucial aspect of its pharmacological profile. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[7][8] The initial metabolic step is the hydroxylation of the methyl group on the p-tolyl moiety to form hydroxycelecoxib. This intermediate is then further oxidized to carboxycelecoxib, also known as Celecoxib Carboxylic Acid.[7][8] It is noteworthy that these metabolites, including Celecoxib Carboxylic Acid, are considered pharmacologically inactive.[5][7][9]
The Synthetic Intermediate: this compound
This compound is a molecule that, while structurally similar to Celecoxib, is primarily encountered in the realm of pharmaceutical synthesis as a key intermediate.[10][11][12][13] Searches of scientific literature and pharmacological databases do not yield evidence of its intended use as an active pharmaceutical ingredient or data on its bioactivity. Its significance lies in the chemical pathway to producing Celecoxib and its derivatives.
A Comparative Analysis of Bioactivity: Structure Dictates Function
The divergence in the biological roles of Celecoxib and this compound can be rationalized by examining their molecular structures in the context of the COX-2 active site.
| Compound | Chemical Structure | Key Structural Feature for Bioactivity | Primary Role |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | The p-tolyl methyl group fits into a hydrophobic pocket of the COX-2 active site. The sulfonamide moiety is also crucial for binding.[14] | Active Pharmaceutical Ingredient (Selective COX-2 Inhibitor) |
| Celecoxib Carboxylic Acid | 4-[5-[4-(carboxyphenyl)]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | The carboxylic acid group is bulkier and more polar than the methyl group, which likely hinders its entry and proper orientation within the hydrophobic pocket of the COX-2 active site. | Inactive Metabolite |
| This compound | 4-[5-[4-(methoxycarbonyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | The methyl ester group, while less polar than a carboxylic acid, still presents a significant steric and electronic difference from the simple methyl group of Celecoxib. This alteration is predicted to disrupt the key interactions necessary for potent COX-2 inhibition. | Synthetic Intermediate |
The Critical Role of the p-Tolyl Methyl Group: Structure-activity relationship studies of Celecoxib and its analogues have highlighted the importance of the para-methyl group on the phenyl ring for potent and selective COX-2 inhibition.[15][16] This methyl group is believed to occupy a hydrophobic pocket within the COX-2 enzyme's active site, contributing to the molecule's high affinity and selectivity.
Inference on the Bioactivity of this compound: Given that the primary metabolite, Celecoxib Carboxylic Acid, is inactive, it is highly probable that this compound also lacks significant COX-2 inhibitory activity. The conversion of the crucial methyl group to a carboxylic acid introduces a polar, charged group that is incompatible with the hydrophobic binding pocket. While the esterification of this carboxylic acid to a methyl ester reduces its polarity, the steric bulk and different electronic properties of the methoxycarbonyl group compared to a simple methyl group would likely prevent the optimal binding orientation required for effective COX-2 inhibition.
Visualizing the Chemical and Metabolic Landscape
To better understand the relationship between these molecules, the following diagrams illustrate their chemical structures and the metabolic pathway of Celecoxib.
Caption: Metabolic conversion of active Celecoxib to its inactive metabolites.
Caption: Workflow for an in vitro COX-2 inhibitor screening assay.
Conclusion
This comparative guide underscores a fundamental principle in medicinal chemistry: subtle changes in molecular structure can lead to profound differences in biological activity. Celecoxib's efficacy as a selective COX-2 inhibitor is intricately linked to its specific chemical architecture, which allows for optimal binding to its target enzyme. In contrast, this compound, a close structural relative, is best understood as a synthetic intermediate, with its bioactivity presumed to be negligible due to the alteration of a key structural motif. For researchers in the field, this comparison serves as a clear illustration of the importance of precise molecular design and the critical role of metabolic studies in understanding the complete pharmacological profile of a drug candidate.
References
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Patel, D. R., & Gendelman, O. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–316. [Link]
-
Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & medicinal chemistry, 25(17), 4887–4893. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Mizushima, T., Hino, K., Kawasaki, M., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Bioorganic & medicinal chemistry, 22(8), 2494–2499. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Paulson, S. K., Vaughn, M. B., Jessen, S. M., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug metabolism and disposition: the biological fate of chemicals, 28(3), 308–314. [Link]
-
Almansa, C., Alfon, J., de Arriba, A. F., et al. (2003). Synthesis and structure-activity relationship of a new series of 1,5-diaryl pyrazoles as potent and selective cyclooxygenase-2 inhibitors. Journal of medicinal chemistry, 46(16), 3463–3475. [Link]
-
Al-Saeed, F. A., El-Brollosy, N. R., & Abou-Seri, S. M. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules (Basel, Switzerland), 21(10), 1306. [Link]
-
Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(5), 767–782. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Kuujia. (n.d.). Cas no 1189893-75-1 (this compound). [Link]
-
Sharma, R., & Kumar, D. (2016). In vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7, Part A), 1. [Link]
-
Kulshreshtha, D., & Khan, A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14781. [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]
-
Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. - ResearchGate. (n.d.). [Link]
-
Patel, D. R., & Gendelman, O. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
CATO Chemical Reference Standards & Materials. (n.d.). This compound. [Link]
-
SynThink Research Chemicals. (n.d.). Celecoxib Methyl Ester. [Link]
-
Drugs.com. (n.d.). Celebrex vs Celecoxib Comparison. [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1189893-75-1 | | CATO参考物质 [en.cato-chem.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Celecoxib Synthesis Routes: From Traditional Methods to Greener Industrial Processes
Celecoxib, the active ingredient in the widely-used anti-inflammatory drug Celebrex®, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Its development marked a significant step forward in pain management by offering a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The commercial success of Celecoxib has driven considerable research into optimizing its synthesis, focusing on improving efficiency, reducing costs, and minimizing environmental impact. This guide provides a comparative analysis of the key synthesis routes for Celecoxib, offering insights for researchers, scientists, and drug development professionals.
The Foundational Route: Knorr-Type Pyrazole Synthesis
The most established and widely recognized method for synthesizing Celecoxib is a variation of the Knorr pyrazole synthesis.[4] This approach involves the condensation of a β-diketone with a hydrazine derivative.[4] In the case of Celecoxib, the key starting materials are 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine.[4]
Caption: Classical Knorr-type synthesis of Celecoxib.
A primary challenge in this synthesis is the potential for the formation of a regioisomeric impurity.[1] This occurs when the hydrazine attacks the less electrophilic ketone, leading to a structurally similar but inactive compound.[4] The presence of this impurity necessitates additional purification steps, typically recrystallization, which can significantly reduce the overall yield and increase manufacturing costs.[5]
Experimental Protocol: Classical Synthesis
-
Diketone Formation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base like sodium methoxide in a suitable solvent such as toluene.[6]
-
Cyclocondensation: The resulting 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is then condensed with 4-hydrazinobenzenesulfonamide hydrochloride. This reaction is often carried out in a solvent like ethanol or a mixture of an alkyl ester and water.[7]
-
Isolation and Purification: The crude Celecoxib is isolated, often by precipitation, and then purified by recrystallization to remove the regioisomeric impurity.[2][5]
The Industrial Evolution: A Greener Manufacturing Process
In pursuit of a more sustainable and cost-effective manufacturing process, a redesigned "green" synthesis of Celecoxib was developed.[8][9] This improved process focuses on minimizing waste by controlling the formation of the problematic regioisomeric impurity, thereby eliminating the need for a separate recrystallization step for purification.[5]
Key to this redesigned process was the development of a kinetic model to understand the formation of impurities.[8] This deeper understanding allowed for process modifications that favor the formation of the desired product. One of the significant changes was the replacement of organic solvents with water in certain steps, leading to a more environmentally friendly process.[5]
Caption: Redesigned green synthesis of Celecoxib.
The redesigned process allows for the direct isolation of the final active pharmaceutical ingredient from the reaction mixture, significantly improving efficiency and reducing waste by as much as 69%.[5][8]
Experimental Protocol: Green Synthesis
-
Optimized Condensation: The condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulphonamido-phenylhydrazine is carried out under carefully controlled conditions. This may involve the use of an amide solvent or a specific solvent system like an alkyl ester and water to minimize regioisomer formation.[6][7]
-
Direct Isolation: The reaction parameters are optimized to allow for the direct precipitation of Celecoxib of high purity from the reaction mixture, forgoing the need for recrystallization.[5]
The Modern Approach: Continuous Flow Synthesis
A more recent innovation in the synthesis of Celecoxib is the application of continuous flow chemistry.[10] This technique offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The continuous flow synthesis of Celecoxib has been demonstrated in a three-step process.[10]
Caption: Three-step continuous flow synthesis of Celecoxib.
This novel pathway avoids the isolation of potentially unstable intermediates and allows for a total residence time of approximately one hour, representing a significant time savings.[10] The final product is obtained in high purity without the need for extensive purification.[10]
Experimental Protocol: Continuous Flow Synthesis
-
Trifluoromethylpropyne Generation and Trapping: 2-bromo-3,3,3-trifluoropropene is converted to the highly reactive 3,3,3-trifluoromethylpropyne in situ and immediately trapped with an appropriate aldehyde to form an alcohol intermediate.[10]
-
Oxidation: The alcohol is then passed through a packed bed reactor containing an oxidizing agent to yield the corresponding ketone.[10]
-
Cyclocondensation: The ketone is then reacted with 4-sulfamidophenylhydrazine in the final step to produce Celecoxib.[10]
Comparative Analysis
| Feature | Classical Knorr-Type Synthesis | Redesigned Green Manufacturing Process | Continuous Flow Synthesis |
| Overall Yield | Lower due to purification losses | High | High (reported around 50% overall for the three steps)[10] |
| Purity | Requires recrystallization to remove regioisomers | High, direct isolation of pure product | High, minimal purification needed |
| Reaction Time | Longer due to multiple steps and purification | Shorter due to elimination of recrystallization | Very short (around 1 hour total residence time)[10] |
| Solvent Usage | High, often uses organic solvents | Reduced, with a shift towards water | Lower solvent volumes |
| Waste Generation | Significant, due to purification byproducts | Drastically reduced (up to 69% reduction)[8] | Minimal |
| Safety | Standard batch process safety considerations | Improved due to less handling of organic solvents | Enhanced safety due to small reaction volumes and better control |
| Scalability | Established for large-scale production | Optimized for large-scale commercial production | Potentially highly scalable |
Conclusion
The synthesis of Celecoxib has evolved significantly from its initial discovery. The classical Knorr-type synthesis, while foundational, is hampered by the formation of impurities that necessitate costly and wasteful purification steps. The redesigned green manufacturing process represents a major advancement in industrial chemistry, demonstrating that a deep understanding of reaction kinetics can lead to more sustainable and economical processes. Continuous flow synthesis offers a glimpse into the future of pharmaceutical manufacturing, promising even greater efficiency, safety, and control. For researchers and drug development professionals, the story of Celecoxib's synthesis is a compelling case study in the ongoing quest for better, safer, and greener chemical manufacturing.
References
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]
-
The celecoxib manufacturing process was redesigned with Green Chemistry. (n.d.). American Chemical Society. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). Pharmaceutics, 14(8), 1549. Available at: [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Bentham Science. Available at: [Link]
-
Green Chemistry in the Redesign of the Celecoxib Process. (n.d.). Yale University. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2012). Molecules, 17(10), 11842-11863. Available at: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2015). ResearchGate. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). ResearchGate. Available at: [Link]
-
Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024). ACS Omega. Available at: [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. (2011). Organic Process Research & Development, 15(4), 838-842. Available at: [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry, 17, 2488-2493. Available at: [Link]
-
Green Chemistry in the Redesign of the Celecoxib Manufacturing Process. (2008). ResearchGate. Available at: [Link]
-
(223a) Green Chemistry in the Redesign of the Celecoxib Manufacturing Process. (2008). AIChE. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Available at: [Link]
- An improved process for the preparation of celecoxib. (2010). Google Patents.
-
Green Chemistry Approaches in The Synthesis of Anti-Inflammatory Drug. (2022). ResearchGate. Available at: [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2011). ACS Publications. Available at: [Link]
- Process for preparation of celecoxib. (2011). Google Patents.
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). Pharmacogenomics, 15(9), 1261-1278. Available at: [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. (223a) Green Chemistry in the Redesign of the Celecoxib Manufacturing Process | AIChE [proceedings.aiche.org]
- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Celecoxib and Its Intermediates
This guide provides an in-depth technical comparison of validated analytical methods for the quantitative determination of Celecoxib and its key process intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for selecting and validating analytical methods with scientific integrity. Every protocol described is designed as a self-validating system, grounded in authoritative sources and compliant with international regulatory standards.
Introduction: The Analytical Imperative for Celecoxib
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its synthesis involves key intermediates, primarily 4-methylacetophenone and 4-sulfamoylphenylhydrazine hydrochloride. Ensuring the purity, potency, and stability of the final active pharmaceutical ingredient (API) is paramount and relies on robust, validated analytical methods. These methods are not only crucial for final product release but also for in-process controls, stability studies, and the characterization of impurities and degradation products.
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2] This guide will adhere to these principles, comparing the most common and effective analytical techniques for Celecoxib and its intermediates: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the need to separate it from other components.[3] While UV spectrophotometry offers simplicity and cost-effectiveness, HPLC provides superior specificity and is the workhorse for impurity profiling.[4] HPTLC presents a high-throughput alternative for routine quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely reported and versatile technique for the analysis of Celecoxib and its related substances.[5][6] Its high resolving power allows for the separation of the active ingredient from process-related impurities, degradation products, and formulation excipients.
Caption: HPLC Method Development and Validation Workflow.
Table 1: Comparison of Validated RP-HPLC Methods for Celecoxib
| Parameter | Method 1 | Method 2 | Method 3 (Stability-Indicating) |
| Column | C18 (250 x 4.6 mm, 5 µm)[4] | C18 (250 x 4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[4] | Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)[3] | Methanol:Water (85:15 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] | 1.25 mL/min |
| Detection (UV) | 254 nm[4] | 220 nm[3] | 251 nm[5] |
| Linearity Range | 1-40 µg/mL[4] | 14000-26000 mcg (as is)[3] | Not explicitly stated, but validated. |
| Accuracy (% Recovery) | High[4] | 99.53% - 99.75%[3] | High |
| Precision (%RSD) | < 2%[4] | 0.6555%[3] | Low |
This protocol is a synthesis of established methods and is designed to separate Celecoxib from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector, C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of methanol and water (85:15 v/v).[5]
-
Standard Solution Preparation: Accurately weigh and dissolve Celecoxib reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: For capsule formulations, accurately weigh the powder equivalent to 100 mg of Celecoxib, dissolve in 100 mL of mobile phase, sonicate, and filter. Dilute further to a theoretical concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
Detection wavelength: 251 nm.[5]
-
-
Validation Parameters (as per ICH Q2(R1) guidelines): [7]
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve Celecoxib from any degradation products.
-
Linearity: Analyze a series of at least five concentrations of the reference standard.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Celecoxib at three different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).
-
UV-Visible Spectrophotometry: A Simple and Rapid Approach
UV spectrophotometry is a cost-effective and straightforward technique suitable for the routine assay of Celecoxib in bulk and pharmaceutical formulations, provided there is no interference from excipients or impurities at the analytical wavelength.[8][9][10]
Table 2: Comparison of Validated UV Spectrophotometric Methods for Celecoxib
| Parameter | Method 1 | Method 2 (First Derivative) |
| Solvent | Methanol[8] | Methanol[9] |
| λmax | 253 nm[10] | 252 nm[9] |
| Linearity Range | 2-28 µg/mL[10] | 5-30 µg/mL[9] |
| Accuracy (% Recovery) | 99.40%[10] | High[9] |
| Precision (%RSD) | < 2%[10] | Low[9] |
-
Instrumentation: UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Standard Solution Preparation: Prepare a stock solution of Celecoxib reference standard in methanol (e.g., 100 µg/mL) and make serial dilutions to obtain concentrations within the linear range.
-
Sample Preparation: Prepare a sample solution with a theoretical concentration within the linear range, similar to the HPLC sample preparation.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), typically around 253 nm, against a methanol blank.[10]
-
Validation Parameters: Validate for linearity, accuracy, and precision as described in the HPLC protocol. Specificity can be assessed by comparing the spectra of the drug in the presence and absence of excipients.
High-Performance Thin-Layer Chromatography (HPTLC): High-Throughput Analysis
HPTLC offers the advantage of simultaneous analysis of multiple samples, making it a rapid and economical tool for the quantification of Celecoxib in pharmaceutical formulations.[11][12]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[11]
-
Mobile Phase: Toluene: Ethyl acetate: Methanol (8:2:1 v/v/v).[11]
-
Standard and Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 254 nm.[11]
-
Validation: Validate the method for linearity, accuracy, precision, and specificity.
Analysis of Key Intermediates
The quality of the final Celecoxib API is intrinsically linked to the purity of its starting materials. Therefore, validated analytical methods for the key intermediates, 4-methylacetophenone and 4-sulfamoylphenylhydrazine, are essential for in-process control and raw material testing.
4-Methylacetophenone
This aromatic ketone is a primary building block in Celecoxib synthesis. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for its assay and purity determination due to its volatility.
Caption: In-Process Control Analytical Workflow.
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A suitable capillary column, such as a DB-5 or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A gradient program to ensure separation from potential impurities.
-
Injector and Detector Temperature: Optimized for the analyte.
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable solvent (e.g., methanol).
-
Validation: Validate the method for specificity, linearity, range, accuracy, and precision.
4-Sulfamoylphenylhydrazine Hydrochloride
This hydrazine derivative is another critical intermediate. Due to its polar nature and potential for thermal degradation, RP-HPLC with UV detection is a more appropriate analytical technique than GC. A sensitive LC-MS method has also been developed for the determination of 4-sulfonamidophenylhydrazine.[13]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength.
-
Standard and Sample Preparation: Prepare solutions in the mobile phase or a compatible diluent.
-
Validation: Validate according to ICH guidelines.
Conclusion: A Holistic Approach to Analytical Validation
The selection of an analytical method for Celecoxib and its intermediates should be a strategic decision based on the specific analytical challenge. While HPLC remains the gold standard for its versatility and resolving power, particularly for stability and impurity studies, UV spectrophotometry and HPTLC offer rapid and cost-effective alternatives for routine quality control.
This guide has provided a comparative overview of these techniques, complete with detailed, actionable protocols and the rationale behind their application. By adopting a systematic and scientifically sound approach to method validation, as outlined here and mandated by ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (2026). Development and validation of RP-HPLC method for the assay of Celecoxib capsule - metfop.
- Vertex AI Search. (2026). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies - SciSpace.
- Vertex AI Search. (2026). Stability indicating HPTLC method development and validation for the estimation of celecoxib in bulk drug and its Pharmaceutical formulation - Research Journal of Pharmacy and Technology.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Understanding ICH Q2(R2)
- Vertex AI Search. (2026). Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method.
- Vertex AI Search. (2026). Novel first derivative UV spectrophotometric method for the determination of celecoxib in solid dosage forms - JOCPR.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy - Research Journal of Pharmacy and Technology.
- Vertex AI Search. (2026). Validation of Analytical Procedures Q2(R2) - ICH.
- Vertex AI Search. (2026). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Vertex AI Search. (2026). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
- Vertex AI Search. (2026). High-performance thin-layer chromatographic determination of celecoxib in its dosage form - AKJournals.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique - MDPI.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC - PubMed Central.
- Vertex AI Search. (2026). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
- Vertex AI Search. (2026). (PDF)
- Vertex AI Search. (2026). Celecoxib EP Impurities & USP Related Compounds - SynThink Research Chemicals.
- Vertex AI Search. (2026).
Sources
- 1. ttb.gov [ttb.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Bromo-4’-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scitepress.org [scitepress.org]
- 6. Human Metabolome Database: Showing metabocard for 4'-Methylacetophenone (HMDB0032608) [hmdb.ca]
- 7. para-methyl acetophenone, 122-00-9 [thegoodscentscompany.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. 4′-甲基苯乙酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 4'-Methylacetophenone | 122-00-9 | FM31610 | Biosynth [biosynth.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Celecoxib Analogs
Introduction: Beyond Celecoxib – The Rationale for Analog Development
Celecoxib, a cornerstone nonsteroidal anti-inflammatory drug (NSAID), was specifically engineered as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] This selectivity offered a significant advantage over traditional NSAIDs by mitigating the gastrointestinal side effects associated with COX-1 inhibition.[2][3] Beyond its approved use for inflammatory conditions like arthritis, compelling evidence has revealed Celecoxib's potent antitumor effects, observed in vitro, in vivo, and in clinical settings.[1][4]
The anticancer mechanisms of Celecoxib are complex and not fully elucidated, with research pointing to both COX-2 dependent and independent pathways.[1] This dual activity has spurred a new wave of drug discovery focused on developing novel Celecoxib analogs. The primary objectives are threefold: to enhance potency against specific cancer types, to reduce the cardiovascular risks linked to long-term COX-2 inhibition, and to create compounds where the anticancer activity is entirely separate from COX-2 inhibition, thereby offering a better safety profile for chemotherapeutic applications.[4][5]
This guide provides a comprehensive framework for the biological evaluation of these novel analogs, comparing their performance against the parent compound, Celecoxib. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Scientific Foundation: Understanding the COX-1 and COX-2 Pathways
To appreciate the nuances of Celecoxib and its analogs, one must first understand the cyclooxygenase enzymes. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandins, but they serve different physiological roles.[6]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that protect the stomach lining and mediate platelet aggregation.[7] Its inhibition is responsible for the gastric side effects of non-selective NSAIDs.
-
COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation and in various cancers.[8] The prostaglandins it produces are key mediators of inflammation, pain, and fever.[2] Selective inhibition of COX-2 is the therapeutic goal for anti-inflammatory action.
The following diagram illustrates this fundamental pathway and the points of intervention for NSAIDs.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the novel analogs and Celecoxib in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which represents the drug concentration that inhibits cell growth by 50%.
Data Presentation: Comparative Cytotoxicity Profile
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| Celecoxib (Reference) | 27.9 | 35.2 | >50 |
| Analog 4f | 13.5 | 18.9 | 25.1 |
| Analog 5c | 3.03 | 5.3 | 4.5 |
| Analog 19h | 16.0 | 13.7 | 4.0 |
Note: Data is representative and compiled for illustrative purposes from various studies demonstrating analogs with superior anticancer activity compared to Celecoxib.[10][11]
Part 3: In Vivo Assessment of Anti-Inflammatory Activity
While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a classical and highly reproducible method for assessing acute anti-inflammatory activity. [12][13] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: Carrageenan is a phlogistic agent that, when injected into the rat paw, induces a biphasic inflammatory response characterized by edema (swelling). [14]The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. [15]By measuring the reduction in paw volume, we can quantify the anti-inflammatory effect of the test compounds.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water. [13]2. Grouping: Divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle only (e.g., 1% Carboxymethyl cellulose).
-
Standard Group: Receives a standard drug (Celecoxib or Indomethacin) at a known effective dose.
-
Test Groups: Receive the novel Celecoxib analogs at various doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. [16]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: The volume of edema is calculated as the difference between the volume at time 't' and the baseline volume (Vₜ - V₀). The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: Comparative Anti-Inflammatory Activity
| Compound (Dose) | % Inhibition of Paw Edema at 3h | % Inhibition of Paw Edema at 5h |
| Celecoxib (10 mg/kg) | 72.5% | 82.2% |
| Analog 2b (10 mg/kg) | 70.1% | 86.6% |
| Analog 2d (10 mg/kg) | 75.9% | 88.8% |
| Analog 11b (10 mg/kg) | - | 12.97% |
Note: Data is representative and compiled for illustrative purposes from various studies.[13][15]
Conclusion: Synthesizing the Evidence for Lead Candidate Selection
The biological evaluation of novel Celecoxib analogs is a systematic process of building a comprehensive data package. By objectively comparing performance metrics—such as COX-2 selectivity, in vitro cytotoxicity against relevant cancer cell lines, and in vivo anti-inflammatory efficacy—researchers can make informed decisions. An ideal analog may exhibit significantly higher potency against a target cancer cell line while retaining or even eliminating COX-2 inhibitory activity to improve its long-term safety profile. The detailed protocols and comparative frameworks provided in this guide serve as a robust starting point for any research program aimed at developing the next generation of therapeutics derived from the versatile Celecoxib scaffold.
References
-
Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Archiv der Pharmazie, 355(11), e2200259. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]
-
Schönthal, A. H. (2008). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Expert Opinion on Investigational Drugs, 17(2), 197-208. [Link]
-
Sostres, C., Gargallo, C. J., & Lanas, A. (2014). In vitro and in vivo models for anti-inflammation: An evaluative review. Journal of Inflammation Research, 7, 135-147. [Link]
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Medicinal Chemistry, 16(7), 965-979. [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
Nsonde-Ntandou, C. F., et al. (2011). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry, 3(10), 1259-1274. [Link]
-
Gratas, C., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3531. [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2013). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. PLoS ONE, 8(5), e64839. [Link]
-
Maccari, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(1), 15-39. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Gomha, S. M., et al. (2018). Design and Synthesis of New Celecoxib Analogues as NSAID. Medicinal Chemistry, 14(6), 618-626. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Kumar, A., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of the Serbian Chemical Society, 78(11), 1633-1647. [Link]
-
SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Retrieved from [Link]
-
Youssef, A. M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(7), 12599-12623. [Link]
-
Slideshare. (n.d.). Cox 2 inhibitors. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2013). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. PLoS ONE, 8(5), e64839. [Link]
-
Abdelhaleem, E. F., et al. (2022). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 355(11), e2200190. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Azar, N., & Shoshan-Barmatz, V. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50830. [Link]
-
Unnikrishnan, M. K., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Young Pharmacists, 4(1), 2-6. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors | Request PDF. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Georgiev, G., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina, 55(4), 93. [Link]
-
Youssef, A. M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(7), 12599-12623. [Link]
-
ResearchGate. (n.d.). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX-2. Retrieved from [Link]
-
Uddin, M. J., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. Bioconjugate Chemistry, 24(4), 624-641. [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-40. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts? Retrieved from [Link]
Sources
- 1. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 13. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Celecoxib Prodrugs: A Comparative Analysis of In Vitro and In Vivo Performance
For drug development professionals navigating the challenges of celecoxib's physicochemical and pharmacokinetic limitations, the exploration of prodrug strategies offers a promising frontier. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in managing inflammation and pain, yet its poor aqueous solubility, variable oral bioavailability, and potential for cardiovascular side effects present significant hurdles.[1][2] This guide provides an in-depth, objective comparison of various celecoxib prodrugs, synthesizing key in vitro and in vivo experimental data to inform strategic research and development decisions.
The Rationale for Celecoxib Prodrugs: Overcoming Intrinsic Limitations
The primary motivation behind developing celecoxib prodrugs is to enhance its therapeutic index by addressing its inherent drawbacks. As a Biopharmaceutics Classification System (BCS) Class II drug, celecoxib's low solubility is a major determinant of its dissolution rate and subsequent absorption, leading to inconsistent plasma concentrations.[2][3][4] Furthermore, concerns over cardiovascular risks associated with long-term use of COX-2 inhibitors necessitate strategies that can either lower the required therapeutic dose or achieve targeted delivery to the site of inflammation, thereby minimizing systemic exposure.[5][6][7][8][9]
Prodrug design is a versatile chemical approach to transiently modify the structure of an active pharmaceutical ingredient (API) to improve its physicochemical or pharmacokinetic properties.[10] For celecoxib, the sulfonamide moiety has been a primary target for chemical modification, allowing for the attachment of various promoieties designed to be cleaved in vivo by chemical or enzymatic action, releasing the parent drug.[2]
Comparative Evaluation of Celecoxib Prodrug Strategies
This section dissects various celecoxib prodrug strategies, presenting a comparative analysis of their performance based on published experimental data.
Amino Acid Conjugates: Enhancing Solubility and Bioavailability
Conjugation of celecoxib with hydrophilic amino acids aims to improve its aqueous solubility and dissolution rate. Several studies have explored this avenue, with promising results.
Key Experimental Findings:
A study comparing N-glycyl-aspart-1yl celecoxib (N-GA1C), glutam-1-yl celecoxib (G1C), and aspart-1yl celecoxib (A1C) demonstrated that these hydrophilic prodrugs could sustain the plasma concentration of celecoxib for 24 hours in rats.[1][2] This sustained release profile led to improved bioavailability and a more linear pharmacokinetic profile compared to the parent drug.[1] Notably, the peak plasma concentrations (Cmax) of celecoxib from the prodrugs were lower than that observed after administering celecoxib itself, which could potentially reduce peak concentration-related toxicity.[1][2]
In a carrageenan-induced rat paw edema model, N-GA1C exhibited superior and longer-lasting anti-inflammatory activity compared to celecoxib. The order of efficacy was found to be N-GA1C > G1C > A1C.[1][2]
| Prodrug | Relative Bioavailability (Celecoxib) | Anti-inflammatory Efficacy (Rat Paw Edema) | Reference |
| N-GA1C | Significantly Increased | Greater and longer-lasting than celecoxib | [1][2] |
| G1C | Increased | Effective, but less than N-GA1C | [1][2] |
| A1C | Increased | Effective, but less than G1C | [1][2] |
Experimental Workflow: In Vitro Release and In Vivo Pharmacokinetics
Caption: Workflow for evaluating amino acid prodrugs of celecoxib.
Polymeric Prodrugs: Achieving Colon-Specific Delivery
For treating localized conditions in the colon, such as inflammatory bowel disease or colorectal cancer, colon-specific drug delivery can enhance therapeutic efficacy while minimizing systemic side effects.[5] Polymeric prodrugs of celecoxib have been designed to remain stable in the upper gastrointestinal tract and release the active drug in the colon, triggered by the enzymatic activity of the colonic microflora.
Key Experimental Findings:
A dextran-glutamic acid-celecoxib conjugate (G1CD) was shown to be stable in acidic and neutral pH buffers, as well as in the contents of the small intestine. However, it efficiently released celecoxib in the cecal contents. Oral administration of G1CD to rats resulted in higher concentrations of celecoxib in the large intestine compared to the administration of free celecoxib. Crucially, this colon-specific delivery strategy prevented the systemic absorption of celecoxib and did not lead to a decrease in the serum levels of 6-ketoprostaglandin F1α, a biomarker inversely correlated with cardiovascular toxicity.[5][6]
Similarly, N-succinylglutam-1-yl celecoxib (SG1C) and N-succinylaspart-1-yl celecoxib (SA1C) have been investigated as colon-specific prodrugs.[5][6] In a rat model of colitis, orally administered SG1C was significantly more effective at alleviating colonic injury and reducing myeloperoxidase activity in the inflamed tissues compared to conventional celecoxib.[5]
| Prodrug | Stability in Upper GI | Celecoxib Release in Colon | Systemic Exposure | Therapeutic Benefit | Reference |
| G1CD | Stable | Efficient | Minimal | Reduced cardiovascular toxicity marker | |
| SG1C | Stable | Efficient | Minimal | Superior anti-colitic effect vs. celecoxib | [5] |
| SA1C | Stable | Efficient | Minimal | Higher celecoxib concentration in colon | [6] |
Signaling Pathway: Mechanism of Action in Colitis
Caption: SG1C exerts anti-inflammatory effects in the colon.
Aliphatic Acyl Prodrugs: Improving Oral Bioavailability
To overcome the poor bioavailability of celecoxib, water-soluble aliphatic acyl prodrugs have been synthesized. The rationale is that increased water solubility will lead to better dissolution and absorption.
Key Experimental Findings:
A comparative study in rats evaluated three aliphatic acyl prodrugs: celecoxib-acetyl (CBX-AC), celecoxib-propionyl (CBX-PR), and celecoxib-butyryl (CBX-BU).[11][12] CBX-BU and CBX-PR were rapidly converted to celecoxib and resulted in a five-fold greater systemic exposure of the parent drug compared to celecoxib alone or CBX-AC.[11][12][13] In vitro hydrolysis studies in intestinal mucosal suspensions and liver homogenates confirmed that CBX-BU was the most rapidly and completely converted to celecoxib, demonstrating a good in vitro-in vivo correlation.[11][12]
Furthermore, pharmacokinetic studies showed that the oral bioavailability of celecoxib from CBX-BU was dose-independent and ranged from 78-96%, a significant improvement over the poor and non-linear pharmacokinetics of conventional celecoxib.[11][12][13] In the carrageenan-induced paw edema model, CBX-BU showed equivalent efficacy to celecoxib at a 50% reduced molar dose.[11][12]
| Prodrug | Systemic Exposure (Celecoxib) | In Vitro Conversion Rate | Oral Bioavailability (Celecoxib) | In Vivo Efficacy | Reference |
| CBX-BU | ~5-fold higher than celecoxib | Rapid and complete | 78-96% (dose-independent) | Equivalent to celecoxib at 50% lower dose | [11][12] |
| CBX-PR | ~5-fold higher than celecoxib | Slower than CBX-BU | - | - | [11][12] |
| CBX-AC | Similar to celecoxib | Slow | - | - | [11][12] |
Nitric Oxide-Releasing Prodrugs: A Strategy to Mitigate Side Effects
The co-administration of nitric oxide (NO) donors with NSAIDs has been shown to reduce their gastrointestinal and cardiovascular toxicity. This has led to the development of hybrid celecoxib prodrugs that incorporate an NO-releasing moiety.
Key Experimental Findings:
A series of celecoxib prodrugs with a diazen-1-ium-1,2-diolate (NONOate) moiety were synthesized.[14][15][16] These "NONO-coxibs" were designed to be cleaved by non-specific serum esterases to release both the anti-inflammatory agent and NO.[14][15][16] In vitro studies showed that NO release was significantly higher in the presence of rat serum compared to a buffer solution, confirming the role of esterases in their activation.[14][15][16] While the anti-inflammatory activity of the parent compounds was retained, this approach offers a potential strategy to develop safer anti-inflammatory drugs.[14][15][17]
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Prodrug Stability and Release Study
-
Preparation of Incubation Media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Rat cecal contents (suspended in buffer)
-
-
Incubation:
-
Dissolve a known concentration of the celecoxib prodrug in each medium.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
-
Sample Preparation:
-
Stop the enzymatic reaction (e.g., by adding acetonitrile or methanol).
-
Centrifuge to precipitate proteins and other solids.
-
-
Quantification:
-
Analyze the supernatant for the concentrations of the prodrug and released celecoxib using a validated HPLC or LC-MS/MS method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
House male Sprague-Dawley rats under standard laboratory conditions for at least one week.
-
Fast the animals overnight before drug administration.
-
-
Drug Administration:
-
Administer the celecoxib prodrug or celecoxib (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the jugular vein or tail vein) into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract celecoxib from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of celecoxib using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Grouping:
-
Divide rats into groups: control, celecoxib-treated, and prodrug-treated groups.
-
-
Drug Administration:
-
Administer the test compounds or vehicle orally one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Conclusion and Future Directions
The development of celecoxib prodrugs has demonstrated considerable success in overcoming the limitations of the parent drug. Amino acid conjugates and aliphatic acyl prodrugs have shown significant improvements in oral bioavailability, while polymeric prodrugs offer a viable strategy for colon-targeted therapy with reduced systemic toxicity. Nitric oxide-releasing prodrugs represent an innovative approach to enhance the safety profile of celecoxib.
For researchers in this field, the choice of a prodrug strategy will be dictated by the specific therapeutic goal. For systemic anti-inflammatory effects, optimizing for enhanced bioavailability and a favorable pharmacokinetic profile will be paramount. For localized diseases of the colon, the focus should be on ensuring stability in the upper GI tract and efficient release at the target site.
Future research should continue to explore novel promoieties and linker chemistries to fine-tune the release kinetics and targeting efficiency of celecoxib prodrugs. Furthermore, comprehensive preclinical and clinical studies are necessary to fully evaluate the safety and efficacy of the most promising candidates. The data and protocols presented in this guide provide a solid foundation for these future endeavors, empowering scientists to make informed decisions in the quest for improved anti-inflammatory therapies.
References
-
Celecoxib coupled to dextran via a glutamic acid linker yields a polymeric prodrug suitable for colonic delivery. (Source: National Institutes of Health) [Link]
-
Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. (Source: PubMed) [Link]
-
Colonic delivery of celecoxib is a potential pharmaceutical strategy for repositioning the selective COX-2 inhibitor as an anti-colitic agent. (Source: PubMed) [Link]
-
Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats. (Source: PubMed) [Link]
-
N-succinylaspart-1-yl celecoxib is a potential colon-specific prodrug of celecoxib with improved therapeutic properties. (Source: PubMed) [Link]
-
Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a nitric-oxide donor moiety. (Source: SciELO) [Link]
-
Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. (Source: PubMed Central) [Link]
-
Nanoscale celecoxib prodrugs: As efficient anti-inflammatory principles. (Source: ResearchGate) [Link]
-
Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a. (Source: SciELO) [Link]
-
Amphiphilic Celecoxib-Polysaccharide Delivery System for Enhanced Colon-Targeted Colitis Therapy. (Source: MDPI) [Link]
-
Colon-specific Celecoxib delivery: A potential strategy. (Source: SciTechnol) [Link]
-
Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats. (Source: ResearchGate) [Link]
-
(PDF) Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a nitric-oxide donor moiety. (Source: ResearchGate) [Link]
-
Hydrophilic Prodrug Approach for Reduced Pigment Binding and Enhanced Transscleral Retinal Delivery of Celecoxib. (Source: National Institutes of Health) [Link]
-
Celecoxib prodrugs possessing a diazen-1-ium-1,2-diolate nitric oxide donor moiety. (Source: PubMed) [Link]
-
Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. (Source: PubMed Central) [Link]
-
The Post-Operative Analgesic Efficacy of Celecoxib Compared with Placebo and Parecoxib after Total Hip or Knee Arthroplasty. (Source: ThaiScience) [Link]
-
Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. (Source: National Institutes of Health) [Link]
-
In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. (Source: Springer) [Link]
-
Efficacy and safety of Postoperative Intravenous Parecoxib sodium Followed by ORal CElecoxib (PIPFORCE) post-total knee arthroplasty in patients with osteoarthritis: a study protocol for a multicentre, double-blind, parallel-group trial. (Source: PubMed Central) [Link]
-
Celecoxib: Not So Hard on the Heart? (Source: Arthritis Foundation) [Link]
-
COX-2 inhibitors celecoxib and parecoxib: valuable options for postoperative pain management. (Source: PubMed) [Link]
-
Celecoxib exert excellent cardiovascular safety even during long-term use. (Source: Medznat) [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (Source: PubMed Central) [Link]
-
Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation. (Source: Indian Journal of Pharmaceutical Sciences) [Link]
-
ESC: Celecoxib safety study may soothe cardio concerns. (Source: GI and Hepatology News) [Link]
-
In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. (Source: PubMed) [Link]
-
The post-operative analgesic efficacy of celecoxib compared with placebo and parecoxib after total hip or knee arthroplasty. (Source: PubMed) [Link]
-
Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis. (Source: PubMed Central) [Link]
-
Efficacy and safety of Postoperative Intravenous Parecoxib sodium Followed by ORal CElecoxib (PIPFORCE) post-total knee arthroplasty in patients with osteoarthritis: a study protocol for a multicentre, double-blind, parallel-group trial. (Source: PubMed) [Link]
Sources
- 1. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Colonic delivery of celecoxib is a potential pharmaceutical strategy for repositioning the selective COX-2 inhibitor as an anti-colitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-succinylaspart-1-yl celecoxib is a potential colon-specific prodrug of celecoxib with improved therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arthritis.org [arthritis.org]
- 8. Celecoxib exert excellent cardiovascular safety even during long-term use | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]
- 9. GI and Hepatology News - HepGI Home [news.gastro.org]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Celecoxib prodrugs possessing a diazen-1-ium-1,2-diolate nitric oxide donor moiety: synthesis, biological evaluation and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Celecoxib Impurity Profiling
The Imperative of Impurity Profiling in Celecoxib
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The safety and efficacy of any active pharmaceutical ingredient (API) like Celecoxib are intrinsically linked to its purity. Impurities can arise during synthesis (process-related impurities), degradation of the drug substance over time (degradation products), or from storage conditions.[2][3] These extraneous compounds, even in minute quantities, can potentially impact the drug's therapeutic effect or pose a safety risk.
Therefore, employing robust, validated analytical methods to meticulously profile and quantify these impurities is not merely a quality control exercise; it is a fundamental requirement for ensuring patient safety and meeting stringent global regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][4] This guide will compare two prevalent chromatographic techniques and provide a framework for their cross-validation, ensuring consistency and reliability of analytical results.
Comparative Analysis of Core Methodologies
The cornerstone of Celecoxib impurity analysis is chromatography. We will compare the industry workhorse, High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the more advanced Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Methodology A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This technique is a staple in quality control laboratories due to its robustness and reliability. The separation is based on the differential partitioning of Celecoxib and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
-
Causality of Component Selection:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and separation for moderately nonpolar molecules like Celecoxib and its structurally similar impurities.[1]
-
Mobile Phase (Buffered Acetonitrile/Water): A mixture of acetonitrile and a pH-controlled aqueous buffer is common.[1][5] Acetonitrile acts as the strong organic solvent to elute the compounds, while the buffer (e.g., phosphate buffer at pH 3.5) ensures consistent ionization states of the analytes and silanol groups on the stationary phase, leading to reproducible retention times and peak shapes.
-
UV Detection (250-255 nm): Celecoxib possesses a strong chromophore, making it readily detectable by UV spectroscopy. A wavelength of around 250-255 nm is typically chosen as it provides a good response for both the parent drug and its key impurities.[1][6][7]
-
Methodology B: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC represents an evolution of HPLC, utilizing columns with smaller sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed. Coupling UPLC with a mass spectrometer provides an orthogonal detection method that is both highly sensitive and specific.
-
Causality of Component Selection:
-
Stationary Phase (Sub-2 µm Particles): The smaller particle size dramatically increases separation efficiency, allowing for faster analysis times without sacrificing resolution, or providing much higher resolution for complex samples.
-
Mass Spectrometric Detection: Unlike UV detection, which relies on light absorption, MS measures the mass-to-charge ratio (m/z) of ions. This provides unequivocal identification of known impurities by their mass and can elucidate the structures of unknown degradation products through fragmentation analysis (MS/MS).[8][9] This is invaluable during forced degradation studies.[3]
-
Head-to-Head Performance Comparison
The choice between these methods depends on the specific analytical objective, such as routine QC release testing versus investigational stability studies.
| Parameter | RP-HPLC-UV | UPLC-MS | Field Insight & Rationale |
| Specificity | Good. Based on retention time and UV spectrum. Peak purity analysis is required to assess co-elution.[6] | Excellent. Based on retention time and unique mass-to-charge ratio (m/z). MS eliminates ambiguity from co-eluting peaks with different masses. | For routine analysis of known impurities, HPLC-UV is often sufficient. For complex degradation profiles or identifying unknowns, the specificity of MS is indispensable. |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the µg/mL range.[10] | High. Can reach ng/mL or even pg/mL levels, depending on the mass analyzer. | UPLC-MS is superior for detecting trace-level genotoxic or other critical impurities that may have very low specification limits. |
| Analysis Time | Longer (e.g., 20-40 minutes). | Shorter (e.g., 5-15 minutes). | The higher efficiency of UPLC columns allows for faster flow rates and gradients, significantly increasing sample throughput. |
| Resolution | Good. Sufficient for separating major process-related impurities.[1][11] | Excellent. Superior resolving power for closely eluting and isomeric impurities.[11] | UPLC can resolve critical pairs of impurities that may be challenging for a standard HPLC method. |
| Information Richness | Provides retention time and UV absorbance data. | Provides retention time, accurate mass, and fragmentation data (MS/MS). | MS data is crucial for structural elucidation of novel impurities discovered during stability or stress testing.[8] |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires more specialized expertise. | The choice is often a balance between the required analytical depth and available laboratory resources. |
The Cross-Validation Protocol: Ensuring Methodological Congruence
When transferring a method, updating an existing one (e.g., from HPLC to UPLC), or employing a secondary method, a cross-validation study is essential.[12] It serves as a bridge, demonstrating that two different methods yield comparable and reliable results for the same set of samples.[13] This protocol is grounded in the principles of ICH Q2(R2).[14][15]
Workflow for Method Cross-Validation
Caption: High-level workflow for the cross-validation of two analytical methods.
Step-by-Step Experimental Protocol
Objective: To demonstrate the equivalency of an RP-HPLC-UV method (Method A) and a UPLC-MS method (Method B) for the quantification of Celecoxib impurities.
1. Preparation of Test Samples:
- Unspiked Sample: Prepare a solution of Celecoxib API at the nominal test concentration.
- Spiked Sample: Prepare the Celecoxib API solution spiked with known process impurities (e.g., Impurity A, B, C) and potential degradation products at a concentration relevant to their specification limits (e.g., 0.15%).[1][16]
- Forced Degradation Samples: Subject the Celecoxib API to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to generate relevant degradation products.[1][6] This is critical for evaluating specificity.
2. Specificity Assessment:
- Protocol: Inject a blank (diluent), the unspiked sample, and all forced degradation samples.
- Method A (HPLC-UV): Evaluate the chromatograms for any co-elution. Perform peak purity analysis on the Celecoxib peak in the stressed samples.
- Method B (UPLC-MS): Evaluate the chromatograms. Use extracted ion chromatograms (EICs) to confirm that degradation products are separated from Celecoxib and known impurities, even if they co-elute chromatographically.
- Acceptance Criterion: Both methods must demonstrate the ability to separate known impurities and degradation products from the main Celecoxib peak without interference.
3. Precision Comparison:
- Protocol: Prepare six individual spiked samples. Analyze all six preparations with both Method A and Method B.
- Analysis: Calculate the amount of each specified impurity in each preparation. Determine the mean, standard deviation, and percent relative standard deviation (%RSD) for the set of six measurements for each method.
- Acceptance Criterion: The %RSD for the results from each method should be within the established limits (e.g., ≤ 10% for impurities). The %RSD values between the two methods should be comparable.
4. Accuracy (Recovery) Comparison:
- Protocol: Prepare samples of Celecoxib API spiked with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three replicates at each level.
- Analysis: Analyze all nine samples with both Method A and Method B. Calculate the percent recovery for each impurity at each level.
- Acceptance Criterion: The mean percent recovery for each impurity should be within a typical range of 80.0% to 120.0% for both methods. The recovery results obtained from Method A and Method B should not differ by more than a pre-defined amount (e.g., 15%).
5. Linearity and Range:
- Protocol: Prepare a series of at least five concentrations of each key impurity standard, spanning a range from the reporting limit to 150% of the specification limit.
- Analysis: Analyze the linearity solutions with both methods.
- Acceptance Criterion: For both methods, the correlation coefficient (r²) should be ≥ 0.99. The range demonstrated should be suitable for the intended purpose.
Logical Framework for Cross-Validation
The decision to accept the cross-validation is based on a holistic review of the data against pre-set criteria.
Caption: Decision logic for evaluating the outcome of a cross-validation study.
Conclusion: A Foundation of Trustworthy Data
The choice of an analytical method for Celecoxib impurity profiling requires a careful balance of performance, throughput, and the specific questions being asked. While RP-HPLC-UV remains a robust and cost-effective tool for routine quality control, UPLC-MS offers unparalleled speed, sensitivity, and specificity, making it ideal for method development, characterization, and complex investigations.
Ultimately, a successful cross-validation exercise provides documented evidence that two distinct methods are fit for purpose and generate congruent data. This builds a foundation of trust in the analytical results, ensuring that decisions regarding product quality and patient safety are based on reliable and reproducible science. This rigorous, evidence-based approach is the hallmark of a robust pharmaceutical quality system.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ProPharma.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. (2012). Farmacia Journal.
- Celecoxib EP Impurities & USP Related Compounds.SynThink Research Chemicals.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. (2018). PubMed.
- Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. (2014). Journal of Chromatographic Science, Oxford Academic.
- Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography.Research Journal of Pharmacy and Technology.
- HPLC method for the determination of celecoxib and its related impurities. (2025). ResearchGate.
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.PubMed.
- HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column.HELIX Chromatography.
- A Validated LC method for quantitative determination of celecoxib in pharmaceutical dosage forms and purity evaluation in bulk drugs. (2025). ResearchGate.
- Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). PubMed Central.
- Celecoxib Identification Methods.Acta Farm. Bonaerense.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru.
- Celecoxib impurity A EP Reference Standard.Sigma Aldrich.
- Celecoxib-impurities.Pharmaffiliates.
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (2025). ResearchGate.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed Central.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Celecoxib Carboxylic Acid Methyl Ester
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of Celecoxib Carboxylic Acid Methyl Ester, a compound closely related to the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. The procedures outlined herein are designed to protect laboratory personnel, the surrounding community, and the environment, while adhering to stringent regulatory standards.
The core principles of this guide are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[1] As Celecoxib is known to be hazardous to aquatic life with long-lasting effects, its derivatives must be handled with the utmost care to prevent environmental contamination.[2][3]
Understanding the Hazards: Why Proper Disposal is Crucial
Celecoxib, the parent compound of this compound, is classified as a reproductive toxin and is very toxic to aquatic life.[2][3][4] It is reasonable to assume that this compound exhibits a similar hazard profile. Therefore, improper disposal, such as sewering, can introduce these harmful substances into waterways, posing a significant threat to ecosystems.[5][6] The EPA has explicitly banned the disposal of hazardous waste pharmaceuticals down the drain by healthcare facilities, a best practice that should be adopted by all research laboratories.[6]
| Hazard Classification | Description | Potential Consequences of Improper Disposal |
| Reproductive Toxicity | May damage the unborn child or fertility.[2][3][7] | Contamination of water sources could have long-term effects on wildlife reproduction. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3][4] | Can lead to the death of fish and other aquatic organisms, disrupting the ecological balance. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3][8] | Environmental contamination can lead to bioaccumulation in the food chain. |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., Viton™) are recommended.[9]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a disposable coverall.[10]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent dangerous reactions.
-
Dedicated Waste Container: Use a dedicated, leak-proof container that is compatible with the chemical.[11] The container should be in good condition, with no cracks or signs of deterioration.[11][12]
-
Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[11] Do not use abbreviations.[11]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless they are of the same hazard class and compatibility has been confirmed.[13][14]
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[12][15]
-
Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[12][13] A designated area within a fume hood is an acceptable practice.[12]
-
Secondary Containment: All hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[14]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[11][12]
Caption: Waste Disposal Workflow for this compound.
Arranging for Final Disposal
Hazardous chemical waste must be disposed of through a licensed waste disposal facility.[13][15]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the pickup of the hazardous waste.
-
Do Not Transport Waste Yourself: Only trained personnel should transport hazardous waste.[14]
-
Disposal Method: The likely disposal method for this type of waste is incineration at a permitted hazardous waste facility.[15]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Prevent the spill from entering drains or waterways.[8]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly. A sodium hypochlorite solution may be used for decontamination.[2]
-
Report: Report the spill to your EHS office.
Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent.[11]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[11]
-
Container Disposal: After triple-rinsing, deface the label and dispose of the container as regular trash, or as directed by your EHS office.[11][14]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
Secure Waste. EPA Hazardous Pharmaceutical Waste Management Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Celecoxib Safety Data Sheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. Center for Drug Evaluation and Research - Application Number: NDA 20-998. Retrieved from [Link]
-
British Pharmacopoeia. Safety data sheet - Celecoxib. Retrieved from [Link]
-
Modavar Pharmaceuticals. Material Safety Data Sheet (MSDS) Format - Celecoxib Capsules. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Celecoxib. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
Sources
- 1. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. securewaste.net [securewaste.net]
- 6. epa.gov [epa.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. vumc.org [vumc.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
